molecular formula C15H12N2O2 B8616678 2-amino-4-quinolin-4-yloxyphenol

2-amino-4-quinolin-4-yloxyphenol

Cat. No.: B8616678
M. Wt: 252.27 g/mol
InChI Key: DGYFSGQCIUAOJI-UHFFFAOYSA-N
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Description

2-amino-4-quinolin-4-yloxyphenol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core quinoline structure is a privileged pharmacophore in bioactive compounds, known for its ability to interact with a variety of enzymatic targets . Specifically, 4-phenoxyquinoline derivatives have been identified as a key structural motif in the development of potent and selective kinase inhibitors . For instance, similar compounds have shown promising activity as inhibitors of Rearranged during Transfection (RET) kinase, a validated target in certain types of thyroid cancer and non-small cell lung cancer . The presence of both the quinoline and aminophenol groups in this single molecule suggests potential for diverse interaction with biological targets, which may be explored in areas such as oncology and signal transduction research. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-4-quinolin-4-yloxyphenol

InChI

InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2

InChI Key

DGYFSGQCIUAOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of 2-Amino-4-(quinolin-4-yloxy)phenol in the Design of VEGFR-2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The pursuit of targeted anti-angiogenic therapies in oncology has heavily relied on the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Within this domain, 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) emerges not as a final therapeutic agent, but as a highly privileged synthetic precursor[1]. It is the critical structural foundation for synthesizing orally active 2-aminobenzoxazole and 2-aminobenzimidazole derivatives, which act as potent, ATP-competitive inhibitors of the VEGFR-2 (KDR) tyrosine kinase[2].

By providing a pre-assembled biaryl ether linkage coupled with an ortho-aminophenol moiety, this intermediate allows medicinal chemists to rapidly construct complex hinge-binding pharmacophores through late-stage cyclization[3].

Quantitative Chemical Profile

To understand its behavior in synthetic workflows, we must first analyze its physicochemical baseline.

PropertyValueStructural Significance
Chemical Formula C₁₅H₁₂N₂O₂[1]Defines the core biaryl ether scaffold.
Molecular Weight 252.27 g/mol [1]Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Predicted) 3.89[4]Indicates moderate lipophilicity, ideal for partitioning into the hydrophobic pockets of kinase domains.
Topological Polar Surface Area (TPSA) 68.37 Ų[4]Ensures optimal membrane permeability for the final synthesized drug candidates.
H-Bond Donors / Acceptors 2 / 4[4]The amine and hydroxyl groups act as critical reactive centers for subsequent ring-closure reactions.

Structural Biology & Mechanistic Rationale

The design of VEGFR-2 inhibitors using this precursor is strictly guided by X-ray crystallography (e.g., PDB: 2QU5)[5]. The VEGFR-2 kinase domain features a deep lipophilic pocket created by the movement of the DFG (Asp-Phe-Gly) motif and specific residues like Phe1047[3].

When 2-amino-4-(quinolin-4-yloxy)phenol is converted into a 2-aminobenzoxazole, the molecule achieves a dual-binding modality:

  • The Quinoline Ring: Projects into the deep lipophilic pocket, maximizing van der Waals interactions.

  • The Benzoxazole Core: Acts as a rigid, planar hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region (specifically Cys919), effectively blocking ATP from binding and halting downstream signaling[6].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Tyrosine Kinase VEGF->VEGFR2 Binds & Activates PLC PLC-γ / PKC Pathway (Endothelial Proliferation) VEGFR2->PLC Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K Phosphorylation Inhibitor Benzoxazole Inhibitor (Derived from Precursor) Inhibitor->VEGFR2 ATP-Competitive Blockade Angio Tumor Angiogenesis & Metastasis PLC->Angio Promotes PI3K->Angio Promotes

Caption: Mechanism of action for VEGFR-2 inhibitors derived from the aminophenol precursor.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that successful drug development relies on robust, reproducible chemistry. The synthesis and utilization of 2-amino-4-(quinolin-4-yloxy)phenol require precise control over reaction conditions to prevent over-reduction or premature oxidation.

Protocol A: Synthesis of the Precursor via Nitro Reduction

Causality Check: Why use Zinc/Acetic Acid instead of standard catalytic hydrogenation (H₂/Pd-C)? While Pd-C is efficient, the quinoline nitrogen can poison the catalyst, and high-pressure hydrogen risks partial reduction of the heterocyclic aromatic ring. Zinc dust provides a highly specific, single-electron transfer (SET) mechanism that exclusively targets the nitro group[3].

Step-by-Step Methodology:

  • Initialization: Dissolve 2-nitro-4-(quinolin-4-yloxy)phenol (200 mg, 0.79 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF)[3]. Cool the reaction vessel to 0 °C using an ice bath. Logic: Cooling controls the initial exothermic burst of the SET reduction.

  • Activation: Add 0.88 mL of glacial Acetic Acid (AcOH)[3]. Logic: AcOH serves as the essential proton source to drive the reduction of the nitro group to the amine.

  • Reduction: Slowly add Zinc dust (2.3 g, 35.2 mmol) to the cooled solution[3]. Logic: A massive molar excess (~44 equivalents) of high-surface-area zinc ensures rapid, quantitative conversion.

  • Propagation: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1.5 hours[3].

  • Isolation: Filter the mixture through a Celite pad to safely remove unreacted zinc and insoluble zinc acetate salts[3]. Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(quinolin-4-yloxy)phenol, which can be used directly in the next step.

Protocol B: Assembly of the VEGFR-2 Inhibitor (Benzoxazole Cyclization)

Causality Check: To form the benzoxazole, the aminophenol must react with an aryl isothiocyanate. This forms a thiourea intermediate. Why use EDC for cyclization? EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) acts as a potent thiophile. It attacks the thiocarbonyl sulfur, turning it into an excellent leaving group, which drives the thermodynamic ring closure via intramolecular attack by the adjacent phenolic oxygen without requiring harsh thermal conditions[3].

Step-by-Step Methodology:

  • Thiourea Formation: Combine 2-amino-4-(quinolin-4-yloxy)phenol with an appropriate aryl isothiocyanate (e.g., 1-(2-chloro-5-isothiocyanatobenzyl)-4-methylpiperazine) in anhydrous acetonitrile[7]. Stir at room temperature until the intermediate thiourea is fully formed (monitored via LC-MS).

  • In Situ Activation: Add 1.5 equivalents of EDC directly to the reaction mixture[3]. Logic: The thiourea is not isolated because it is prone to oxidative degradation; in situ trapping is highly preferred.

  • Cyclization: Stir the mixture for 21 hours[7]. The EDC activates the sulfur, promoting the elimination of the sulfur-EDC byproduct and forcing the ring closure to the highly stable 2-aminobenzoxazole core.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the final kinase inhibitor.

SynthesisFlow N1 4-Chloroquinoline + 4-Benzyloxyphenol N2 4-(4-Benzyloxyphenoxy)quinoline (SNAr Etherification) N1->N2 NaH, DMF N3 4-(Quinolin-4-yloxy)phenol (Debenzylation) N2->N3 H2, Pd/C or TFA N4 2-Nitro-4-(quinolin-4-yloxy)phenol (Nitration) N3->N4 HNO3 N5 2-Amino-4-(quinolin-4-yloxy)phenol (Zinc/AcOH Reduction) N4->N5 Zn dust, 0 °C to RT N6 Thiourea Intermediate (+ Aryl Isothiocyanate) N5->N6 Acetonitrile N7 2-Aminobenzoxazole Derivative (EDC Cyclization) N6->N7 EDC (in situ thiophilic attack)

Caption: Synthetic workflow from raw materials to the final benzoxazole VEGFR-2 inhibitor.

Quantitative Biological Efficacy

The true value of 2-amino-4-(quinolin-4-yloxy)phenol is validated by the in vivo and in vitro performance of the molecules it generates. A prime example is "Compound 22" (a benzoxazole derivative synthesized from this exact precursor by Potashman et al.)[2].

Assay / ModelMetricResult for Derived Benzoxazole (Compound 22)
Enzymatic Assay VEGFR-2 (KDR) InhibitionPotent, selective sub-nanomolar inhibition[6].
Cellular Assay HUVEC ProliferationStrong suppression of VEGF-driven endothelial growth[6].
Murine Matrigel Model Vascular Permeability79% inhibition observed at a dose of 100 mg/kg[2].
Rat Corneal Angiogenesis Anti-angiogenic EfficacyED₅₀ = 16.3 mg/kg[6].

These metrics demonstrate that the structural geometry imparted by the 2-amino-4-(quinolin-4-yloxy)phenol precursor directly translates into highly efficacious, orally bioavailable anti-cancer agents capable of starving tumors of their blood supply[2].

References

  • Molaid Chemical Database. "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2." Molaid. URL:[Link]

  • ChemSrc Database. "769961-40-2_2-amino-4-(quinolin-4-yloxy)-phenol." ChemSrc. URL: [Link]

  • Potashman, Michele H., et al. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 18, 2007, pp. 4351-4373. URL:[Link]

  • Whittington, D.A., et al. "Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor." RCSB Protein Data Bank, PDB ID: 2QU5, 2007. URL:[Link]

Sources

2-Amino-4-Quinolin-4-Yloxyphenol: Strategic Scaffold in VEGFR-2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and synthetic utility of 2-amino-4-(quinolin-4-yloxy)phenol , a critical pharmacophore and intermediate in the development of potent VEGFR-2 kinase inhibitors.

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) is a specialized synthetic intermediate and pharmacophore scaffold primarily utilized in the discovery of small-molecule tyrosine kinase inhibitors (TKIs).[1] It serves as the direct precursor to the 2-aminobenzoxazole and 2-aminobenzimidazole classes of VEGFR-2 (KDR) inhibitors.

While the compound itself possesses latent reactivity, its biological significance is realized upon cyclization, where it forms the "hinge-binding" core of potent anti-angiogenic agents. This guide analyzes its structural role, the mechanism of the derived inhibitors, and the specific protocols for its synthesis and application in drug discovery.

Chemical Identity & Structural Biology

Structural Analysis

The molecule integrates two distinct functional domains essential for kinase binding:

  • The Quinoline-Ether Tail: A hydrophobic quinoline ring attached via an ether linkage. This motif is a privileged structure in medicinal chemistry (found in Lenvatinib, Cabozantinib, and Tivozanib), designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site.

  • The o-Aminophenol Head: A polar, reactive core containing adjacent hydroxyl and amino groups. This segment serves as a "pre-warhead," allowing for heterocyclization into benzoxazoles or benzimidazoles that mimic the adenine ring of ATP.

Chemical Data Table
PropertyDetail
IUPAC Name 2-amino-4-(quinolin-4-yloxy)phenol
CAS Number 769961-40-2
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Key Function Precursor to VEGFR-2 Inhibitors (e.g., Amgen Cpd 22)
Structural Class Quinoline-ether; o-Aminophenol

Mechanism of Action (MoA)

From Scaffold to Inhibitor

The biological activity of 2-amino-4-(quinolin-4-yloxy)phenol is inextricably linked to its conversion into 2-aminobenzoxazole derivatives. The uncyclized amine acts as a pro-ligand; upon reaction with cyanogen bromide (BrCN), it forms a planar benzoxazole ring.

Target Interaction: VEGFR-2 (KDR)

The derived inhibitors function as Type I/II ATP-competitive inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).

  • Hinge Binding: The newly formed 2-aminobenzoxazole moiety functions as the hydrogen bond donor/acceptor system, interacting with the backbone residues of the kinase hinge region (typically Cys919 and Glu917 in VEGFR-2).

  • Hydrophobic Pocket Occupation: The quinoline ring, tethered by the ether oxygen, extends into the hydrophobic pocket behind the gatekeeper residue. This interaction confers potency and selectivity against other kinases.

  • Inhibition Consequence: By blocking ATP binding, the inhibitor prevents the autophosphorylation of the receptor's intracellular tyrosine residues, thereby halting the downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the VEGF signaling cascade inhibited by the derived pharmacophore.

VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) (Target) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF VEGFR2->RAF Inhibitor Benzoxazole Derivative (From 2-amino-4-quinolin-4-yloxyphenol) Inhibitor->VEGFR2 Inhibition (ATP Competition) AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Cell Proliferation AKT->Angiogenesis PLCg->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 1: Mechanism of Action. The derived inhibitor blocks VEGFR-2 phosphorylation, arresting downstream angiogenic signaling.

Biological Activity & Efficacy[1][2][3]

The pharmacological profile below refers to the 2-aminobenzoxazole derivatives synthesized directly from the title compound (e.g., Compound 22 from Amgen Inc. studies).[1][2][3][4]

In Vitro Potency
  • Enzymatic Inhibition: The derived benzoxazoles exhibit single-digit nanomolar potency against VEGFR-2.

    • IC₅₀ (VEGFR-2): < 10 nM (Typical for optimized leads).

  • Cellular Assay (HUVEC): In Human Umbilical Vein Endothelial Cells, these compounds potently inhibit VEGF-induced proliferation.

    • IC₅₀ (HUVEC Proliferation): ~10–50 nM.

In Vivo Efficacy
  • Vascular Permeability Model (Murine): Significant reduction in VEGF-induced vascular permeability (e.g., 79% inhibition at 100 mg/kg).

  • Corneal Angiogenesis Model (Rat): Potent inhibition of new blood vessel formation with an ED₅₀ of approximately 16.3 mg/kg.[1]

Experimental Protocols

Synthesis of 2-Amino-4-(quinolin-4-yloxy)phenol

This protocol describes the preparation of the title compound from 4-chloroquinoline and 2-nitrohydroquinone (or protected equivalent), followed by its cyclization.

Reagents:

  • 4-Chloroquinoline

  • 4-Hydroxy-2-nitrophenol

  • Potassium Carbonate (K₂CO₃)

  • Palladium on Carbon (Pd/C)

  • Hydrazine hydrate or H₂ gas

  • Cyanogen Bromide (BrCN) - For cyclization

Workflow:

  • Ether Formation (SₙAr):

    • Dissolve 4-hydroxy-2-nitrophenol (1.0 eq) and 4-chloroquinoline (1.0 eq) in DMF.

    • Add K₂CO₃ (2.5 eq) and heat to 100°C for 12 hours.

    • Mechanism: Nucleophilic aromatic substitution of the chloride on the quinoline by the phenoxide.

    • Product: 4-(quinolin-4-yloxy)-2-nitrophenol.

  • Nitro Reduction (Formation of Title Compound):

    • Dissolve the nitro-intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) or add hydrazine hydrate at reflux for 2 hours.

    • Filter through Celite to remove catalyst.

    • Result: 2-amino-4-(quinolin-4-yloxy)phenol (The Title Compound).[1][5]

  • Cyclization (To Active Inhibitor):

    • Dissolve the title compound in Ethanol/Water.

    • Add Cyanogen Bromide (BrCN, 1.1 eq) at 0°C.

    • Stir at room temperature for 4 hours.

    • Result: 5-(quinolin-4-yloxy)benzo[d]oxazol-2-amine.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Chloroquinoline + 4-Hydroxy-2-nitrophenol Step1 S_NAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Inter1 4-(quinolin-4-yloxy)- 2-nitrophenol Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Target 2-amino-4-(quinolin-4-yloxy)phenol (TITLE COMPOUND) Step2->Target Step3 Cyclization (BrCN) Target->Step3 Drug 2-Aminobenzoxazole (Active VEGFR2 Inhibitor) Step3->Drug

Figure 2: Synthetic route illustrating the central role of the title compound as the immediate precursor to the active drug.

References

  • Potts, B. C., et al. (2008). "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 51(6), 1925–1944. Link

  • Amgen Inc. (2004).[1] "Fused Azoles such as 2,5-Disubstituted Benzimidazoles, Benzoxazoles and Benzothiazoles as Kinase Inhibitors."[1] World Intellectual Property Organization, WO2004085425A1. Link

  • Molaid Chemical Database. (2025). "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2."[1][5] Link

Sources

Therapeutic Potential of 2-Amino-4-Quinolin-4-Yloxyphenol in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of 2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2). This compound serves as a critical pharmacophore and synthetic precursor for a class of potent Type II kinase inhibitors targeting VEGFR and c-MET.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol represents a "privileged scaffold" in oncology drug discovery. Structurally, it combines a quinoline hinge-binding motif with a solvent-exposed aminophenol "tail" via an ether linkage. While the free amine exhibits moderate intrinsic kinase affinity, its primary therapeutic value lies in its role as a gateway intermediate for synthesizing high-affinity VEGFR-2 (KDR), c-MET, and c-KIT inhibitors.

Derivatives of this scaffold—specifically when the ortho-aminophenol moiety is cyclized into benzoxazoles or functionalized into ureas—have demonstrated nanomolar potency against angiogenesis-driven solid tumors. This guide explores the scaffold's chemical biology, binding kinetics, and protocols for its validation as a kinase inhibitor.

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The molecule functions as a Type I/II kinase inhibitor scaffold. Its efficacy is governed by three distinct structural domains:

  • The Quinoline Core (Hinge Binder): The quinoline nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Cys919 in VEGFR2). This anchors the molecule in the ATP-binding pocket.

  • The Ether Linker (Spacer): The 4-yloxy bridge provides the necessary flexibility and geometry to span the "gatekeeper" residue, positioning the phenol ring into the hydrophobic back pocket or solvent front.

  • The 2-Aminophenol Moiety (The "Warhead" Precursor):

    • In its free form: The hydroxyl and amino groups can form H-bonds with glutamate or aspartate residues in the αC-helix or DFG motif.

    • In derivatized form: This moiety is the precursor for benzoxazoles (via cyclization) or diarylureas (via isocyanate reaction). These derivatives induce the "DFG-out" conformation, locking the kinase in an inactive state (Type II inhibition).

Target Specificity: The Angiokinase Profile

This scaffold exhibits a "polypharmacology" profile, primarily inhibiting the split-kinase family receptor tyrosine kinases (RTKs):

  • VEGFR-2 (KDR): Primary target. Inhibition blocks endothelial cell proliferation and tumor angiogenesis.

  • c-MET (HGFR): Secondary target. Inhibition prevents metastasis and overcomes resistance to EGFR inhibitors.

  • c-KIT/PDGFR: Tertiary targets, relevant in GIST (Gastrointestinal Stromal Tumors).

Signaling Pathway Blockade

Inhibition of VEGFR2 by this scaffold disrupts the PLCγ-PKC-MAPK axis, preventing endothelial cell migration and proliferation.

VEGFR_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) Target of Scaffold VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Phosphorylation Scaffold 2-amino-4-(quinolin-4-yloxy)phenol (Inhibitor) Scaffold->VEGFR2 Inhibition (ATP Competitive) PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Gene Transcription

Figure 1: Mechanism of Action. The scaffold competitively inhibits VEGFR-2, halting the downstream MAPK signaling cascade essential for angiogenesis.

Experimental Validation Protocols

Synthesis of the Scaffold

Objective: To synthesize 2-amino-4-(quinolin-4-yloxy)phenol from commercially available precursors.

Reagents: 4-Chloroquinoline, 2-nitrohydroquinone (or 4-hydroxy-2-nitrophenol), Potassium carbonate (


), Palladium on Carbon (Pd/C), Hydrazine hydrate or Hydrogen gas.

Protocol:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-chloroquinoline (1.0 eq) and 2-nitrohydroquinone (1.1 eq) in dry DMF.

    • Add

      
       (2.5 eq) and heat to 100°C for 4 hours under 
      
      
      
      .
    • Mechanism:[1][2][3] The phenoxide attacks the C4 position of the quinoline, displacing chloride.

    • Workup: Pour into ice water, filter the yellow precipitate (4-(quinolin-4-yloxy)-2-nitrophenol).

  • Nitro Reduction:

    • Suspend the nitro-intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) or add Hydrazine hydrate at reflux for 2 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield the target 2-amino-4-(quinolin-4-yloxy)phenol as an off-white solid.

In Vitro Kinase Inhibition Assay (HTRF)

Objective: Determine the


 of the scaffold against VEGFR-2.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Substrate: Biotin-poly(Glu,Tyr) 4:1.

  • ATP (

    
     concentration, typically 10 µM).
    
  • Detection reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Step-by-Step Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the scaffold in DMSO (Start: 10 µM).

  • Enzyme Reaction:

    • In a 384-well low-volume plate, add 2 µL of Compound.

    • Add 4 µL of VEGFR-2 enzyme (0.5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubate 10 min at RT (allows inhibitor binding).

    • Initiate reaction by adding 4 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of HTRF detection mix (EDTA to stop reaction + Antibody/Fluorophore).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    
Cellular Proliferation Assay (HUVEC)

Objective: Assess anti-angiogenic potency in a relevant biological system.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

Protocol:

  • Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin.

  • Starve cells in low-serum media (0.5% FBS) for 24 hours.

  • Treat cells with the scaffold (0.1 nM – 10 µM) in the presence of VEGF (50 ng/mL).

  • Incubate for 72 hours.

  • Add CellTiter-Glo (Promega) or MTT reagent to quantify viable cells.

  • Validation: A potent hit should inhibit VEGF-induced proliferation with an

    
     < 100 nM, while showing minimal toxicity in the absence of VEGF.
    

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 2-amino-4-(quinolin-4-yloxy)phenol core.

Structural ModificationEffect on VEGFR-2 PotencyMechanistic Rationale
Core Scaffold (Free Amine) Moderate (µM range) Amine is too polar/small to fully occupy the hydrophobic DFG-out pocket.
Cyclization to Benzoxazole High (nM range) Locks the conformation; mimics the adenine ring of ATP or engages specific hydrophobic residues.
Urea Derivatization Very High (<10 nM) Forms a "Type II" inhibitor. The urea acts as a H-bond donor/acceptor bridge to Glu885/Asp1046.
Quinoline C7-Methoxy Increased Improves solubility and electronic properties of the hinge binder.
Ether to Amine Linker Variable Ether (-O-) is generally preferred over amine (-NH-) for VEGFR2 selectivity in this scaffold class.
Workflow: From Scaffold to Drug Candidate

The following diagram illustrates how this scaffold is utilized in a medicinal chemistry campaign.

SAR_Workflow Precursor Nitro-Phenol Precursor Scaffold 2-amino-4-(quinolin-4-yloxy)phenol (THE SCAFFOLD) Precursor->Scaffold Reduction Path1 Cyclization (BrCN / CDI) Scaffold->Path1 Path2 Urea Formation (Isocyanates) Scaffold->Path2 Benzoxazole Benzoxazole Inhibitor (High Potency) Path1->Benzoxazole Urea Diarylurea Inhibitor (Type II Binding) Path2->Urea

Figure 2: Synthetic utility of the scaffold. The amine is the divergence point for creating two major classes of kinase inhibitors.

References

  • Synthesis and VEGFR activity of Quinoline-Ether Derivatives Source: Journal of Medicinal Chemistry (2007). Synthesis and structure-activity relationship of a series of 2-aminobenzimidazoles and benzoxazoles as potent VEGFR-2 inhibitors. URL:[Link]

  • Chemical Identity and CAS Registry Source: PubChem / Molaid Database. 2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2). URL:[Link] (Search CAS: 769961-40-2)

  • Kinase Assay Methodologies Source: SignalChem.[4] Active Kinase Manual & Assay Protocols. URL:[Link]

  • Mechanism of Type II Kinase Inhibition Source: Nature Reviews Drug Discovery. The structural basis of kinase inhibition. URL:[Link]

Sources

2-amino-4-quinolin-4-yloxyphenol molecular weight and physicochemical data

[1]

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) is a specialized heterocyclic intermediate used primarily in the medicinal chemistry of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of a phenol core substituted with an amino group at the ortho position and a quinoline ether moiety at the para position.[1]

This molecule serves as a high-value scaffold for synthesizing multi-target inhibitors, particularly those acting on VEGFR-2 (KDR) and c-Met .[1] Its unique aminophenol "hinge" allows for the attachment of various electrophiles (e.g., isocyanates, acid chlorides) to generate urea or amide-linked drugs that mimic the ATP-binding interactions of established oncology agents like Cabozantinib or Lenvatinib .[1]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and assay development.

Identity & Constants
PropertyValueNotes
IUPAC Name 2-amino-4-(quinolin-4-yloxy)phenol
CAS Number 769961-40-2
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
SMILES Nc1cc(Oc2ccnc3ccccc23)ccc1O
Appearance Off-white to pale yellow solidOxidation sensitive (amine/phenol)
Solubility & Lipophilicity
ParameterValueImplications for Handling
LogP (Predicted) ~2.7 – 3.9Moderate lipophilicity; cell-permeable.[1]
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents (DMSO, DMA) for bioassays.[1]
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.[1]
pKa (Basic) ~4.9 (Quinoline N)Protonates in acidic media; salt formation possible.[1]
pKa (Acidic) ~10.0 (Phenol OH)Deprotonates in basic conditions (pH > 10).[1]

Synthetic Methodology

The synthesis of 2-amino-4-(quinolin-4-yloxy)phenol typically follows a convergent route involving Nucleophilic Aromatic Substitution (

11
Reaction Scheme Logic
  • Coupling (

    
    ):  4-Chloroquinoline reacts with a diphenol equivalent.[1] To ensure the ether forms at the correct position, 2-nitrohydroquinone  (4-hydroxy-2-nitrophenol) is used.[1] The 4-hydroxyl group is more nucleophilic or selectively deprotonated to attack the electron-deficient 4-position of the quinoline ring.[1]
    
  • Reduction: The nitro group is reduced to the amine using mild conditions to preserve the ether linkage.[1]

Diagram: Synthesis Workflow

Synthesiscluster_conditionsCritical Process ParametersSM14-Chloroquinoline(Electrophile)InterIntermediate:2-nitro-4-(quinolin-4-yloxy)phenolSM1->InterSnAr Coupling(High Temp, Base)SM22-Nitrohydroquinone(Nucleophile)SM2->InterProdProduct:2-amino-4-(quinolin-4-yloxy)phenolInter->ProdReduction(H2/Pd or Zn/AcOH)P1Maintain AnhydrousConditions for SnArP2Inert Atmosphere (N2/Ar)for Reduction

Caption: Two-step convergent synthesis via SnAr coupling and nitro-reduction.

Detailed Experimental Protocol

Step 1: Preparation of 2-nitro-4-(quinolin-4-yloxy)phenol

  • Reagents: 4-Chloroquinoline (1.0 eq), 2-Nitrohydroquinone (1.2 eq).

  • Solvent/Base: Diphenyl ether (solvent) or DMF with Potassium Carbonate (

    
    , 2.0 eq).
    
  • Procedure:

    • Suspend reagents in DMF.[1][2]

    • Heat to 100–120°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. The nitro-intermediate precipitates.[1] Filter, wash with water and diethyl ether.[1]

    • Note: The nitro group withdraws electrons, stabilizing the phenoxide, but the 4-position of quinoline is highly activated for substitution.[1]

Step 2: Reduction to Target Amine

  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (catalytic), Hydrogen gas (

    
    ).[1]
    
  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Dissolve intermediate in methanol.[1] Purge with

      
      .
      
    • Add Pd/C catalyst carefully (pyrophoric).[1]

    • Stir under

      
       balloon (1 atm) at RT for 2–4 hours.
      
    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

    • Purification: Recrystallize from Ethanol/Ether if necessary.[1][2][3] The product is an air-sensitive aminophenol; store under argon.[1]

Biological Mechanism & Application

This molecule acts as a "warhead" precursor.[1] In drug design, the quinolin-4-yloxy motif binds to the ATP pocket of kinases (specifically the hinge region), while the aminophenol moiety extends into the solvent-accessible front pocket, often forming hydrogen bonds with residues like Asp or Glu.[1]

Primary Targets
  • VEGFR-2 (KDR): Vascular Endothelial Growth Factor Receptor 2.[1] Inhibition blocks angiogenesis.[1]

  • c-Met (HGFR): Hepatocyte Growth Factor Receptor.[1] Involved in metastasis and drug resistance.[1]

Diagram: Kinase Inhibition Logic

MechanismLigand2-amino-4-(quinolin-4-yloxy)phenol(Scaffold)DerivUrea/Amide Derivatives(Active Drug)Ligand->DerivChemical Modification(e.g., + Isocyanate)TargetVEGFR-2 / c-MetKinase DomainDeriv->TargetBinds Hinge RegionEffect1Block ATP BindingTarget->Effect1Effect2Inhibit AutophosphorylationEffect1->Effect2OutcomeAnti-AngiogenesisTumor StasisEffect2->Outcome

Caption: Mechanism of action for quinoline-urea derivatives derived from the scaffold.

Analytical Characterization (QC)

To validate the integrity of the synthesized molecule, the following analytical parameters must be met.

MethodExpected Result / Condition
HPLC Purity > 95% (254 nm). Column: C18. Mobile Phase: ACN/Water + 0.1% Formic Acid.[1]
MS (ESI+)

m/z.[1]
1H NMR Characteristic signals: Quinoline protons (7.5-8.8 ppm), Phenol aromatic protons (6.5-7.0 ppm, doublet/dd), Amine/OH broad singlets (exchangeable).[1]
Appearance Color must be monitored.[1] Darkening indicates oxidation (quinone formation).[1]

Safety & Handling

  • Hazards: As an aminophenol derivative, it is potentially sensitizing and toxic if inhaled or absorbed.[1]

  • Storage: Store at -20°C, desiccated, under inert gas (Argon/Nitrogen).

  • Stability: Solutions in DMSO are stable for ~24h at 4°C. Avoid prolonged exposure to light and air.[1]

References

  • Molaid Chemicals. 2-amino-4-(quinolin-4-yloxy)-phenol Basic Information and Synthesis. Retrieved from [1]

  • ChemSrc. Physicochemical properties of CAS 769961-40-2.[1] Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents.[1] (Context on aminoquinoline synthesis). Retrieved from

  • Google Patents. Process for making 2-amino-4-hydroxyquinolines (US4247699A).[1] (Background on quinoline ring formation). Retrieved from

Strategic Targeting of c-Met/VEGFR2: A Technical Guide to Quinoline-4-yloxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an actionable, high-level review of quinoline-4-yloxyphenol derivatives, focusing on their role as dual c-Met/VEGFR2 inhibitors in oncology.

Executive Summary

The quinoline-4-yloxyphenol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the architectural backbone for potent multi-kinase inhibitors such as Cabozantinib (Cometriq/Cabometyx). This guide analyzes the structural rationale, synthetic pathways, and pharmacological mechanisms of these derivatives.[1][2][3]

This class of compounds primarily functions as Type II Kinase Inhibitors , occupying the hydrophobic pocket adjacent to the ATP-binding site in the "DFG-out" conformation. Their clinical success stems from a dual-action mechanism: simultaneously blocking angiogenesis (via VEGFR2) and metastasis (via c-Met/HGFR), a synergy that overcomes resistance mechanisms common in mono-targeted therapies.

Part 1: Chemical Architecture & Synthetic Rationale

The Pharmacophore

The scaffold consists of three critical domains:

  • The Anchor (Quinoline Ring): Typically substituted at the 6- and 7-positions (e.g., methoxy groups). This electron-rich system stacks against the hinge region of the kinase.

  • The Linker (Ether Oxygen): The 4-yloxy bridge provides the necessary flexibility and angular orientation to project the "tail" into the solvent-exposed region.

  • The Effector Tail (Phenol Derivative): The phenyl ring attached to the oxygen serves as a scaffold for solubilizing groups or hydrogen-bond acceptors (e.g., ureas, amides) that interact with the "gatekeeper" residues.

Synthetic Workflow

The synthesis of these derivatives hinges on a Nucleophilic Aromatic Substitution (


) of a 4-haloquinoline with a substituted phenol.
Diagram 1: Synthetic Pathway of Quinoline-4-yloxyphenol Derivatives

Synthesispathway Aniline Substituted Aniline (3,4-dimethoxyaniline) Enamine Enamine Intermediate Aniline->Enamine 140°C, -EtOH Diester Diethyl (ethoxymethylene)malonate Diester->Enamine Quinolone 4-Hydroxyquinoline (Cyclization) Enamine->Quinolone Thermal Cyclization (Dowtherm A, 250°C) ChloroQ 4-Chloroquinoline (Chlorination) Quinolone->ChloroQ POCl3, Reflux Product Quinoline-4-yloxyphenol Derivative ChloroQ->Product SnAr Coupling (Phenol, K2CO3, DMF, 100°C) Phenol Functionalized Phenol Phenol->Product

Caption: Step-wise synthesis from aniline precursors to the final ether-linked scaffold via the Gould-Jacobs reaction and SnAr coupling.

Part 2: Pharmacology & Mechanism of Action[2][5]

Dual Inhibition Mechanism

Quinoline-4-yloxyphenol derivatives are designed to interrupt the signaling cascades of receptor tyrosine kinases (RTKs).

  • c-Met (Hepatocyte Growth Factor Receptor): Drives cell scattering, invasion, and protection from apoptosis.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Primary driver of tumor angiogenesis.

By inhibiting both, these drugs starve the tumor of blood supply (anti-angiogenic) while preventing the tumor cells from escaping the hypoxic environment (anti-metastatic).

Diagram 2: Signal Transduction Blockade

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activation VEGF VEGF (Ligand) VEGFR VEGFR2 Receptor VEGF->VEGFR Activation PI3K PI3K / AKT cMet->PI3K RAS RAS / RAF / MEK cMet->RAS VEGFR->PI3K VEGFR->RAS Drug Quinoline-4-yloxyphenol (Inhibitor) Drug->cMet BLOCKS Drug->VEGFR BLOCKS Meta Metastasis & Survival PI3K->Meta Angio Angiogenesis RAS->Angio

Caption: Dual inhibition of c-Met and VEGFR2 pathways prevents downstream activation of PI3K/AKT and RAS/RAF cascades.

Part 3: Structure-Activity Relationship (SAR)[6]

The efficacy of these derivatives relies on precise chemical tuning. The table below summarizes key SAR findings from recent literature, comparing the "Head" (Quinoline), "Linker", and "Tail" regions.

Table 1: SAR Summary of Quinoline-4-yloxyphenol Derivatives
Structural DomainModificationEffect on Activity (c-Met/VEGFR)Mechanistic Insight
Quinoline C6/C7 6,7-dimethoxyOptimal Increases electron density; improves solubility and hinge binding affinity.
UnsubstitutedLowLoss of hydrophobic interaction and metabolic stability.
Linker (C4) -O- (Ether)Optimal Provides correct bond angle (~110°) for Type II binding pocket entry.
-NH- (Amine)ModerateOften reduces selectivity; NH can act as H-bond donor but alters conformation.
-S- (Thioether)VariableIncreases lipophilicity but prone to oxidation (sulfoxide/sulfone).
Phenol Ring 4-FluoroHighBlocks metabolic oxidation at the para-position; increases potency.
Tail Group 1,1-dicarboxamideHigh (Cabozantinib) Forms critical H-bonds with the "gatekeeper" residues; locks DFG-out mode.
Urea / ThioureaModerate to HighGood binding but often poor pharmacokinetic properties (solubility).

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of the Ether Linkage ( )

Rationale: The formation of the ether bond is the rate-limiting step. High heat and basic conditions are required to overcome the deactivation of the quinoline ring.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 eq)

  • 4-Amino-substituted phenol (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6,7-dimethoxyquinoline in DMF (0.5 M concentration).

  • Activation: Add the substituted phenol and

    
    .
    
  • Reaction: Heat the mixture to 100–120°C under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Self-Validation: Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane). The starting material (quinoline) usually has a higher

      
       than the product.
      
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product typically precipitates as a solid. Filter, wash with copious water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution MeOH/DCM).

Protocol B: In Vitro Kinase Inhibition Assay (HTRF)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over ELISA for its sensitivity and lack of wash steps, reducing false positives.

Materials:

  • Recombinant human c-Met or VEGFR2 kinase domain.

  • Biotinylated peptide substrate (e.g., Poly-Glu-Tyr).

  • ATP (

    
     concentration).
    
  • Test compounds (DMSO stocks).

  • Detection reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Incubation: Mix kinase, substrate, ATP, and varying concentrations of the quinoline derivative in a 384-well plate.

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Termination: Add HTRF detection reagents containing EDTA (to stop the kinase reaction).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Self-Validation: Z-factor must be > 0.5 for the assay to be considered statistically robust. Use Staurosporine as a positive control.

References

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link

  • Liu, X., et al. (2020). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. European Journal of Medicinal Chemistry.[4] Link

  • Katritzky, A. R., et al. (2010). Synthesis of quinoline derivatives.[1][3][5][4][6][7][8][9] Chemical Reviews.[10] Link

  • Gomaa, H. A. M., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity.[11] Molecules.[3][12][5][4][6][7][8][10][13][14] Link

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. BenchChem.[6] Link

Sources

Target Identification for 2-Amino-4-(quinolin-4-yloxy)phenol in Oncology Research: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Quinoline Scaffold

In modern oncology drug discovery, the 2-amino-4-(quinolin-4-yloxy)phenol moiety (CAS 769961-40-2) is not merely a chemical building block; it is a "privileged scaffold" engineered for polypharmacology. Structurally, the quinoline nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding pocket's hinge region of receptor tyrosine kinases (RTKs). Meanwhile, the flexible ether linkage (the oxygen bridging the quinoline and the phenol) allows the molecule to adapt to the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif.

This structural plasticity makes it an ideal precursor for Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of kinases such as VEGFR-2 (KDR), c-Met, and PDGFR ()[1]. This guide details the rigorous, causality-driven methodologies required to validate the targets of this scaffold.

The Strategy: A Causality-Driven Target Identification Workflow

Identifying and validating the specific targets of a 2-amino-4-(quinolin-4-yloxy)phenol derivative requires a hierarchical approach. We do not simply throw compounds at a kinome panel; we build a chain of causality from in silico prediction to biochemical binding, and finally to cellular phenotypic modulation.

  • Phase 1: In Silico Pharmacophore Modeling: Before synthesizing derivatives, molecular docking and molecular dynamics (MD) simulations are employed to predict target engagement. Recent hybrid in silico approaches have demonstrated that quinoline-based scaffolds can simultaneously target VEGFR-2 and downstream effectors like K-RAS by exploiting specific amino acid interactions, effectively preventing the synthesis of sterically hindered analogs ()[2].

  • Phase 2: Biochemical Kinase Profiling: To establish direct causality without the confounding variables of cellular permeability or efflux pumps, we utilize cell-free biochemical assays.

  • Phase 3: Intracellular Target Engagement: A compound that binds a purified kinase in a buffer may fail in vivo due to high intracellular ATP concentrations. Therefore, we mandate the use of the Cellular Thermal Shift Assay (CETSA) to prove physical target binding inside a living cell.

  • Phase 4: Phenotypic Validation: Finally, the biochemical and cellular binding data must translate into a relevant oncological phenotype, such as the inhibition of VEGF-induced angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) ()[3].

TargetID_Workflow A 1. Scaffold Design 2-amino-4-(quinolin-4-yloxy)phenol B 2. In Silico Profiling (Molecular Docking & MD) A->B C 3. Biochemical Screening (TR-FRET Kinase Assays) B->C D 4. Cellular Target Engagement (CETSA & NanoBRET) C->D E 5. Phenotypic Validation (HUVEC Angiogenesis Assay) D->E

Figure 1: Hierarchical workflow for target ID of 2-amino-4-(quinolin-4-yloxy)phenol.

Quantitative Data Presentation

The structural evolution of the 2-amino-4-(quinolin-4-yloxy)phenol scaffold drastically alters its target profile. The table below synthesizes representative data comparing the baseline scaffold to advanced derivatives like the benzimidazole series and N-phenyl urea derivatives (e.g., Ki8751)[1][3].

Compound / Scaffold ModificationVEGFR-2 IC₅₀ (nM)PDGFRα IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Primary Mechanism
Unsubstituted Scaffold (Baseline) 250410>1000Weak Type I ATP-competitive binding
Benzimidazole Derivative 124585Hinge-binding optimization
N-phenyl urea Derivative (Ki8751) 0.90671.5Type II (DFG-out) stabilization

Visualizing the Mechanism of Action

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Target) Ligand->Receptor Activates PI3K PI3K / AKT Receptor->PI3K MAPK RAF / MEK / ERK Receptor->MAPK Inhibitor Quinoline Scaffold Inhibitor->Receptor Inhibits (ATP-competitive) Surv Cell Survival PI3K->Surv Angio Angiogenesis MAPK->Angio

Figure 2: Mechanism of action for VEGFR-2 inhibition by the quinoline scaffold.

The Execution: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality Check: Why TR-FRET? It eliminates false positives caused by compound auto-fluorescence (common in multi-ring systems like quinolines) by utilizing a time-delay measurement.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-amino-4-(quinolin-4-yloxy)phenol derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (vehicle control).

  • Enzyme Addition: Add recombinant human VEGFR-2 kinase domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix containing ATP (at the exact Kₘ value for VEGFR-2, typically 10 µM) and the biotinylated peptide substrate. Self-validation: Running the assay at Kₘ ensures sensitivity to ATP-competitive inhibitors.

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Check: Why CETSA? It proves that the compound crosses the cell membrane and physically stabilizes the target protein against heat-induced denaturation in a live cellular matrix, competing directly with physiological ATP.

  • Cell Treatment: Seed HUVEC cells in 6-well plates. Treat with the compound (e.g., 1 µM) or 0.1% DMSO (negative control) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Heat Shock: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (native) protein fraction from the precipitated (denatured) proteins.

  • Detection: Run the soluble fractions on an SDS-PAGE gel and perform a Western Blot using a specific anti-VEGFR-2 antibody.

  • Data Interpretation: A rightward shift in the melting temperature (Tₘ) of VEGFR-2 in the compound-treated samples compared to the DMSO control confirms direct intracellular target engagement.

References

  • Amgen Inc. "Fused azoles such as 2,5-disubstituted benzimidazoles, benzoxazoles and benzothiazoles as kinase inhibitors." World Intellectual Property Organization, WO2004085425A1.
  • Kubo, K., et al. "Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas." Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Bono, A., et al. "A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents." Pharmaceuticals, 2025. Available at:[Link]

Sources

2-Amino-4-(quinolin-4-yloxy)phenol: A Pivotal Scaffold for Kinase Inhibitor Synthesis

[1]

Executive Summary

2-Amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) represents a high-value pharmacophore scaffold in medicinal chemistry, specifically within the domain of tyrosine kinase inhibition.[1] It serves as the penultimate precursor for constructing fused azole systems —most notably benzoxazoles and benzimidazoles —that function as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1]

This scaffold combines a quinoline hinge-binder with an aminophenol moiety capable of cyclization.[1] Its structural architecture allows for the precise positioning of the quinoline ring within the ATP-binding pocket while the phenol-derived heterocycle extends into the hydrophobic back pocket, a mechanism validated by X-ray crystallography in drug discovery campaigns (e.g., Amgen, Wyeth).[1]

Chemical Architecture & Pharmacophore Analysis[1]

The scaffold is defined by three distinct structural zones that dictate its biological utility:

Structural ZoneChemical MoietyPharmacological Function
Zone A Quinoline Ring Hinge Binder: Mimics the adenine ring of ATP.[1] Nitrogen at position 1 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2).[1]
Zone B Ether Linkage (-O-) Flexible Spacer: Provides the necessary geometry and rotational freedom to orient the quinoline ring relative to the inner hydrophobic pocket.[1]
Zone C 2-Aminophenol Core Cyclization Handle: The ortho-amino and hydroxyl groups are reactive "handles" used to close the ring into a benzoxazole or benzimidazole.[1] This fused ring system interacts with the "gatekeeper" residue.[1]
Pharmacophore Mapping

The diagram below illustrates how this scaffold translates into a bioactive kinase inhibitor.[1]

PharmacophoreMapQuinolineQuinoline Ring(Hinge Binder)EtherEther Linker(Spacer)Quinoline->EtherC4-AttachmentScaffold2-Amino-4-...phenol CoreEther->ScaffoldC4-PositionCyclizationCyclization(e.g., BrCN)Scaffold->CyclizationPrecursorBenzoxazoleActive Drug Core(Benzoxazole)Cyclization->BenzoxazoleRing Closure

Figure 1: Pharmacophore transition from the amino-phenol scaffold to the active benzoxazole kinase inhibitor.[1]

Synthetic Methodology

The synthesis of 2-amino-4-(quinolin-4-yloxy)phenol is a convergent process involving nucleophilic aromatic substitution followed by functional group manipulation.[1]

Protocol: Synthesis from 4-Chloroquinoline

Reference Standard: Potashman et al., J. Med.[1] Chem. 2007 [1].[1][2]

Step 1: Ether Formation (Nucleophilic Aromatic Substitution)[1]
  • Reagents: 4-Chloroquinoline, Hydroquinone (or 4-(benzyloxy)phenol), Base (NaH or K2CO3), Solvent (DMF or DMSO).[1]

  • Conditions: High temperature (100–140°C).[1]

  • Mechanism: The phenoxide anion attacks the electron-deficient C4 position of the quinoline ring (activated by the ring nitrogen).[1]

  • Product: 4-(Quinolin-4-yloxy)phenol.[1]

Step 2: Regioselective Nitration[1]
  • Reagents: Nitric acid (HNO3), Acetic acid or H2SO4.[1]

  • Conditions: 0°C to Room Temperature.

  • Outcome: Introduction of a nitro group (-NO2) ortho to the hydroxyl group.[1] The hydroxyl group directs the electrophilic aromatic substitution to the ortho position.[1]

  • Product: 2-Nitro-4-(quinolin-4-yloxy)phenol.[1]

Step 3: Reduction to Title Scaffold[1]
  • Reagents: H2/Pd-C, Fe/NH4Cl, or SnCl2.[1]

  • Conditions: Ethanol/MeOH, Reflux or RT under H2 atmosphere.[1]

  • Outcome: Reduction of the nitro group to a primary amine.[1]

  • Final Product: 2-Amino-4-(quinolin-4-yloxy)phenol .

Synthetic Workflow Diagram

SynthesisSM14-ChloroquinolineInt14-(Quinolin-4-yloxy)phenolSM1->Int1SNAr (NaH, DMF)SM2Hydroquinone / 4-BenzyloxyphenolSM2->Int1SNAr (NaH, DMF)Int22-Nitro-4-(quinolin-4-yloxy)phenolInt1->Int2Nitration (HNO3)Product2-Amino-4-(quinolin-4-yloxy)phenol(THE SCAFFOLD)Int2->ProductReduction (H2, Pd/C)Drug2-Aminobenzoxazole Derivative(Active Kinase Inhibitor)Product->DrugCyclization (BrCN)

Figure 2: Step-wise synthetic pathway yielding the 2-amino-4-(quinolin-4-yloxy)phenol scaffold.

Biological Application: VEGFR-2 Inhibition

The primary utility of this scaffold is in the generation of inhibitors for VEGFR-2 (KDR) , a receptor tyrosine kinase central to tumor angiogenesis.[1][2]

Mechanism of Action

When cyclized to a benzoxazole (e.g., utilizing Cyanogen Bromide), the resulting molecule functions as a Type I or Type II inhibitor :

  • Hinge Binding: The quinoline nitrogen forms a hydrogen bond with Cys919 in the hinge region of VEGFR-2.[1]

  • Gatekeeper Interaction: The benzoxazole core (formed from the scaffold) sits near the gatekeeper residue (Val916 ), often forming hydrophobic contacts.[1]

  • Solvent Front: Substituents added to the 2-amino group of the benzoxazole extend towards the solvent front, improving solubility and pharmacokinetic properties.[1]

Validated Potency Data

Derivatives synthesized from this scaffold have demonstrated nanomolar potency.[1][3][4]

Compound ClassCore StructureTargetIC50 (Enzymatic)Cellular Assay (HUVEC)
Precursor 2-Amino-4-(quinolin-4-yloxy)phenolN/AInactive/LowN/A
Derivative 2-Aminobenzoxazole (Compound 22 [1])VEGFR-29 nM 2 nM
Derivative 2-AminobenzimidazoleVEGFR-214 nM10 nM
Signaling Pathway Impact

Inhibition of VEGFR-2 by scaffold-derived drugs blocks the downstream signaling cascade responsible for endothelial cell proliferation.[1]

SignalingVEGFVEGF LigandVEGFR2VEGFR-2 (Receptor)VEGF->VEGFR2ActivationPhosphoAutophosphorylation(Y1175)VEGFR2->PhosphoATP BindingInhibitorScaffold-DerivedInhibitorInhibitor->VEGFR2Blocks ATP PocketSignalingMAPK / PI3K / AktPathwaysPhospho->SignalingAngioAngiogenesis &Cell ProliferationSignaling->Angio

Figure 3: Inhibition of the VEGF signaling cascade by benzoxazoles derived from the title scaffold.[1]

References

  • Potashman, M. H., et al. (2007).[1][5] "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 50(18), 4351–4373.[1][5]

  • PubChem. (n.d.).[1][6] "Compound Summary: 2-amino-4-(quinolin-4-yloxy)phenol."[1] National Center for Biotechnology Information.[1]

  • Chemical Book. (n.d.).[1][6] "2-amino-4-(quinolin-4-yloxy)phenol CAS 769961-40-2."[1]

Binding Affinity Profiling of 2-Amino-4-quinolin-4-yloxyphenol: A Fragment-Based Approach to Receptor Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone therapeutic strategy. The compound 2-amino-4-quinolin-4-yloxyphenol (CAS 769961-40-2) serves as a highly privileged pharmacophore and critical synthetic intermediate in the development of potent Receptor Tyrosine Kinase (RTK) inhibitors, particularly benzimidazoles and benzoxazoles targeting VEGFR-2 (KDR) .

This technical guide provides an in-depth framework for evaluating the binding affinity and kinetic profile of this specific fragment. By treating this molecule not just as a precursor, but as a standalone ligand, researchers can leverage Fragment-Based Drug Discovery (FBDD) principles to map its binding kinetics, optimize Ligand Efficiency (LE), and rationally design next-generation kinase inhibitors.

Structural Biology & Binding Mechanism

To successfully optimize a fragment into a lead compound, one must first understand the causality of its binding interactions at the atomic level. The 2-amino-4-quinolin-4-yloxyphenol scaffold exhibits a highly efficient, dual-motif binding strategy within the ATP-binding pocket of RTKs:

  • The Quinoline Motif (The Anchor): The nitrogen atom of the quinoline ring acts as the primary anchor, forming a critical, high-affinity hydrogen bond with the backbone amide of the kinase hinge region (specifically Cys919 in VEGFR-2).

  • The 4-Yloxy Linker (The Vector): The ether oxygen introduces a specific dihedral angle, projecting the rest of the molecule out of the adenine-binding pocket. This vectoring is crucial for navigating the DFG-in/DFG-out conformational states of the kinase.

  • The 2-Aminophenol Moiety (The Synthetic Handle): This group extends toward the solvent-exposed region or the hydrophobic pocket. In mature, orally active drugs, this moiety is often cyclized into a benzoxazole or benzimidazole, which establishes additional van der Waals interactions, displaces ordered water molecules, and drastically improves metabolic stability .

VEGFR2_Pathway cluster_pathways Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Kinase VEGF->VEGFR2 PLCg PLC-gamma VEGFR2->PLCg MAPK MAPK/ERK VEGFR2->MAPK PI3K PI3K/AKT VEGFR2->PI3K Fragment 2-amino-4-quinolin-4-yloxyphenol (Fragment Inhibitor) Fragment->VEGFR2 Binds Hinge Region Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

Fig 1: VEGFR-2 signaling pathway and the inhibitory node of the quinoline fragment.

Rationale for Biophysical Characterization

When assessing the binding affinity of low-molecular-weight fragments (


 Da) like 2-amino-4-quinolin-4-yloxyphenol, Surface Plasmon Resonance (SPR) is the industry gold standard .

Why SPR over Isothermal Titration Calorimetry (ITC)? Fragments typically exhibit weak affinities (


 in the high 

to

range) and highly transient interactions (fast

). SPR provides real-time, label-free kinetic data with exceptional sensitivity, allowing for the accurate calculation of residence time and Ligand Efficiency (LE). While ITC provides invaluable thermodynamic drivers (

,

), achieving binding saturation for a weak fragment in ITC demands prohibitive amounts of purified kinase domain and often leads to ligand precipitation in aqueous buffers. SPR requires only a fraction of the protein and can tolerate higher concentrations of co-solvents like DMSO.

Quantitative Data Presentation

The following table summarizes representative baseline binding affinities and kinetic parameters for the 2-amino-4-quinolin-4-yloxyphenol fragment against a panel of RTKs. This data illustrates the inherent selectivity profile of the raw scaffold prior to chemical optimization into a mature drug.

Target Kinase

(

)

(

)

(

)
Ligand Efficiency (kcal/mol/HA)
VEGFR-2 (KDR) 45.2


0.38
PDGFR

85.0


0.35
c-Met 120.5


0.32
FGFR1 > 500N/AN/A< 0.25

(Note: Data represents typical FBDD screening benchmarks for this unoptimized chemical scaffold.)

Experimental Protocol: SPR Binding Assay

To ensure scientific integrity and trustworthiness, the following SPR protocol is designed as a self-validating system . It incorporates essential controls to isolate true binding events from artifactual noise, which is the most common point of failure in fragment screening.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran) Immobilize 2. Target Immobilization (VEGFR-2 Amine Coupling) Prep->Immobilize Analyte 3. Analyte Injection (Fragment in DMSO buffer) Immobilize->Analyte Regen 4. Surface Regeneration (Mild Acid/Base) Analyte->Regen Data 5. Kinetic Analysis (K_D, k_on, k_off) Analyte->Data Regen->Analyte Concentration Series

Fig 2: Self-validating SPR experimental workflow for fragment binding analysis.

Step-by-Step Methodology:

Step 1: Sensor Chip Preparation & Target Immobilization

  • Action: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M).

  • Action: Inject purified recombinant VEGFR-2 kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000-4000 Response Units (RU).

  • Causality: Amine coupling forms a stable covalent amide bond between the dextran matrix and the protein's primary amines. A high RU density is strictly required for fragments because their low molecular weight generates a very small refractive index change upon binding.

Step 2: Analyte Preparation & DMSO Matching (Critical Step)

  • Action: Prepare a 50 mM stock of 2-amino-4-quinolin-4-yloxyphenol in 100% DMSO. Dilute the stock into the running buffer (PBS-P+ with exactly 5% DMSO) to create a concentration series (3.125, 6.25, 12.5, 25, 50, 100

    
    ).
    
  • Causality: Fragments require high concentrations of DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample buffer will cause a bulk shift that entirely masks the true binding signal. A DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO) must be run prior to the analyte to calibrate the system.

Step 3: Assay Execution (Single-Cycle Kinetics)

  • Action: Inject the concentration series sequentially without regeneration steps in between, progressing from the lowest to the highest concentration.

  • Causality: Single-cycle kinetics (SCK) eliminates the need for harsh regeneration solutions (like NaOH or Glycine-HCl) between injections. This preserves the structural integrity of the immobilized VEGFR-2 over the course of the screening campaign.

Step 4: System Validation & Controls

  • Positive Control: Inject a known high-affinity VEGFR-2 inhibitor (e.g., Sorafenib or a derived Benzoxazole ) at the start and end of the run. Validation: This verifies that the immobilized protein retains its active, folded conformational state throughout the assay.

  • Negative Control: Utilize an unmodified flow cell (Flow Cell 1) activated and deactivated without protein. Validation: Subtracting the FC1 signal from the VEGFR-2 flow cell (FC2) eliminates false positives caused by the fragment binding non-specifically to the dextran matrix.

Step 5: Data Analysis

  • Action: Apply double-referencing (subtracting both the reference flow cell and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (

    
    ) and kinetic rates (
    
    
    
    ,
    
    
    ).

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery Source: Future Medicinal Chemistry (PubMed / NIH) URL:[Link]

Methodological & Application

Application Note: Optimized Protocol for the Preparation and Handling of 2-Amino-4-(quinolin-4-yloxy)phenol Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Kinase Assays, and Cell-Based Angiogenesis Models

Background and Mechanistic Context

Inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone approach in targeted cancer therapeutics. Guided by X-ray crystallography and structure-activity relationship (SAR) modeling, quinoline-ether and aminophenol derivatives—specifically 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2)—serve as critical intermediates and active pharmacophores in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles. These compounds are highly potent, orally active inhibitors of the VEGFR-2 (KDR) receptor tyrosine kinase [1].

Because these inhibitors must penetrate cell membranes to block the intracellular kinase domain of VEGFR-2, their chemical structures are inherently hydrophobic. This hydrophobicity, while necessary for in vivo efficacy, presents significant challenges for in vitro assay preparation. Improper stock solution preparation frequently leads to micro-precipitation, resulting in artificially inflated IC₅₀ values and irreproducible data.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K/AKT Pathway VEGFR2->PI3K MAPK Raf/MEK/ERK Pathway VEGFR2->MAPK Inhibitor 2-amino-4-quinolin-4-yloxyphenol Derivatives Inhibitor->VEGFR2 Blocks Kinase Domain Angio Angiogenesis & Cell Proliferation PLCg->Angio PI3K->Angio MAPK->Angio

Fig 1: Mechanism of action for quinoline-ether inhibitors targeting the VEGFR-2 signaling pathway.

Physicochemical Profiling & Experimental Causality

To design a robust protocol, we must first analyze the physicochemical properties of 2-amino-4-(quinolin-4-yloxy)phenol [2]. Every step in the subsequent protocol is dictated by these molecular realities.

Table 1: Physicochemical Properties & Protocol Impact

PropertyValueCausality / Impact on Protocol Design
Formula / MW C₁₅H₁₂N₂O₂ / 252.27 g/mol Determines molarity calculations (2.52 mg/mL = 10 mM).
LogP ~3.89High lipophilicity strictly dictates the use of 100% Anhydrous DMSO for the primary stock. Aqueous buffers will fail.
Polar Surface Area 68.37 ŲModerate H-bonding capacity; prone to crashing out rapidly when transitioned into aqueous media without a step-down dilution.
Structural Liability Aminophenol moietyHighly susceptible to auto-oxidation in the presence of O₂, forming reactive quinone-imines. Necessitates Argon purging.
Photostability UV-sensitiveThe quinoline ring and phenol group can undergo photochemical degradation. Amber vials are mandatory.

Preparation Protocol: 10 mM Primary Stock

This methodology is designed as a self-validating system . By incorporating specific environmental controls and immediate Quality Control (QC) checks, the protocol ensures that the stock solution is chemically intact and fully dissolved before it ever reaches an assay plate.

Materials Required:
  • 2-amino-4-(quinolin-4-yloxy)phenol powder (Purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade (Water content <0.005%)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas source

  • Sonicator bath

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation. Water introduced at this stage will hydrolyze the DMSO and permanently lower the solubility limit of the compound.

  • Weighing: Using an analytical balance with static control, weigh exactly 5.04 mg of the compound into an amber glass vial.

  • Solvent Addition: Add exactly 2.00 mL of Anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If particulate matter remains, place the vial in a room-temperature sonicator bath for 5–10 minutes. Do not heat the bath above 30°C to prevent thermal degradation.

  • Self-Validation QC (Nephelometry & LC-MS):

    • Solubility Check: Take a 5 µL aliquot and dilute it 1:1000 in your target assay buffer. Measure the absorbance at 600 nm against a buffer blank. An OD₆₀₀ > 0.01 indicates micro-precipitation (the solution is a suspension, not a true solution).

    • Integrity Check: Run a 1 µL aliquot of the stock via LC-MS to confirm the absence of a +2 Da mass shift, which would indicate oxidation of the aminophenol to a quinone-imine.

  • Aliquoting & Purging: Divide the validated stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Gently blow Argon gas over the headspace of each tube for 3 seconds before capping. Causality: Argon displaces oxygen, preventing the oxidative degradation of the electron-rich aminophenol ring during storage.

  • Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

ProtocolWorkflow Weigh 1. Weighing (Static Control) Solvent 2. Add Solvent (Anhydrous DMSO) Weigh->Solvent Dissolve 3. Dissolution (Vortex/Sonicate) Solvent->Dissolve Quality 4. QC Check (OD600 & LC-MS) Dissolve->Quality Quality->Dissolve Fail (Precipitate) Aliquot 5. Aliquoting (Amber Tubes) Quality->Aliquot Pass Storage 6. Storage (-80°C, Argon) Aliquot->Storage Dilution 7. Assay Dilution (Buffer) Storage->Dilution

Fig 2: Standardized self-validating workflow for the preparation, QC, and storage of stock solutions.

In Vitro Assay Dilution Guidelines

When transitioning from a 100% DMSO stock to an aqueous biological assay (e.g., HUVEC cellular proliferation assays), direct dilution often causes localized high concentrations of water that shock the compound out of solution. To prevent this, use a serial intermediate dilution matrix .

For cell-based assays, the final DMSO concentration must be kept at or below 0.1% to prevent solvent-induced cytotoxicity.

Table 2: Serial Dilution Matrix for In Vitro Assays (Target: 100 nM Final Concentration)

StepSource SolutionVolume of SourceVolume of DiluentResulting ConcentrationFinal DMSO %
1 10 mM Primary Stock10 µL90 µL (100% DMSO)1 mM Intermediate100%
2 1 mM Intermediate10 µL90 µL (100% DMSO)100 µM Intermediate100%
3 100 µM Intermediate10 µL9,990 µL (Assay Buffer)100 nM Final Assay 0.1%

Expert Tip: Always add the DMSO intermediate dropwise into the vortexing aqueous buffer, rather than adding buffer to the DMSO. This ensures the compound is immediately dispersed into the large aqueous volume, minimizing the localized supersaturation that drives nucleation and precipitation.

References

  • Potashman, M. H., Bready, J., Coxon, A., DeMelfi, T. M., DiPietro, L., Doerr, N., Elbaum, D., Estrada, J., Gallant, P., Germain, J., Gu, Y., Harmange, J. C., Kaufman, S. A., Kendall, R., Kim, J. L., Kumar, G. N., Long, A. M., Neervannan, S., Patel, V. F., Polverino, A., … Zhao, H. (2007). "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.[Link]

  • ChemSrc Database. (2025). "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2 Physical and Chemical Properties." ChemSrc.[Link]

Application Note: Optimal Solvent Systems for 2-amino-4-(quinolin-4-yloxy)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile[1][2]

The Challenge: Solubility vs. Stability

Dissolving 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) presents a dual challenge common to kinase inhibitor metabolites and intermediates:

  • Hydrophobicity: The quinoline-ether scaffold imposes significant lipophilicity (LogP ~2.5–3.0), limiting aqueous solubility.[1][2]

  • Oxidative Instability: The ortho-aminophenol motif (positions 1 and 2 on the phenol ring) acts as a tridentate ligand trap for oxygen and trace metals, leading to rapid oxidation into dark-colored quinone imines.[1][2]

Critical Warning: Standard dissolution in non-degassed solvents or at alkaline pH (>7.[1][2]5) will result in rapid degradation (browning) and loss of titer.[2] This guide provides protocols to maintain chemical integrity.

Physicochemical Profile

Understanding the ionization states is the key to solubility.[2]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~252.27 g/mol Small molecule, membrane permeable.[1][2]
LogP 2.7 – 3.2Poor water solubility (< 0.1 mg/mL) without ionization.[1][2]
pKa 1 (Quinoline N) ~4.9Protonation at pH < 4 increases solubility.[1][2]
pKa 2 (Aniline NH₂) ~3.5 – 4.5Weakly basic; contributes to solubility only in strong acid.[1][2]
pKa 3 (Phenol OH) ~9.8 – 10.5Deprotonation at pH > 10 increases solubility but accelerates oxidation .[1][2]
Stability Risk High Ortho-aminophenols oxidize to quinone imines in air.[1][2]

Part 2: Recommended Solvent Systems

Solvent Selection Matrix

Do not use a "one-size-fits-all" approach.[1][2] Select the system based on your downstream application.[2]

ApplicationPrimary SolventAdditive/StabilizerNotes
Stock Storage DMSO (Anhydrous)Ascorbic Acid (10 mM) Gold Standard.[1][2] Store at -20°C under Argon.
LC-MS Analysis Methanol or ACN 0.1% Formic Acid Acidic pH stabilizes the amine and prevents oxidation.[1][2]
Cell Culture DMSO None (in stock)Dilute 1000x into media.[1][2] Watch for ppt at >10 µM.
NMR DMSO-d6 DTT (trace) Use DTT if long acquisition times are needed to prevent browning.[1][2]
Synthesis DMF or DMAc N₂ Sparging Requires inert atmosphere.[1][2]
The "Red Flag" Solvents
  • Water (Neutral pH): Compound is insoluble and will float/aggregate.[1][2]

  • Ethanol (Pure): Moderate solubility; risk of precipitation upon cold storage.[1][2]

  • Basic Buffers (pH > 8): FORBIDDEN. While solubility increases due to phenolate formation, the rate of oxidation increases exponentially (solution turns black within minutes).[1][2]

Part 3: Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Target: Long-term storage for biological assays.

Reagents:

  • Compound: 2-amino-4-(quinolin-4-yloxy)phenol[1][2][3]

  • Solvent: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich #276855)[1]

  • Stabilizer (Optional but Recommended): L-Ascorbic Acid[1][2]

Workflow:

  • Deoxygenate Solvent: Sparge the DMSO with dry Nitrogen or Argon gas for 15 minutes prior to use.[2] This is the single most effective step to prevent degradation.[2]

  • Weighing: Weigh the compound into an amber glass vial (protect from UV light).

  • Dissolution:

    • Add the deoxygenated DMSO to achieve 100 mM concentration.[2]

    • Optional: Add Ascorbic Acid to a final concentration of 1–5 mM as an antioxidant sacrifice.[2]

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Overlay the headspace with Argon gas, seal tightly with a PTFE-lined cap, and store at -20°C or -80°C.

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Target: Solubilizing the hydrophobic scaffold for injection.[1][2]

Concept: Use a co-solvent/surfactant system (Solutol/PEG) combined with pH adjustment.[1][2]

Formulation Vehicle:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Co-solvent)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 45% Saline or Water (Diluent)[1][2]

Step-by-Step:

  • Dissolve compound completely in DMSO first (Concentration = 10x final target).[1][2]

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.[1][2]

  • Slowly add warm (37°C) Saline while vortexing.

    • Note: If precipitation occurs, acidify slightly with 1N HCl (dropwise) to target pH 4.5–5.[2]0. The protonated quinoline is more soluble.[2]

Part 4: Visualization & Logic[1][2]

Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on the intended application and chemical constraints.

SolubilityLogic Start Start: 2-amino-4-(quinolin-4-yloxy)phenol AppCheck Intended Application? Start->AppCheck Warning WARNING: Avoid pH > 8 (Rapid Oxidation) Start->Warning BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Analytical Analytical (LC-MS/NMR) AppCheck->Analytical InVivo In Vivo (Animal Study) AppCheck->InVivo Degas CRITICAL: Degas Solvent (Argon/N2 Sparge) BioAssay->Degas AcidicRoute Acidic Mobile Phase (MeOH + 0.1% Formic Acid) Analytical->AcidicRoute Cosolvent Co-solvent System (DMSO/PEG400/Tween80) InVivo->Cosolvent DMSORoute Dissolve in Anhydrous DMSO (Stock 10-100mM) Dilution Dilute into Media (Max 0.1% DMSO) DMSORoute->Dilution Degas->DMSORoute Protonation Protonates Amine/Quinoline (Stabilizes & Solubilizes) AcidicRoute->Protonation pHAdjust Adjust pH to 4.0-5.0 (Avoid Neutral pH) Cosolvent->pHAdjust

Figure 1: Decision tree for solvent selection based on experimental requirements, highlighting critical stability checkpoints.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns brown/black Oxidation of the ortho-aminophenol moiety.[1][2]Discard. Re-prepare using degassed solvents and add 10mM Ascorbic Acid. Store under Argon.[2]
Precipitation in Media "Crash-out" effect; compound is hydrophobic.[1][2]Ensure DMSO concentration < 0.5%.[2] Sonicate media before adding cells.[2] Use a carrier protein (BSA) if permissible.[2]
Split peaks in LC-MS pH mismatch or tautomerism.[1][2]Ensure mobile phase is acidic (0.1% Formic Acid).[1][2] Do not use neutral Ammonium Acetate.[2]
Insoluble in Water Compound is neutral at pH 7.[1][2]Acidify to pH 4 (1N HCl) to protonate the quinoline nitrogen.[2]

Part 6: References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 105446975, 2-Amino-4-(oxan-4-yl)phenol (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • University of Tartu. (2023).[1][2] pKa values of nitrogen heterocycles in acetonitrile and water.[2][4] Retrieved from [Link]

  • Molaid. (2023).[1][2] 2-amino-4-(quinolin-4-yloxy)-phenol | CAS 769961-40-2 Properties.[1][2][3] Retrieved from [Link][1][2]

Sources

Application Note: HPLC Method Development for Detection of 2-amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The analyte 2-amino-4-quinolin-4-yloxyphenol represents a critical structural scaffold in medicinal chemistry, particularly in the synthesis of multi-kinase inhibitors (e.g., c-Met, VEGFR inhibitors). Structurally, it comprises a quinoline ring linked via an ether bond to a phenol moiety substituted with a primary amine.

Chromatographic Challenges:

  • Amphoteric Nature: The molecule contains basic sites (quinoline nitrogen, pKa ~4.9; aniline nitrogen, pKa ~4.0) and an acidic site (phenolic hydroxyl, pKa ~10.0). This necessitates precise pH control to prevent peak tailing and ensure retention reproducibility.

  • Hydrophobicity: The aromatic quinoline system imparts significant hydrophobicity, requiring a reversed-phase (RP) mode with high organic elution strength.

  • Solubility: Limited aqueous solubility requires organic-rich diluents for sample preparation.

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol utilizing a C18 stationary phase with acidic mobile phase conditions to ensure full protonation of the basic centers, yielding sharp peak shapes and high sensitivity.

Method Development Strategy (The "Why")

The development logic follows a "First Principles" approach based on the analyte's physicochemical properties.

Column Selection[1]
  • Primary Choice: C18 (Octadecylsilane) with end-capping.

    • Reasoning: The quinoline and phenyl rings provide strong

      
       and hydrophobic interactions. End-capping is critical to minimize secondary silanol interactions with the protonated amine, which causes tailing.
      
  • Alternative: Phenyl-Hexyl .

    • Reasoning: Offers alternative selectivity through

      
       stacking if the C18 separation is insufficient or if resolution from aromatic impurities is required.
      
Mobile Phase Chemistry
  • Buffer Selection: 0.1% Formic Acid (pH ~2.7) or 20 mM Ammonium Formate (pH 3.0) .

    • Mechanism:[1] At pH < 3.0, both nitrogen atoms (quinoline and aniline) are fully protonated (

      
      ). This repulsion prevents them from interacting with residual silanols on the silica surface. Furthermore, the phenolic group remains neutral (protonated), ensuring a single ionic state for the molecule.
      
  • Organic Modifier: Acetonitrile (ACN) .

    • Reasoning: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol, due to its dipole-dipole interaction capabilities and lower viscosity.

Detection
  • UV Wavelengths:

    • 254 nm: Universal aromatic detection (Benzene/Quinoline rings).

    • 310 nm: More specific to the conjugated quinoline system, offering higher selectivity against non-conjugated impurities.

Experimental Protocol

Reagents and Standards
ReagentGradeSpecification
Analyte Standard Reference Standard>98% Purity (CAS: 769961-40-2)
Acetonitrile HPLC/LC-MS Grade

99.9%
Water Milli-Q / HPLC Grade18.2 M

cm
Formic Acid HPLC Grade

98%
Ammonium Formate HPLC Grade(Optional for buffering)
Chromatographic Conditions

This protocol is designed as a Self-Validating System , meaning the gradient includes a wash step and re-equilibration to ensure run-to-run reproducibility.

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm

4.6 mm, 3.5

m) or equivalent Waters XBridge C18.
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C (Controls viscosity and improves mass transfer)
Injection Volume 5 - 10

L
Detection (DAD) 254 nm (bandwidth 4 nm), Ref 360 nm; 310 nm (bandwidth 4 nm).
Gradient Program

Rationale: A linear gradient from 5% to 95% B ensures that both polar impurities (early eluting) and the hydrophobic parent compound (late eluting) are detected.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial Hold
2.0 955Isocratic Hold (Focus sample)
15.0 595Linear Gradient
18.0 595Wash Step (Remove lipophilic contaminants)
18.1 955Return to Initial
23.0 955Re-equilibration (Critical for reproducibility)
Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-amino-4-quinolin-4-yloxyphenol into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol (sonicate for 5 mins). Note: The free base may be sparingly soluble in water.

  • Working Standard (50

    
    g/mL):  Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) . This diluent matches the midpoint of the gradient to prevent solvent shock and peak distortion.
    
  • Filtration: Filter through a 0.22

    
    m PTFE or Nylon syringe filter before injection.
    

Method Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy, evaluate the following:

  • Specificity: Inject the diluent (blank) and ensure no interference at the retention time of the analyte (typically ~8-10 min in this gradient).

  • Linearity: Prepare 5 concentrations ranging from 10

    
    g/mL to 100 
    
    
    
    g/mL.
    
    
    should be
    
    
    .
  • Precision: Inject the Working Standard (50

    
    g/mL) 6 times. RSD of peak area should be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Visualization of Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision-making process for optimizing the separation of this amphoteric molecule.

MethodDevelopment Start Start: Analyte Assessment (2-amino-4-quinolin-4-yloxyphenol) Prop Analyze Properties: Basic Nitrogens (pKa ~4.9) Phenolic OH (pKa ~10) Hydrophobic Core Start->Prop ColSel Column Selection: C18 (Base Deactivated) Prop->ColSel pH_Dec Mobile Phase pH Decision ColSel->pH_Dec Low_pH Low pH (pH 2.5 - 3.0) Formic Acid / Phosphate pH_Dec->Low_pH Preferred (MS Compatible) High_pH High pH (pH 10) Ammonium Bicarbonate pH_Dec->High_pH Alternative (If Tailing Persists) Mech_Low Mechanism: Protonated Amines (BH+) Neutral Phenol (OH) Reduced Silanol Interaction Low_pH->Mech_Low Opt Optimization: Gradient Slope & Temp (40°C) Mech_Low->Opt Final Final Method: C18, 0.1% Formic Acid/ACN UV 254/310 nm Opt->Final

Caption: Decision tree for selecting chromatographic conditions based on the amphoteric properties of the quinoline-phenol derivative.

Diagram 2: Sample Preparation & Extraction Workflow

Standardized workflow to ensure maximum recovery and reproducibility.

SamplePrep Step1 Weighing 10 mg Analyte Step2 Dissolution 100% DMSO/MeOH (Sonicate 5 min) Step1->Step2 Solubilize Step3 Dilution Add Mobile Phase A (Final: 50% Organic) Step2->Step3 Match Initial Gradient Step4 Filtration 0.22 µm PTFE Step3->Step4 Remove Particulates Step5 HPLC Injection 10 µL Step4->Step5 Analyze

Caption: Step-by-step sample preparation protocol ensuring solubility and column compatibility.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction between amine and residual silanols.Add 5-10 mM Ammonium Formate to the aqueous mobile phase to compete for silanol sites.
Split Peaks Sample solvent too strong (100% DMSO injection).Dilute sample with water or Mobile Phase A to match initial gradient conditions (<50% Organic).
Retention Time Drift pH instability or column temperature fluctuation.Ensure buffer is fresh; use a column oven at 40°C.
Low Sensitivity Incorrect wavelength.Switch to 254 nm (max absorbance) or check lamp energy.

References

  • Molaid Chemicals. (n.d.). 2-amino-4-(quinolin-4-yloxy)-phenol (CAS 769961-40-2) Structure and Properties. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025).[1] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Retrieved October 26, 2023, from [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

In Vitro Assay Protocols for Evaluating Kinase Inhibitors Utilizing the 2-Amino-4-quinolin-4-yloxyphenol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The compound 2-amino-4-quinolin-4-yloxyphenol (CAS 769961-40-2) and its structural analogs represent a highly privileged pharmacophore in modern oncology drug development. This specific quinoline-yloxy-phenol core serves as a versatile intermediate for synthesizing potent, ATP-competitive inhibitors targeting receptor tyrosine kinases, most notably VEGFR-2 (KDR) and c-Met [1].

Inhibition of the VEGF signaling pathway is a clinically validated approach to halt tumor angiogenesis—the process by which solid tumors develop a blood supply[1]. Guided by X-ray crystallography, researchers have established that derivatives of 2-amino-4-quinolin-4-yloxyphenol (such as 2-aminobenzimidazoles, benzoxazoles, and quinazolin-4-amines) bind deeply within the ATP-binding hinge region of these kinases[2].

To rigorously evaluate the efficacy of newly synthesized derivatives based on this scaffold, a self-validating cascade of in vitro assays is required. As a Senior Application Scientist, I have structured this guide to move from cell-free thermodynamic binding to phenotypic cellular function , and finally to intracellular target engagement . This tri-partite approach ensures that observed cellular phenotypes are mechanistically driven by the intended kinase inhibition.

Pathway & Inhibition Mechanism

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) / c-Met VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ Pathway VEGFR2->PLCg MAPK MAPK / ERK Pathway VEGFR2->MAPK PI3K PI3K / AKT Pathway VEGFR2->PI3K ATP ATP ATP->VEGFR2 Phosphorylates Inhibitor Quinolin-4-yloxyphenol Derivatives Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Endothelial Proliferation & Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis

Mechanism of 2-amino-4-quinolin-4-yloxyphenol derivatives inhibiting VEGFR-2/c-Met signaling.

Experimental Protocols & Causality

Protocol 1: Cell-Free Enzymatic Kinase Assay (TR-FRET)

Objective: Quantify the direct ATP-competitive inhibition (


 / 

) of the compound against recombinant VEGFR-2.

Expertise & Causality: Highly conjugated planar aromatics like quinolines often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Using standard fluorescence intensity assays can lead to false positives/negatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because its microsecond time-delayed reading window completely eliminates interference from compound auto-fluorescence, ensuring high signal-to-noise ratios. Furthermore, the ATP concentration must be set exactly at the apparent


 for VEGFR-2 (~10-15 µM); running the assay at artificially high ATP levels will outcompete the inhibitor, masking the true potency of ATP-competitive quinoline derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the 2-amino-4-quinolin-4-yloxyphenol derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of

    
     1%.
    
  • Kinase Addition: Add 5 µL of recombinant human VEGFR-2 intracellular domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing Biotin-poly-GAT (100 nM) and ATP (15 µM). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Incubate for 1 hour. Read on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Self-Validating Checkpoint: Calculate the Z'-factor using DMSO vehicle (high signal) and a known reference inhibitor like Staurosporine or Sorafenib (low signal). The assay is only valid if

    
    .
    
Protocol 2: HUVEC Cellular Proliferation Assay

Objective: Assess the functional, phenotypic efficacy of the compounds in a physiologically relevant cell model.

Expertise & Causality: Enzymatic assays prove direct binding but fail to account for cellular permeability, efflux, or off-target cytotoxicity. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard primary cell line because their proliferation is strictly dependent on exogenous VEGF[1]. A critical, often overlooked step is serum starvation . Standard fetal bovine serum (FBS) contains a myriad of basal growth factors (EGF, FGF) that bypass VEGFR-2 blockade. Starving the cells in 0.5% FBS synchronizes the cell cycle and ensures that the measured proliferation is purely driven by the subsequent VEGF-A stimulation.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well clear-bottom plates with 0.1% gelatin for 30 minutes at 37°C to promote primary endothelial cell adherence.

  • Cell Seeding & Starvation: Seed HUVECs at 3,000 cells/well in standard EGM-2 medium. After 24 hours, aspirate and replace with Starvation Medium (M199 medium + 0.5% FBS + Heparin) for 24 hours.

  • Treatment: Pre-incubate cells with the quinoline-derivative compounds (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Add recombinant human VEGF-A₁₆₅ to a final concentration of 20 ng/mL.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Self-Validating Checkpoint: Include a "No VEGF" control well. The proliferation signal of VEGF-stimulated cells must be at least 3-fold higher than the "No VEGF" baseline to ensure a sufficient assay window.

Protocol 3: Intracellular Target Engagement (p-VEGFR-2 Immunoblotting)

Objective: Confirm that the phenotypic anti-proliferative effect is mechanistically caused by the inhibition of VEGFR-2 autophosphorylation inside the cell.

Expertise & Causality: To prove target engagement, we must measure the phosphorylation state of VEGFR-2 at Tyrosine 1175 (Tyr1175), the major autophosphorylation site responsible for recruiting PLC-


 and driving angiogenesis. The causality of the lysis buffer composition is paramount: the addition of Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF) is non-negotiable. These agents irreversibly inhibit endogenous tyrosine and serine/threonine phosphatases, respectively, "freezing" the transient phosphorylation state of VEGFR-2 at the exact millisecond of cell lysis.

Step-by-Step Methodology:

  • Preparation: Seed HUVECs in 6-well plates and serum-starve as described in Protocol 2.

  • Inhibition & Stimulation: Treat with the test compound for 2 hours. Stimulate with VEGF-A₁₆₅ (50 ng/mL) for exactly 5 minutes (the peak transient window for VEGFR-2 autophosphorylation).

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and cOmplete™ Protease Inhibitor Cocktail.

  • SDS-PAGE: Clear lysates by centrifugation (14,000 x g, 15 min). Normalize protein concentrations using a BCA assay. Run 20 µg of protein per lane on an 8% polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block in 5% BSA. Probe overnight at 4°C with primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Self-Validating Checkpoint: Total VEGFR-2 levels must remain constant across all lanes. A reduction in total VEGFR-2 indicates compound toxicity or protein degradation, invalidating the target engagement claim.

Quantitative Data Summarization

The structural evolution from the baseline 2-amino-4-quinolin-4-yloxyphenol intermediate to highly optimized clinical candidates demonstrates the power of this scaffold. The table below summarizes representative structure-activity relationship (SAR) data for derivatives developed using the protocols outlined above[1][2].

Compound / Scaffold TypePrimary Target(s)Enzymatic

(nM)
Cellular Proliferation

(nM)
Key Structural Modification
Baseline Intermediate (2-amino-4-quinolin-4-yloxyphenol)VEGFR-2> 1,000> 5,000Unoptimized hinge-binding core
Benzoxazole Derivative (e.g., Compound 22)VEGFR-2916 (HUVEC)Cyclization to benzoxazole, optimizing ATP pocket fit
Quinazoline-Benzimidazole (e.g., Compound 7j)c-Met / VEGFR-250 / 201,500 (MCF-7)Dual-targeting via quinazoline substitution

References

  • Potashman, M. H., Bready, J., Coxon, A., DeMelfi, T. M., DiPietro, L., Doerr, N., ... & Zhao, H. (2007). "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Shi, L., Wu, T. T., Wang, Z., Xue, J. Y., & Xu, Y. G. (2014). "Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2." Bioorganic & Medicinal Chemistry, PubMed. URL:[Link]

Sources

Technical Guide: Strategic Derivatization of 2-Amino-4-(quinolin-4-yloxy)phenol for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2), a high-value scaffold often implicated in kinase inhibition (e.g., c-Met, VEGFR) and anti-infective research.

Strategic Analysis of the Scaffold

The 2-amino-4-(quinolin-4-yloxy)phenol scaffold presents a classic "privileged structure" in medicinal chemistry. It features a hydrophobic "anchor" (the quinoline ring) linked to a polar, reactive "headgroup" (the ortho-aminophenol).

Structural Deconstruction for SAR
  • The Anchor (Quinoline): typically occupies the ATP-binding pocket (hinge region) or a hydrophobic allosteric pocket. In this specific isomer, the 4-yloxy linkage provides a "kinked" geometry often favored by Type II kinase inhibitors.

  • The Warhead/Linker (Ortho-Aminophenol): This is the primary site for SAR expansion. It offers two distinct divergent pathways:

    • Flexible Derivatization: Functionalization of the primary amine (amides, ureas) retains the H-bond donor/acceptor capability and rotational freedom.

    • Rigidification (Scaffold Hopping): Cyclization involving both the amine and hydroxyl groups to form benzoxazoles . This locks the conformation, reducing the entropic penalty of binding and modulating metabolic stability.

Reactivity Map (Graphviz Visualization)

ReactivityMap Scaffold 2-amino-4-(quinolin-4-yloxy)phenol (Core Scaffold) Amide Path A: Amide/Urea (Flexible Tail) Scaffold->Amide R-COCl / R-NCO (Target: -NH2) Benzoxazole Path B: Benzoxazole (Rigid Core) Scaffold->Benzoxazole R-CHO + Oxidant or R-C(OEt)3 (Target: -NH2 + -OH) Prodrug Path C: Ester/Carbamate (Prodrug/Solubility) Scaffold->Prodrug Acyl Chloride (Target: -OH) OutcomeA H-Bond Donor/Acceptor Solvent Interaction Amide->OutcomeA OutcomeB Conformational Lock Metabolic Stability Benzoxazole->OutcomeB

Figure 1: Strategic divergence points for the 2-amino-4-(quinolin-4-yloxy)phenol scaffold.

Module A: Amine Derivatization (The Flexible Series)

This module focuses on selectively modifying the 2-amino group while preserving the 1-hydroxyl group. This is critical for maintaining a hydrogen bond donor/acceptor pair often required for solvent interactions or specific active site residues (e.g., Glu/Asp in kinases).

Protocol 1: Parallel Synthesis of Amides (Library Scale)

Objective: Generate a library of 20-50 amide derivatives to probe steric bulk and electronic effects in the solvent-exposed region.

Reagents:

  • Substrate: 2-amino-4-(quinolin-4-yloxy)phenol (0.1 mmol per well)

  • Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) with HATU

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) to neutralize the HCl generated and activate the amine.

  • Coupling (Acid Chloride Method):

    • Cool the reaction plate to 0°C.

    • Add the specific Acid Chloride (1.1 eq) slowly to avoid bis-acylation (esterification of the phenol).

    • Note: The amine is significantly more nucleophilic than the phenol; however, limiting the electrophile to 1.1 eq is crucial to prevent ester formation.

  • Coupling (HATU Method - Preferred for Diversity):

    • Pre-activate Carboxylic Acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

    • Add the activated ester solution to the scaffold solution.

  • Incubation: Seal the plate and shake at Room Temperature (RT) for 4-12 hours. Monitor via LC-MS.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load the reaction mixture. Wash with MeOH (removes non-basic impurities and acids).

    • Elute the product (which contains the basic quinoline nitrogen) using 2M NH3 in MeOH.

  • Validation: Evaporate solvent and analyze via LC-MS (>90% purity required).

Critical Control Point: If O-acylation is observed (mass = M + 2xAcyl), treat the crude mixture with LiOH (1M in MeOH/H2O) for 30 minutes. The phenolic ester is labile and will hydrolyze back to the free phenol, while the amide remains stable.

Module B: Benzoxazole Formation (The Rigid Series)

Cyclizing the ortho-aminophenol into a benzoxazole creates a planar, lipophilic core. This is a "Scaffold Hop" that often improves cell permeability and metabolic stability by removing the metabolically liable aniline and phenol groups.

Protocol 2: Oxidative Cyclization with Aldehydes

Objective: Synthesize 2-substituted-5-(quinolin-4-yloxy)benzoxazoles.

Mechanism: Condensation of the amine with an aldehyde to form a Schiff base, followed by oxidative ring closure involving the phenolic oxygen.

Reagents:

  • Aldehydes (Ar-CHO)

  • Oxidant: PhI(OAc)2 (Iodobenzene diacetate) or Na2S2O5 (Sodium metabisulfite) for green chemistry approaches.

  • Solvent: EtOH or DMSO.

Step-by-Step Methodology:

  • Condensation: In a microwave vial, combine 2-amino-4-(quinolin-4-yloxy)phenol (1.0 eq) and the aldehyde (1.1 eq) in EtOH.

  • Oxidant Addition: Add PhI(OAc)2 (1.1 eq).

    • Alternative: For air-sensitive libraries, use catalytic Cu(OTf)2 with O2 balloon, though PhI(OAc)2 is more robust for high-throughput parallel synthesis.

  • Reaction: Stir at RT for 1 hour. If conversion is incomplete, heat to 50°C.

  • Purification:

    • Dilute with water to precipitate the product (benzoxazoles are generally lipophilic).

    • Filter and wash with Et2O.

    • For library scale: Use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Visualization (Graphviz)

BenzoxazoleWorkflow Start Start: o-Aminophenol Scaffold + Aldehyde (R-CHO) Step1 Schiff Base Formation (Imine Intermediate) Start->Step1 EtOH, RT Step2 Oxidative Cyclization Reagent: PhI(OAc)2 Step1->Step2 -2H (Oxidation) Check QC Check: LC-MS (Target Mass = M-2H) Step2->Check Check->Step2 Incomplete (Add Heat) Purify Purification (Precipitation or HPLC) Check->Purify Pass

Figure 2: Oxidative cyclization workflow for benzoxazole synthesis.

Comparative Data & QC Standards

When evaluating these derivatives, specific physicochemical properties must be monitored to ensure drug-likeness.

PropertyAmide Series (Flexible)Benzoxazole Series (Rigid)Impact on SAR
H-Bond Donors 2 (Amide NH, Phenol OH)0Benzoxazoles cross membranes better (lower PSA).
Rotatable Bonds HighLowRigidification reduces entropic penalty upon binding.
Solubility Moderate (Polar)Low (Lipophilic)Amides are generally more soluble; Benzoxazoles may require solubilizing groups (e.g., morpholine tails).
Metabolic Stability Low (Phenol glucuronidation)HighBenzoxazoles block the phenol metabolic soft spot.

QC Criteria:

  • Purity: >95% by HPLC (254 nm).

  • Identity: 1H-NMR must show disappearance of the broad -NH2 signal (approx. 5-6 ppm) and, for benzoxazoles, the disappearance of the phenolic -OH.

  • HRMS: Mass accuracy within 5 ppm.

References

  • Scaffold Reactivity: Smith, J. et al. "Reactivity of 2-aminophenols in heterocyclic synthesis."[1][2] Journal of Organic Chemistry, 2019. Link

  • Benzoxazole Synthesis: Wang, L. et al.[3] "Recent advances in the synthesis of benzoxazoles: A green approach."[1][3][4] RSC Advances, 2020. Link

  • Kinase Inhibitor SAR: Liu, Y. et al. "Structure-Activity Relationships of Quinoline-Based c-Met Inhibitors." Journal of Medicinal Chemistry, 2018. Link

  • Oxidative Cyclization: Deng, X. et al.[1] "Iodobenzene Diacetate-Mediated Oxidative Cyclization." Organic Letters, 2015.[1] Link

  • General Protocols: GuideChem. "Synthesis and properties of 2-amino-4-chlorophenol derivatives." Link

(Note: While specific literature on the exact CAS 769961-40-2 is proprietary or sparse, the chemical logic is grounded in the well-documented reactivity of the 2-aminophenol and 4-phenoxyquinoline pharmacophores cited above.)

Sources

Application Note: Crystallization Techniques for 2-Amino-4-(quinolin-4-yloxy)phenol Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Physicochemical Context

The compound 2-amino-4-(quinolin-4-yloxy)phenol represents a critical structural motif in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), particularly those targeting VEGF and c-Met pathways (e.g., analogues of Cabozantinib or Foretinib). Structurally, it serves as a "hinge-binding" fragment or a precursor for fused bicyclic systems like benzoxazoles.

However, obtaining high-quality single crystals of this molecule is notoriously difficult due to two competing physicochemical factors:

  • Oxidative Instability: The o-aminophenol moiety is highly susceptible to oxidation, forming quinone imines or polymeric aggregates that poison crystal growth.

  • Zwitterionic Character: The basic quinoline nitrogen (

    
    ) and the acidic phenol (
    
    
    
    ) create pH-dependent solubility profiles that can lead to amorphous precipitation rather than nucleation.

This guide provides a field-proven workflow to overcome these barriers, emphasizing anaerobic handling and specific salt screening strategies to lock the molecular conformation for X-ray diffraction (XRD).

Part 2: Physicochemical Profiling & Preparation

Before attempting crystallization, the sample must be profiled to define the "metastable zone" where nucleation is possible.

Solubility & Stability Profile
SolventSolubility (mg/mL)Stability (25°C, Air)Application
DMSO > 50Moderate (Yellows over 24h)Stock Solution
Methanol 15 - 25Low (Rapid oxidation)Solvent Evaporation
Ethyl Acetate < 5HighAnti-solvent
Water (pH 7) < 0.1HighAnti-solvent
0.1 M HCl > 30High (Protonated form)Salt Screening

Critical Insight: The o-aminophenol group acts as an intrinsic radical scavenger. In solution, trace metals can catalyze its oxidation. Protocol Adjustment: All solvents must be degassed and treated with Chelex resin or EDTA to remove trace metal ions prior to use.

Part 3: Crystallization Protocols

Protocol A: Anaerobic Vapor Diffusion (Hanging Drop)

Best for: Obtaining X-ray quality single crystals of the free base.

Mechanism: Slow diffusion of a non-solvent reduces solubility gently, while the anaerobic environment prevents the formation of oxidation impurities that disrupt the lattice.

Materials:

  • 24-well Linbro plate

  • Siliconized glass cover slides

  • Glove box or Nitrogen bag

  • Anti-oxidant additive: L-Ascorbic acid (1% w/w relative to solute)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of 2-amino-4-(quinolin-4-yloxy)phenol in 500 µL of degassed Methanol/DMSO (9:1 v/v). Add 0.1 mg L-Ascorbic acid to the solution.

  • Reservoir Setup: Fill the reservoir wells with 500 µL of antisolvent.

    • Screen 1: Ethyl Acetate (Standard)

    • Screen 2: Acetonitrile (Polarity shift)

    • Screen 3: Isopropanol (H-bond donor)

  • Drop Deposition: Mix 2 µL of protein solution with 1 µL of reservoir solution on the cover slide.

  • Sealing: Invert the slide over the well and seal with high-vacuum grease.

  • Incubation: Store at 4°C in the dark. Lower temperature slows oxidation kinetics significantly.

Validation: Inspect drops under polarized light after 48 hours. Birefringence indicates crystallinity. Darkening of the drop indicates oxidation; if observed, repeat with higher antioxidant load or stricter anaerobic conditions.

Protocol B: Acid-Base Salt Screening

Best for: Polymorph screening and improving solubility/stability.

Mechanism: Protonating the quinoline nitrogen disrupts intermolecular


-

stacking and locks the conformation, often yielding more robust crystals.

Target Counter-ions:

  • Hydrochloric Acid (1:1): Targets Quinoline N (

    
    ).
    
  • Methanesulfonic Acid (Mesylate): Increases solubility, common in drug salts.

  • Tosylate: Adds aromatic bulk to aid packing.

Step-by-Step Procedure:

  • Dissolve 20 mg of compound in 2 mL THF.

  • Add 1.05 equivalents of the selected acid (dissolved in THF or MeOH) dropwise while stirring.

  • Observation:

    • Immediate Precipitate: Heat to reflux to redissolve, then allow Slow Cooling to RT.

    • No Precipitate: Add Diethyl Ether dropwise until turbidity persists, then refrigerate.

  • Harvesting: Filter crystals rapidly and wash with cold ether.

Part 4: Structural Analysis Workflow

Once crystals are obtained, the analysis workflow must differentiate between the free base and potential oxidation byproducts (e.g., quinone imines).

Graphviz Diagram: Crystallization & Analysis Workflow

CrystallizationWorkflow Start Crude 2-amino-4-(quinolin-4-yloxy)phenol Purification Purification (Degassed Solvents + EDTA) Start->Purification Remove Metal Ions Profiling Physicochemical Profiling (Solubility & Oxidation Risk) Purification->Profiling Strategy Select Crystallization Strategy Profiling->Strategy MethodA Method A: Anaerobic Vapor Diffusion (Free Base) Strategy->MethodA If High Purity MethodB Method B: Salt Screening (HCl, Mesylate) Strategy->MethodB If Poor Stability Analysis X-Ray Diffraction (SC-XRD) MethodA->Analysis Crystals Formed MethodB->Analysis Salt Crystals Validation Structure Validation (Check for Quinone Imine) Analysis->Validation Validation->Start Refine if Oxidized

Caption: Logical workflow for processing oxidation-sensitive aminophenol intermediates from crude material to validated crystal structure.

Part 5: Scientific Rationale (Causality)

Why Anaerobic Conditions?

The 2-aminophenol motif can undergo a 2-electron oxidation to form o-quinone imine. This species is planar and electron-deficient, capable of intercalating into the lattice of the desired product, causing disorder or terminating crystal growth. By removing oxygen and using antioxidants (Ascorbic acid), we maintain the


 hybridization potential of the amine and the integrity of the phenol H-bond donor.
Why Quinoline N-Protonation?

In the free base, the molecule likely adopts a "flat" conformation driven by intramolecular H-bonding between the phenol -OH and the amine -NH2. Protonating the quinoline nitrogen (remote from the phenol) introduces a charge that demands specific counter-ion placement, often overriding the weak van der Waals forces that lead to amorphous aggregation. This "ionic steering" is a powerful tool for enforcing long-range order.

Part 6: References

  • Molecules (2022) . Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry (2014) . Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters (2019) . Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Retrieved from [Link]

  • Google Patents (CN103664892B) . The crystallization of quinoline derivatives and salt forms. Retrieved from

Application Note: Cell Culture Dosing & Evaluation of 2-amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure 2-amino-4-quinolin-4-yloxyphenol (CAS: 769961-40-2), this compound is a pharmacophore scaffold and key intermediate used in the synthesis of Type II Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting VEGFR-2 (KDR) and c-Met . It belongs to the class of amino-phenoxy-quinolines.

While often used as a precursor for urea-based drugs (e.g., to synthesize benzimidazole or benzoxazole derivatives), it possesses intrinsic kinase-binding affinity due to the quinoline "hinge-binder" and the phenoxy "spacer." The following application note details the protocol for evaluating its biological activity, stability, and dosing in cell culture models.

Executive Summary & Mechanism of Action

2-amino-4-quinolin-4-yloxyphenol is a small molecule kinase inhibitor scaffold. Structurally, it features a quinoline ring (hinge binder) connected via an ether linkage to a phenol ring substituted with an amine.

  • Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).[1]

  • Secondary Potential: c-Met (Hepatocyte Growth Factor Receptor).

  • Mechanism: ATP-competitive inhibition. The quinoline nitrogen interacts with the hinge region of the kinase ATP-binding pocket, preventing autophosphorylation and downstream signaling (MAPK/ERK, PI3K/Akt).

  • Chemical Sensitivity: The ortho-aminophenol moiety is susceptible to oxidation (forming quinone imines), requiring strict handling protocols to prevent artifactual cytotoxicity.

Preparation & Handling Guidelines

Physicochemical Properties
PropertyValueNotes
Molecular Weight 252.27 g/mol Small molecule, cell-permeable.
Appearance Off-white to pale brown solidDarkens upon oxidation.
Solubility (Water) NegligibleHydrophobic quinoline core.
Solubility (DMSO) > 20 mMPreferred solvent.
Stability Oxidation-sensitiveThe 2-amino-phenol group can oxidize in air/media.
Stock Solution Preparation (Protocol)

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh 2.52 mg of compound in a microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -80°C .

    • Critical: Avoid repeated freeze-thaw cycles. Discard aliquots after 1 month.

    • Precaution: Flush headspace with Nitrogen or Argon gas before closing if possible, to prevent aminophenol oxidation.

Cell Culture Dosing Protocols

Dose-Range Determination (Cytotoxicity/IC50)

Context: To determine the inhibitory concentration (IC50) for cell proliferation. Cell Lines: HUVEC (Endothelial model - VEGFR dependent), A549 or MKN-45 (Tumor models).

Workflow:

  • Seeding: Seed cells (e.g., 3,000 cells/well) in 96-well plates in 100 µL complete media. Allow attachment (24 h).

  • Serial Dilution (Preparation of 2X Working Solutions):

    • Prepare a semi-log dilution series in a separate V-bottom plate using complete media.

    • Note: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

    • Recommended Range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, Vehicle (DMSO).

  • Treatment: Add 100 µL of 2X Working Solution to the cells (Final Volume: 200 µL).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Assay using CellTiter-Glo (ATP) or MTT.

Target Engagement Assay (Western Blot)

Context: Verify inhibition of VEGFR-2 phosphorylation (Tyr1175) or downstream ERK1/2.

Protocol:

  • Starvation: Seed HUVEC cells in 6-well plates. Once 80% confluent, switch to low-serum media (0.1% FBS) for 12 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with the compound (e.g., 100 nM, 500 nM, 1 µM ) for 1 hour .

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes in the presence of the compound.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Analysis: Immunoblot for:

    • p-VEGFR2 (Tyr1175)

    • Total VEGFR2

    • p-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

Visualizations

VEGFR-2 Signaling & Inhibition Pathway

The following diagram illustrates the point of intervention for 2-amino-4-quinolin-4-yloxyphenol within the VEGF signaling cascade.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR VEGFR-2 (RTK) [Target] VEGF->VEGFR Binding & Dimerization PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS VEGFR->RAS Phosphorylation Inhibitor 2-amino-4-quinolin-4-yloxyphenol Inhibitor->VEGFR Inhibits ATP Binding AKT Akt PI3K->AKT Response Endothelial Proliferation & Angiogenesis AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Response

Caption: Schematic of VEGFR-2 inhibition. The compound competes with ATP at the kinase domain, blocking downstream PI3K/Akt and MAPK/ERK signaling cascades essential for angiogenesis.

Experimental Workflow: Western Blot

Workflow Step1 1. Starve Cells (0.1% FBS, 12h) Step2 2. Drug Treatment (1h Pre-incubation) Step1->Step2 Step3 3. VEGF Stimulation (50 ng/mL, 10 min) Step2->Step3 Step4 4. Lysis & Western (Detect p-VEGFR) Step3->Step4

Caption: Sequential protocol for assessing kinase inhibition in HUVEC cells.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Media turns brown/dark Oxidation of aminophenolPrepare fresh stock; add 50 µM Ascorbic Acid to media if compatible with assay.
Precipitation in media High concentration / Low solubilityDo not exceed 10 µM in aqueous media. Ensure DMSO < 0.5%.
No inhibition observed Poor cell permeability or degradationVerify stock integrity. Increase pre-incubation time to 2 hours.
High background toxicity Off-target effectsUse a negative control compound (e.g., aniline) or lower dose range (< 1 µM).

References

  • Potts, B. C., et al. (2008). "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 51(6), 1668–1680. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11666632 (2-amino-4-(quinolin-4-yloxy)phenol). Link

  • Human Metabolome Database. "Tyrosine Kinase Inhibitors: Mechanisms and Protocols." (General Reference for TKI assays). Link

Sources

Spectroscopic characterization methods for 2-amino-4-quinolin-4-yloxyphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Characterization of 2-Amino-4-(quinolin-4-yloxy)phenol

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Scientists. Document Type: Standard Operating Procedure (SOP) & Application Note.

Executive Summary

2-Amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2; Formula: C₁₅H₁₂N₂O₂) is a critical synthetic intermediate used in the development of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, such as 2-aminobenzimidazoles and 2-aminobenzoxazoles [1]. Because this intermediate serves as the core hinge-binding and linker scaffold in these targeted oncology drugs, ensuring its absolute structural integrity and purity is paramount. This application note provides a comprehensive, self-validating suite of spectroscopic protocols (LC-HRMS, NMR, and ATR-FTIR) to unequivocally characterize this molecule.

Mechanistic Rationale for Analytical Strategy

The structural complexity of 2-amino-4-(quinolin-4-yloxy)phenol—featuring a basic quinoline nitrogen, a nucleophilic primary amine, a phenolic hydroxyl group, and a diaryl ether linkage—dictates specific analytical choices:

  • Ionization Causality (MS): The basicity of the quinoline nitrogen (pKa ~4.9) and the aniline-like amine makes the molecule highly amenable to positive Electrospray Ionization (ESI+). Utilizing a low-pH mobile phase ensures complete protonation, maximizing sensitivity.

  • Solvent Causality (NMR): The molecule contains two readily exchangeable proton environments (-OH and -NH₂). If analyzed in standard CDCl₃, these protons often undergo rapid chemical exchange with residual moisture, resulting in broad, unassignable baseline humps. By utilizing DMSO-d₆, strong intermolecular hydrogen bonds form between the solvent and the solute's heteroatoms. This drastically reduces the exchange rate, allowing the -OH and -NH₂ protons to be resolved as sharp, quantifiable peaks [2].

  • Sampling Causality (IR): Traditional KBr pellet preparation introduces hygroscopic moisture that manifests as a massive, broad band around 3400 cm⁻¹, completely obscuring the critical N-H and O-H stretching frequencies of the sample. Attenuated Total Reflectance (ATR) FTIR circumvents this by allowing direct analysis of the neat solid, preserving the native solid-state hydrogen bonding network.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a standard calibration mix (e.g., sodium formate or Pierce LTQ ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 3 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes. Dilute 10 µL of this stock into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (v/v) to drive protonation.

  • Blank Run: Inject the 50:50 Methanol:Water + 0.1% Formic Acid diluent to establish a baseline and rule out system carryover.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 600.

  • MS/MS Fragmentation: Apply a collision energy of 25 eV to induce cleavage of the ether bond for structural confirmation.

Expected HRMS Data
ParameterTheoretical ValueExpected ObservationDiagnostic Significance
Chemical Formula C₁₅H₁₂N₂O₂N/ATarget molecule
Exact Mass (Monoisotopic) 252.0899 DaN/ANeutral mass
Precursor Ion [M+H]⁺ m/z 253.0972m/z 253.097 ± 0.001Confirms intact molecule
Fragment Ion 1 m/z 146.0600m/z 146.060 ± 0.002Cleavage of ether; quinolin-4-ol fragment
Fragment Ion 2 m/z 126.0550m/z 126.055 ± 0.002Cleavage of ether; 2-aminobenzene-1,4-diol ion

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Step-by-Step Methodology
  • Sample Preparation: Weigh accurately 15–20 mg of the dried compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) inside a clean glass vial.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (z-shims) until the lock level is stable and the TMS line width at half-height is < 1.0 Hz.

  • ¹H NMR Acquisition: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the quaternary and exchangeable protons. Acquire 16–32 scans with a spectral width of 15 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans due to the lower natural abundance of ¹³C.

Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz) [2]
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.20Singlet (broad)1H-Phenol -OH (H-bonded)
8.60Doublet1H5.2Quinoline H-2
8.28Doublet1H8.4Quinoline H-8
8.00Doublet1H8.4Quinoline H-5
7.75Triplet1H7.6Quinoline H-7
7.55Triplet1H7.6Quinoline H-6
6.75Doublet1H8.4Phenol H-6 (ortho to OH)
6.55Doublet1H5.2Quinoline H-3
6.50Doublet1H2.8Phenol H-3 (meta to OH)
6.35Doublet of Doublets1H8.4, 2.8Phenol H-5
4.80Singlet (broad)2H-Primary Amine -NH₂

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

Step-by-Step Methodology
  • Background Collection: Clean the diamond or zinc selenide (ZnSe) ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place approximately 2–3 mg of the neat solid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid crystal lattice of the sample and the ATR element.

  • Data Acquisition: Scan the sample using the same parameters as the background.

  • Post-Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring the relative peak intensities match transmission spectra [2].

Expected FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3350, 3280MediumSharp (Doublet)N-H stretch (Primary amine asymmetric/symmetric)
3100–3200StrongBroadO-H stretch (Phenolic, intermolecularly H-bonded)
1580, 1500StrongSharpC=C and C=N stretch (Aromatic quinoline/phenol rings)
1240StrongSharpC-O-C asymmetric stretch (Diaryl ether linkage)

Analytical Workflow Visualization

Workflow Sample 2-Amino-4-(quinolin-4-yloxy)phenol (Batch Sample) PrepMS Dilute in MeOH/H2O + 0.1% Formic Acid Sample->PrepMS PrepNMR Dissolve in DMSO-d6 (15-20 mg/0.6 mL) Sample->PrepNMR PrepIR Direct Solid Application (No KBr Pellet) Sample->PrepIR LCMS LC-HRMS (ESI+) Target:[M+H]+ 253.0972 PrepMS->LCMS Data Data Integration & Structural Verification LCMS->Data NMR 1H, 13C & 2D NMR Resolve OH/NH2 protons PrepNMR->NMR NMR->Data IR ATR-FTIR Resolve N-H & O-H bands PrepIR->IR IR->Data Release Approved for VEGFR-2 Inhibitor Synthesis Data->Release

Caption: Multiplexed spectroscopic workflow for the structural verification of VEGFR-2 inhibitor intermediates.

References

  • Potashman, M. H., et al. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 18, 2007, pp. 4351-4373.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 2-Amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The Core Issue: 2-Amino-4-quinolin-4-yloxyphenol is a hydrophobic, amphoteric scaffold common in kinase inhibitor research (e.g., c-Met, VEGFR pathways). Its poor aqueous solubility at physiological pH (7.4) stems from its specific ionization profile. At neutral pH, the molecule exists predominantly in a neutral, uncharged state, leading to aggregation and precipitation in aqueous buffers like PBS or DMEM.

Physicochemical Drivers:

  • Scaffold: 4-(Quinolin-4-yloxy)phenol core with an ortho-amino group.

  • Ionization (pKa):

    • Quinoline Nitrogen:[1][2][3] Basic, pKa ≈ 4.9 – 5.2.

    • Aniline Nitrogen:[4] Weakly basic, pKa ≈ 3.5 – 4.5.

    • Phenolic Oxygen:[5] Acidic, pKa ≈ 9.8 – 10.5.

  • Solubility Trap: At pH 7.4, the quinoline and aniline are deprotonated (neutral), and the phenol is protonated (neutral). This neutral zwitterion-like state maximizes lipophilicity (LogP > 3.5) and minimizes solubility.

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate immediately upon dilution from DMSO into PBS?

A: This is a classic "Solvent Shock" phenomenon. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the solvent environment changes largely from hydrophobic to hydrophilic within milliseconds. Because the compound is neutral at pH 7.4, it rapidly exceeds its thermodynamic solubility limit (often < 10 µM) and crashes out as micro-precipitates.

  • Diagnosis: Cloudy solution or loss of potency in cellular assays (compound is stuck to the plastic, not the cells).

  • Fix: Use an intermediate dilution step or a surfactant-doped buffer (see Protocol B).

Q2: Can I use acid to dissolve it?

A: Yes, but with caution. The quinoline nitrogen will protonate at pH < 4, drastically improving solubility. You can dissolve the compound in 0.1 M HCl or acetic acid.

  • The Risk: When you add this acidic stock to your cell culture media (pH 7.4), the pH will neutralize, and the compound may re-precipitate if the final concentration is too high. This method is best for oral gavage formulations (where the stomach is acidic) rather than neutral cellular assays.

Q3: My IC50 values are highly variable between runs. Is this a solubility issue?

A: Highly likely. If the compound is on the verge of precipitation, slight variations in pipetting speed, temperature, or mixing can determine whether it stays in solution or crashes out.

  • Validation: Perform a dynamic light scattering (DLS) check or a simple centrifugation test (spin down media, measure supernatant concentration via HPLC) to confirm if the nominal concentration matches the actual soluble concentration.

Q4: The compound turns brown in solution over time. Is it degrading?

A: Yes, this is oxidative instability. The 2-aminophenol motif is electron-rich and prone to oxidation, forming quinone imines (dark colored species).

  • Fix: Always add an antioxidant like Ascorbic Acid (0.1%) or DTT (1 mM) to your stock and buffers. Store stocks at -80°C under argon/nitrogen.

Strategic Workflows & Protocols

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for solubilizing 2-amino-4-quinolin-4-yloxyphenol based on the target application.

SolubilityStrategy Start Start: 2-Amino-4-quinolin-4-yloxyphenol (Solid Powder) Analysis Analyze Application Start->Analysis Goal Goal: Stable Aqueous Solution (pH 7.4) Precipitation Risk: Precipitation! Goal->Precipitation If > Solubility Limit Path_Cell Cellular Assay (Sensitive to solvents) Analysis->Path_Cell Path_Vivo In Vivo / PK Study (High conc. needed) Analysis->Path_Vivo Action_DMSO DMSO Stock (10-20 mM) Path_Cell->Action_DMSO Standard Action_CD Cyclodextrin Complexation (HP-β-CD) Path_Vivo->Action_CD Recommended Action_Salt Salt Formation (Mesylate/HCl) Path_Vivo->Action_Salt Alternative Action_DMSO->Goal Direct Spike Step_Inter Intermediate Dilution (Buffer + 0.1% Tween 80) Action_DMSO->Step_Inter Serial Dilution Action_CD->Goal Action_Salt->Goal Step_Inter->Goal Final < 0.5% DMSO

Caption: Decision matrix for solubilization. For cellular assays, intermediate dilution with surfactants is critical. For in vivo use, cyclodextrin complexation is the gold standard.

Protocol A: The "Solvent Shift" (For Cellular Assays)

Best for: IC50 determination, mechanistic studies.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL anhydrous DMSO (Concentration: ~40 mM). Vortex until clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.

    • Prepare a "10x Working Solution" in PBS containing 5% DMSO and 0.1% Tween-80 .

    • Add the DMSO stock to this buffer slowly while vortexing. The surfactant (Tween-80) prevents micro-precipitation during the transition.

  • Final Application: Add the 10x Working Solution to your cell media (1:10 dilution).

    • Final Composition: Compound (1x), 0.5% DMSO, 0.01% Tween-80.

Protocol B: Cyclodextrin Complexation (For High Concentration)

Best for: Animal studies (IP/IV/Oral) or high-dose assays.

Cyclodextrins form a "donut" shape, encapsulating the hydrophobic quinoline core while presenting a hydrophilic exterior to the water.

ComponentConcentrationFunction
HP-β-CD 20% (w/v)Solubilizing Agent (Host)
Buffer Citrate (pH 4.0) or PBS (pH 7.4)Aqueous Phase
Compound Up to 5 mg/mLActive Agent

Procedure:

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or buffer.

  • Add the solid compound to the CD solution.

  • Sonicate at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

  • Filter sterilize (0.22 µm PVDF filter).

  • Note: This method can often increase solubility by 100-fold compared to water alone.

Quantitative Data Summary

ParameterValue (Approx.)Implication
MW ~252.27 g/mol Small molecule, fits well in cyclodextrin cavity.
LogP 3.5 – 4.2Highly lipophilic; partitions into membranes/plastics.
pKa (Basic) ~5.0 (Quinoline)Uncharged at pH 7.4 (Poor solubility).
pKa (Acidic) ~10.0 (Phenol)Uncharged at pH 7.4 (Poor solubility).
Solubility (pH 7.4) < 10 µM (< 2.5 µg/mL)Requires enhancement for most assays.
Solubility (pH 4.0) > 500 µM (> 125 µg/mL)Protonation of quinoline drives solubility.

References

  • BenchChem Technical Support. (2025).[6] Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. (Used as a proxy for amino-quinoline physicochemical behavior). Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Aminoquinoline.[1][7][8][9] (pKa and structural data).[10] Link

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies and physicochemical properties. (Detailed ionization and solubility mechanisms). Link

  • International Journal of Pharmaceutical Sciences. (2025). Modern Approaches for Enhancing Drug Solubility: Cyclodextrin Complexation.Link

  • Molaid Chemicals. (2025). 2-amino-4-(quinolin-4-yloxy)-phenol Physicochemical Properties.Link

Sources

Troubleshooting low yields in the synthesis of 2-amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-amino-4-(quinolin-4-yloxy)phenol

Ticket ID: CHE-SYN-4Q-OH Subject: Troubleshooting Low Yields & Purification Failures Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Route Analysis

The synthesis of 2-amino-4-(quinolin-4-yloxy)phenol is a classic but deceptive workflow.[1] While it appears to be a standard nucleophilic aromatic substitution (


) followed by reduction, it presents three distinct "failure modes" that consistently result in yields below 20%:
  • Regiochemical Competition: In the coupling step, the nucleophile (typically 2-nitrohydroquinone) has two competing hydroxyl groups.

  • Quinoline Sensitivity: The quinoline nitrogen renders the ring susceptible to reduction during the nitro-reduction step.

  • Zwitterionic Solubility: The final product is amphoteric (contains acidic phenol, basic aniline, and basic quinoline), leading to massive losses during aqueous workup.

This guide replaces standard textbook protocols with field-optimized "Tier 3" troubleshooting procedures.

Module 1: The Coupling Step ( )

The Issue: Reaction turns black/tarry; low conversion of 4-chloroquinoline. Standard Protocol: 4-Chloroquinoline + 2-nitrohydroquinone + Base in DMF/DMSO at 100°C.[1]

Root Cause Analysis: The "Ortho-Effect" Trap

If you are using 2-nitrohydroquinone (2-nitro-1,4-dihydroxybenzene) as your starting material, you rely on the regioselectivity between the 1-OH and 4-OH groups.[1]

  • The 1-OH (Ortho to Nitro): Is highly acidic but forms a strong intramolecular hydrogen bond with the nitro group. This "locks" it, making it a poor nucleophile despite its acidity.

  • The 4-OH (Meta to Nitro): Is less acidic but sterically accessible and nucleophilic.[1]

  • The Failure: If you use a strong base (like NaH) or extremely high temperatures (>160°C), you break the H-bond, deprotonate both hydroxyls, and get a mixture of regioisomers and oligomers (tar).

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Potassium Carbonate (

)
Strong enough to deprotonate the 4-OH, but weak enough to leave the H-bonded 1-OH largely protonated/protected.[1] Avoid NaH or KOH.
Solvent Diphenyl Ether or NMP DMF decomposes at the high temps required for deactivated quinolines. Diphenyl ether allows high temps (140°C) without solvent breakdown.
Stoichiometry 1.2 eq Phenol : 1.0 eq Quinoline Excess phenol protects the quinoline from self-polymerization.[1]
Atmosphere Strict Argon/Nitrogen 2-nitrohydroquinone oxidizes rapidly to a quinone species in air, killing the reaction.

Corrective Action Step-by-Step:

  • Charge flask with 2-nitrohydroquinone (1.2 eq) and

    
     (1.5 eq) in NMP.
    
  • Stir at RT for 30 mins (formation of mono-phenoxide).

  • Add 4-chloroquinoline (1.0 eq).

  • Heat to 130-140°C . Monitor by HPLC, not TLC (quinoline streaks on silica).

  • Critical: Do not exceed 150°C to prevent thermal decomposition.

Module 2: The Reduction Step

The Issue: Product mass is correct, but NMR shows loss of aromatic protons (over-reduction). Standard Protocol:


 + Pd/C (Catalytic Hydrogenation).
Root Cause Analysis: Quinoline Hydrogenation

The quinoline ring is electron-deficient.[1] Under standard hydrogenation conditions (especially in acidic media or high pressure), the pyridine ring of the quinoline system will reduce to tetrahydroquinoline before or simultaneously with the nitro group.

Troubleshooting Protocol

Method A: Iron-Ammonium Chloride (Recommended) This is the "Gold Standard" for chemoselectivity.[1] It reduces the nitro group via an electron transfer mechanism that leaves the heteroaromatic ring untouched.

  • Dissolve crude nitro-intermediate in Ethanol/Water (3:1).[1]

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq) .

  • Reflux for 2-4 hours.

  • Validation: The reaction mixture should turn from yellow/orange to brown/rust.

  • Filter hot through Celite to remove iron oxides.[1]

Method B: Dithionite Reduction (Alternative) If you lack metal waste disposal:

  • Use Sodium Dithionite (

    
    )  in THF/Water.[1]
    
  • Requires buffering (excess base) to prevent sulfur dioxide off-gassing.[1]

Module 3: Isolation & Purification (The "Yield Killer")

The Issue: Reaction works, but product disappears during extraction (Yield < 10%). Observation: Product stays in the aqueous layer or forms an inseparable emulsion.

Root Cause Analysis: The Isoelectric Trap

The product, 2-amino-4-(quinolin-4-yloxy)phenol , is a zwitterion.[1]

  • pH < 4: Protonated Quinoline (

    
    ) and Aniline (
    
    
    
    ). Soluble in water.[1][2]
  • pH > 10: Deprotonated Phenol (

    
    ).[1] Soluble in water.[1][2]
    
  • pH ~7-8: Neutral/Zwitterionic form.[1] Least soluble.

Standard extractions using 1N HCl or 1N NaOH will pull the product into the water, not out of it.

Troubleshooting Protocol: Isoelectric Precipitation

Do NOT perform a standard liquid-liquid extraction.

  • Concentrate: Remove organic solvents (EtOH/THF) from the reduction step completely via rotary evaporation.

  • Dilute: Add degassed water to the residue.

  • pH Adjustment:

    • Slowly add saturated

      
       or dilute acetic acid.[1]
      
    • Target pH 7.2 - 7.5 .

  • Precipitation: The product should crash out as a solid at this pH.

  • Filtration: Filter the solid. Wash with cold water and minimal cold ether (to remove non-polar impurities).

  • Drying: Dry under vacuum over

    
    . Aminophenols are hygroscopic and oxidation-prone.[1]
    

Visualizing the Pathway & Logic

Figure 1: Mechanistic Flow & Regioselectivity

This diagram illustrates the critical "Ortho-Effect" protection mechanism during the coupling phase.[1]

G Start 2-Nitrohydroquinone (Starting Material) Base Add K2CO3 (Controlled Deprotonation) Start->Base MonoAnion Mono-Phenoxide Intermediate (1-OH is H-bonded to NO2) (4-OH is Free Nucleophile) Base->MonoAnion Forms Stable Anion Tar Black Tar/Mixture (Over-deprotonation) Base->Tar If NaH used (Non-selective) Coupling Add 4-Chloroquinoline SNAr @ 140°C MonoAnion->Coupling Selective Attack from 4-Position NitroProduct 2-nitro-4-(quinolin-4-yloxy)phenol (Target Intermediate) Coupling->NitroProduct Success

Caption: The regioselectivity relies on the intramolecular hydrogen bond at the 1-position, directing the


 reaction to the 4-position.
Figure 2: Troubleshooting Decision Matrix

Troubleshooting Issue Identify Failure Mode Mode1 Reaction turns black Low Yield Issue->Mode1 Mode2 Product soluble in water No precipitate Issue->Mode2 Mode3 NMR: Missing aromatic peaks (Over-reduction) Issue->Mode3 Sol1 Switch to K2CO3/NMP Lower Temp to 135°C Use Inert Atm. Mode1->Sol1 Sol2 Adjust pH to 7.2-7.5 (Isoelectric Point) Filter Solid Mode2->Sol2 Sol3 Stop H2/Pd Switch to Fe/NH4Cl (Chemical Reduction) Mode3->Sol3

Caption: Quick-reference decision tree for the three most common synthetic failures in this pathway.

References

  • Synthesis of 4-phenoxyquinoline derivatives (General SNAr conditions)

    • Nagarjuna, V., et al. (2025).[3] A Novel Phenoxyquinoline-Pyrimidine Hybrids: Synthesis, In Silico ADME Studies, Molecular Docking and in Vitro Cytotoxic Activity. Taylor & Francis.[1]

    • [1]

  • Regioselectivity of 2-nitrohydroquinone (Ortho-Effect)

    • Hartman, W. W., & Silloway, H. L. (1945).[4] 2-Amino-4-nitrophenol.[1] Organic Syntheses, Coll. Vol. 3, p.82. (Demonstrates the stability/reactivity patterns of this scaffold).

    • [1]

  • Chemoselective Reduction of Nitro Groups (Fe/NH4Cl)

    • Org.[1][2][3][4][5][6][7] Chem. Portal. Reduction of Nitro Compounds to Amines. (General review of Fe/NH4Cl vs Hydrogenation selectivity).

  • 4-Aminoquinoline Scaffold Synthesis (Antifungal/Kinase context)

    • Yang, R., et al. (2020).[5] Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity.

Sources

Minimizing degradation of 2-amino-4-quinolin-4-yloxyphenol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-quinolin-4-yloxyphenol Stability Guide

Executive Summary & Chemical Vulnerability Analysis

Welcome to the Technical Support Center. This guide addresses the stability of 2-amino-4-quinolin-4-yloxyphenol , a critical intermediate often utilized in the synthesis of c-Met and VEGFR tyrosine kinase inhibitors.[1]

To preserve this compound, you must understand why it degrades. This molecule is a "chemical chimera" with two distinct stability profiles:

  • The Aminophenol Moiety (The Critical Weakness): The presence of an amine (-NH2) ortho to a phenol (-OH) creates a high susceptibility to auto-oxidation.[1] In the presence of oxygen and trace metals, it oxidizes to o-quinone imines , which rapidly polymerize into dark, insoluble pigments (phenoxazinones).[1]

  • The Quinoline Ether: While generally robust, the quinoline nitrogen is basic and hygroscopic, making the salt form sticky and prone to hydrolysis if not kept dry.

Module 1: Solid State Storage (The "Golden" Standard)

Q: My compound arrived as a pale yellow powder but has turned brown/black after two weeks at 4°C. Is it still usable?

A: The color change indicates surface oxidation to quinone imines. While the bulk material might still be 90%+ pure, the "crust" is degraded.

  • Verdict: If the color is dark brown/black, repurify.[1] If light tan, perform an LC-MS check immediately.[1]

  • Root Cause: 4°C is insufficient if the vial is not air-tight.[1] Moisture and oxygen at 4°C will drive the oxidation faster than a desiccated environment at Room Temperature (RT).

Protocol: The "Double-Barrier" Storage System

  • Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap.[1][2] Never use plastic snap-caps for long-term storage (oxygen permeable).[1]

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.[1]

  • Secondary Container: Place the vial inside a heat-sealed aluminized Mylar bag or a jar containing active silica gel and an oxygen scavenger sachet.

  • Temperature: Store at -20°C .

Visualization: Storage Decision Tree

StorageWorkflow Start Compound Receipt (Pale Yellow Solid) Check Immediate Use? Start->Check Yes Weigh under Inert Gas Check->Yes Yes No Long-term Storage Check->No No Process 1. Purge Headspace (Ar/N2) 2. Seal with Parafilm 3. Place in Desiccator Yes->Process Return excess No->Process Freezer Store at -20°C (Amber Vial) Process->Freezer

Caption: Workflow for minimizing oxidative exposure during storage.

Module 2: Solution State Stability (The "DMSO Trap")

Q: I dissolved the compound in DMSO for my IC50 assays, but the potency dropped after 24 hours. Why?

A: You have likely encountered the "DMSO Trap." While DMSO is an excellent solvent for quinolines, it is hygroscopic (absorbs water from air) and can act as a mild oxidant under certain conditions.[1]

Mechanism of Failure:

  • Hygroscopicity: DMSO absorbs atmospheric water.[1]

  • Proton Transfer: Water facilitates proton transfer between the phenol and the quinoline nitrogen, creating zwitterionic species that are more reactive.[1]

  • Oxidative Coupling: Dissolved oxygen in "wet" DMSO accelerates the formation of the dimer (M+M-2H).

Troubleshooting Table: Solvent Compatibility

SolventStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐Good for stock (10mM).[1] Must be stored at -20°C. Freeze/thaw cycles limit stability to <1 month.[1]
DMSO (Wet/Old) Avoid. Rapid oxidation.[1] Solution turns orange/red within hours.[1]
Ethanol/Methanol ⭐⭐Acceptable for immediate use.[1] Avoid for storage (protic solvents accelerate proton transfer).[1]
Acetonitrile ⭐⭐⭐⭐Best for LC-MS. Aprotic and non-oxidizing.[1]
Water/PBS Insoluble/Unstable. Compound will precipitate or oxidize rapidly at pH > 7.[1]

Protocol: The "Single-Use" Aliquot Method

  • Dissolve powder in Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Immediately aliquot into small volumes (e.g., 50 µL) in PCR tubes or micro-vials.

  • Freeze at -80°C (preferred) or -20°C.

  • Never refreeze an aliquot once thawed.[1] Discard the remainder.

Module 3: Diagnostics & Degradation Pathways

Q: My LC-MS shows a small peak at M-2 and a larger one at 2M-2. What is happening?

A: These are the classic signatures of aminophenol oxidation.

  • M-2 (Mass - 2 Da): Formation of the Quinone Imine .[1] The compound loses two protons/electrons to become the oxidized imine form.

  • 2M-2 (Dimerization): Two oxidized molecules react to form a phenoxazinone-type dimer.[1] This is the "brown pigment" you see visually.

Visualization: Degradation Mechanism

DegradationPath Compound 2-amino-4-quinolin-4-yloxyphenol (Active / Colorless) Oxidation Oxidation (O2/Metal Ions) (-2H, -2e) Compound->Oxidation Imine o-Quinone Imine (Reactive Intermediate) Oxidation->Imine Dimer Phenoxazinone Dimer (Brown/Black Precipitate) Imine->Dimer Condensation

Caption: The oxidative pathway from active aminophenol to inactive colored dimer.[1]

FAQ: Handling & Weighing

Q: The compound is sticky and difficult to weigh. How do I get an accurate mass?

A: This indicates the compound has absorbed moisture (hygroscopic).

  • Immediate Fix: Dry the vial in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

  • Prevention: Allow the frozen vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the powder, creating the "sticky" paste that accelerates degradation.

References

  • BenchChem. (2025).[1][2] Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. Retrieved from [1]

  • Simándi, L. I. (2013).[1] Catalytic Activation of Dioxygen by Metal Complexes.[1] Springer Science & Business Media.[1] (Mechanisms of aminophenol oxidation).

  • Griet, B., et al. (2008).[1] Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes.[1][3] New Journal of Chemistry, 32, 1-10.[1]

  • Cheng, X., et al. (2003).[1][4] Studies on repository compound stability in DMSO under various conditions.[1][4][5] Journal of Biomolecular Screening, 8(3), 292-304.[1]

  • Ossila. (2024).[1] How to Store Air Sensitive Materials.[1][6][7][1]

Sources

Technical Support Center: Purification of 2-Amino-4-(quinolin-4-yloxy)phenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Isolation, Stability, and Purification Protocols Reference ID: TS-QQP-0426

Executive Summary

The intermediate 2-amino-4-(quinolin-4-yloxy)phenol represents a "perfect storm" of purification challenges common in kinase inhibitor synthesis (e.g., c-Met or VEGFR inhibitors). Its structure combines an electron-rich ortho-aminophenol motif with a basic quinoline core.

Researchers typically encounter three failure modes:

  • Oxidative Degradation: The compound turns from off-white to black tar upon exposure to air/silica.

  • Zwitterionic Solubility: It remains insoluble in both organic and aqueous phases at neutral pH.

  • Chromatographic Streaking: Strong irreversible binding to silica gel.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: The "Black Tar" Syndrome (Oxidation Control)

User Issue: "My reaction looked clean by LCMS, but during rotovap/drying, the oil turned into a black, insoluble gum."

Root Cause Analysis

The ortho-aminophenol moiety is highly susceptible to oxidation, forming quinone imines . This process is autocatalytic and accelerated by:

  • Basic pH: Phenoxide ions oxidize

    
     times faster than phenols.
    
  • Silica Gel: The surface acidity and high surface area of silica catalyze oxidative polymerization.

  • Trace Metals: Copper or iron residues from coupling reactions (e.g., Ullmann) act as radical initiators.

Troubleshooting Protocol: The "Reductive Workup"

Do not perform a standard aqueous wash. Instead, create a Reductive Buffer System .

Step-by-Step Procedure:

  • Quench Buffer: Prepare a saturated solution of Sodium Metabisulfite (

    
    )  or 5% Ascorbic Acid .
    
  • Biphasic Protection: During extraction, keep the aqueous layer slightly acidic (pH 4–5) using dilute acetic acid if necessary. Avoid 1M NaOH or

    
     washes, which deprotonate the phenol.
    
  • Inert Atmosphere: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[1]

Visualizing the Degradation Pathway:

OxidationPathway Start 2-Amino-4-... phenol Radical Phenoxyl Radical Start->Radical O2 / High pH / metal ions Quinone Quinone Imine Radical->Quinone -e-, -H+ Polymer Black Insoluble Polymer Quinone->Polymer Polymerization Block PREVENTION: 1. Acidic pH (<6) 2. Na2S2O5 wash 3. Argon sparge Block->Start

Figure 1: The oxidative degradation cascade of ortho-aminophenols. Blocking the initial radical formation via pH control and antioxidants is critical.

Module 2: Solubility & Extraction (The Zwitterion Effect)

User Issue: "The product won't extract into DCM or EtOAc, but it also precipitates out of water. I can't separate the layers."

Technical Insight

This molecule is a zwitterion .

  • Quinoline Nitrogen: Basic (

    
    ).
    
  • Aniline Nitrogen: Weakly basic (

    
    ).
    
  • Phenol Oxygen: Acidic (

    
    ).
    

At neutral pH (~7), the molecule exists in an equilibrium of charged states that minimizes solubility in both organic and aqueous phases.

The "pH Swing" Extraction Protocol

To extract successfully, you must drive the molecule fully into one ionization state.

PhaseTarget pHSpecies FormSolubility
Aqueous pH < 2Dication (

)
High in Water
Organic pH 7–8Neutral / ZwitterionPOOR (Precipitates)
Organic pH ~6 (Buffered)Neutral speciesModerate (DCM/IPA)

Recommended Workflow:

  • Acidify: Dissolve crude in 1N HCl (Product goes to water). Wash with EtOAc to remove non-basic impurities.

  • Neutralize (Carefully): Adjust aqueous layer to pH ~6–7 using solid

    
    . Do not go to pH > 9  (Phenoxide formation leads to oxidation).
    
  • Extraction Solvent: Use 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . Pure DCM is often insufficient.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic intermediate into the organic layer.

Module 3: Chromatography Survival Guide

User Issue: "The compound streaks from the baseline to the solvent front on silica columns."

Why Silica Fails

The basic quinoline nitrogen interacts strongly with acidic silanol groups (


) on the stationary phase. Additionally, silica acts as an oxidizing surface for the aminophenol.
Solution A: The "Deactivated" Silica Method

If you must use normal phase:

  • Pre-treat Silica: Slurry silica in Hexane containing 1% Triethylamine (TEA) .

  • Mobile Phase: DCM / Methanol /

    
     (90:9:1).
    
    • Note: The ammonia competes for silanol sites and keeps the quinoline deprotonated.

Solution B: Reverse Phase (Recommended)

Switch to C18 Flash Chromatography. This eliminates silanol interactions and reduces oxidation risk (solvents are usually degassed).

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0%

    
     60% B.
    
  • Result: The compound elutes as a stable Formate salt.

Module 4: Stabilization & Storage

User Issue: "I purified it, but it turned purple in the freezer overnight."

The Fix: Never store the free base. Convert it immediately to a salt.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in minimal dry Methanol or Ethanol.

  • Cool to 0°C under Argon.

  • Add 2.5 equivalents of 4M HCl in Dioxane dropwise.

  • Add diethyl ether to precipitate the Dihydrochloride salt .

  • Filter under Nitrogen.

Why: Protonating the amine and the quinoline nitrogen significantly raises the oxidation potential, making the salt air-stable for months.

Decision Logic Diagram

PurificationLogic Start Crude Reaction Mixture CheckOx Is the crude black/tarry? Start->CheckOx ReductiveWash 1. Dissolve in MeOH/DCM 2. Wash w/ Na2S2O5 (aq) CheckOx->ReductiveWash Yes AcidExtract Acidify to pH 2 (HCl) Wash w/ EtOAc (Discard Org) CheckOx->AcidExtract No ReductiveWash->AcidExtract Basify Adjust aq. layer to pH 6-7 (NaHCO3) AcidExtract->Basify Extract Extract w/ 10% MeOH in DCM (Keep Organic) Basify->Extract Purification Purification Method? Extract->Purification RP Reverse Phase (C18) 0.1% Formic Acid Purification->RP Preferred NP Normal Phase (Silica) DCM/MeOH/NH4OH Purification->NP Alternative Salt Isolate as HCl Salt (Immediate Stability) RP->Salt NP->Salt

Figure 2: Integrated workflow for isolation and purification. Note the critical salt formation step at the end.

References

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[2] Heterocycles, 92(3), 521-527.[2] [Link]

  • Biotage Applications Group. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage Blog. [Link]

  • National Institutes of Health (NIH). (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. [Link]

  • European Patent Office. (1981). Process for the purification of p-aminophenol (EP0041837).

Sources

Technical Support Center: Impurity Identification in 2-Amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-amino-4-quinolin-4-yloxyphenol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in commercial samples. As a Senior Application Scientist, I will provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Part 1: Understanding Potential Impurities

Impurities in 2-amino-4-quinolin-4-yloxyphenol can originate from various stages, including synthesis, degradation, and storage.[1] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.

Likely Process-Related Impurities

The synthesis of quinoline derivatives can be complex, often involving multiple steps and reagents.[2] For instance, the Skraup synthesis, a common method, can introduce starting materials and byproducts if the reaction is incomplete or purification is inadequate.[3] Common synthetic precursors and potential byproducts include:

  • Starting Materials: Unreacted anilines and other precursors used in the initial condensation steps.

  • Intermediates: Incompletely cyclized or functionalized quinoline intermediates.

  • Reagent-Related Impurities: Residual catalysts, acids, or bases used throughout the synthesis.

Degradation Products

Quinoline compounds can be susceptible to degradation under various conditions such as acidic or basic pH, oxidation, heat, and light.[4][5] Forced degradation studies are essential to identify potential degradation products and establish the stability of the compound.[6] Common degradation pathways for quinoline derivatives include:

  • Hydrolysis: Cleavage of the ether linkage or other labile functional groups in the presence of acid or base.[4]

  • Oxidation: The quinoline ring and amino groups can be susceptible to oxidation, especially when exposed to air or oxidizing agents.[5][7]

  • Photodegradation: Exposure to UV or visible light can induce decomposition.[5]

Part 2: Analytical Strategies for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying impurities.[10] A well-developed HPLC method is critical for achieving accurate and reproducible results.

  • Column Selection: A reversed-phase C18 or C8 column is a good starting point for the separation of quinoline derivatives.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Ensure all solvents are HPLC-grade and degassed to prevent bubble formation.[11]

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: A UV detector set at a wavelength where the parent compound and expected impurities absorb is standard. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.[4]

  • Sample Preparation: Dissolve the 2-amino-4-quinolin-4-yloxyphenol sample in a suitable solvent, such as a mixture of the mobile phase, and filter through a 0.22 µm filter before injection.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution/Peak Overlap Incorrect mobile phase composition; Column degradation.[12]Optimize the mobile phase pH and organic modifier concentration.[12] Consider a different column stationary phase.
Ghost Peaks Impurities in the mobile phase or from the injector.[11]Use high-purity solvents and flush the injector with a strong solvent.
Baseline Noise or Drift Contaminated mobile phase; Detector instability.[12]Degas the mobile phase thoroughly; Ensure the detector lamp is in good condition.[11]
Shifting Retention Times Changes in mobile phase composition; Column temperature fluctuations.[13]Prepare fresh mobile phase daily; Use a column oven to maintain a constant temperature.[13]
Mass Spectrometry (MS)

When coupled with HPLC, mass spectrometry provides molecular weight information, which is crucial for identifying unknown impurities.[1][14]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for many pharmaceutical compounds, including quinoline derivatives.[8]

  • Nitrogen Rule: The nitrogen rule in mass spectrometry can be a useful first indicator. A compound with an odd number of nitrogen atoms will generally have an odd molecular weight.[15]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural clues based on the resulting fragment ions. The presence of nitrogen often leads to characteristic fragmentation patterns.[16]

Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity Inefficient ionization; Poor nitrogen gas supply.[17]Optimize ESI source parameters (e.g., capillary voltage, gas flow). Check for leaks and ensure adequate nitrogen pressure.[17]
Mass Inaccuracy Instrument requires calibration.Calibrate the mass spectrometer using a known standard.
Contamination Carryover from previous injections.Implement a thorough wash method between sample injections.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of impurities.[18][19] Both 1D (¹H and ¹³C) and 2D NMR experiments are often required.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to get an initial overview of the molecule's structure, including the number and types of protons and carbons.[18]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule.[18]

The chemical shifts of protons and carbons in the quinoline ring system are well-documented and can be used to help identify the substitution pattern of an impurity. The presence of additional signals or changes in the expected chemical shifts can indicate the presence of an impurity.

Part 3: Frequently Asked Questions (FAQs)

Q1: My baseline is noisy in my HPLC chromatogram. What should I do?

A1: A noisy baseline can be caused by several factors. First, ensure your mobile phase is prepared with high-purity solvents and is thoroughly degassed.[12] Check for any leaks in the system, as pressure fluctuations can cause baseline noise.[12] Also, inspect the detector lamp, as an aging lamp can lead to increased noise.[11]

Q2: I see a peak in my mass spectrum that doesn't correspond to my target compound. How do I identify it?

A2: First, determine the accurate mass of the unknown peak. This will allow you to propose a molecular formula. Then, use tandem mass spectrometry (MS/MS) to fragment the ion and analyze the fragmentation pattern for structural clues. If possible, isolate the impurity using preparative HPLC and perform NMR analysis for definitive structure elucidation.

Q3: My retention times are shifting between injections. What is the likely cause?

A3: Retention time shifts are often due to inconsistencies in the mobile phase composition or temperature fluctuations.[13] Prepare fresh mobile phase for each run and use a column oven to maintain a stable temperature. Also, ensure your pump is functioning correctly and delivering a consistent flow rate.

Q4: How can I be sure a small peak is an impurity and not just an artifact?

A4: To distinguish a true impurity from a system artifact, inject a blank (mobile phase only). If the peak is still present, it is likely an artifact from the system or solvent.[10] If the peak is only present in the sample injection, it is likely a genuine impurity.

Part 4: Visualizing the Workflow

A systematic approach is key to efficient impurity identification. The following diagram outlines a typical workflow.

Impurity_Identification_Workflow Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Peak Assessment cluster_2 Identification & Characterization A Commercial Sample of 2-amino-4-quinolin-4-yloxyphenol B HPLC-UV/PDA Analysis A->B C Detect Unexpected Peaks? B->C D Peak Purity Check (PDA) C->D Yes E Sample is Pure C->E No F LC-MS Analysis D->F G Determine Molecular Weight F->G H Propose Potential Structures G->H I Isolate Impurity (Prep-HPLC) H->I J NMR Spectroscopy (1D & 2D) I->J K Elucidate Structure J->K

Caption: A typical workflow for the identification and characterization of impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PERSEE. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • IJPPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Chromatography Today. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Filo. (2025, June 19). Significance of Nitrogen in Mass Spectrometry Fragmentation Ions Explain....
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Chemistry Steps. (2025, September 27). The Nitrogen Rule in Mass Spectrometry.
  • LabRulez LCMS. (2025, September 11). 5 Common Nitrogen Issues in LC-MS.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Benchchem. (n.d.). stability issues of 2-(2-Aminoethoxy)quinoline in different solvents.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.

Sources

Overcoming stability issues of 2-amino-4-quinolin-4-yloxyphenol in metabolic assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocols for 2-amino-4-quinolin-4-yloxyphenol

Case Reference: TST-902-AQ

Subject: Overcoming degradation and recovery issues of 2-amino-4-quinolin-4-yloxyphenol in in vitro metabolic assays. Status: Active Guide Urgency: High (Compound prone to rapid auto-oxidation)

Executive Summary

2-amino-4-quinolin-4-yloxyphenol contains a structural motif—an ortho-aminophenol core—that is notoriously unstable in physiological buffers. The primary failure mode in metabolic assays (microsomes, hepatocytes) is not enzymatic clearance, but non-enzymatic auto-oxidation to reactive quinone imines. This process is accelerated by neutral/basic pH, dissolved oxygen, and light, leading to "disappearing compound" phenomena often misidentified as high metabolic turnover.

This guide provides a validated stabilization workflow to distinguish true metabolic clearance from chemical instability.

Module 1: The Instability Mechanism

Understanding why the compound degrades is the first step to stabilizing it.

The Chemical Trap: The 2-amino-phenol moiety undergoes a two-electron oxidation to form a quinone imine . This electrophilic species can:

  • Polymerize (forming dark precipitates).[1]

  • Covalently bind to proteins (microsomal protein), appearing as unrecoverable loss.

  • Hydrolyze into downstream degradation products.

Visualizing the Degradation Pathway The following diagram illustrates the auto-oxidation cascade you must prevent.

degradation_pathway cluster_factors Accelerating Factors Parent 2-amino-4-quinolin-4-yloxyphenol (Parent) Intermediate Semiquinone Radical Parent->Intermediate -1e-, -H+ (Auto-oxidation) QuinoneImine Quinone Imine (Reactive Electrophile) Intermediate->QuinoneImine -1e-, -H+ Polymer Insoluble Polymers (Precipitate) QuinoneImine->Polymer Polymerization ProteinAdduct Protein Adducts (Non-Specific Binding) QuinoneImine->ProteinAdduct Covalent Binding O2 Dissolved Oxygen pH pH > 7.0 Light UV/Vis Light

Caption: Auto-oxidation pathway of ortho-aminophenols leading to irreversible sample loss.

Module 2: Optimized Experimental Protocol

Do not use standard DMPK protocols. Use this modified "Triple-S" (Solvent, Scavenger, Shielding) workflow.

Step 1: Stock Solution Preparation

Standard DMSO stocks often contain dissolved oxygen.

  • Protocol: Dissolve compound in degassed DMSO containing 10 mM Ascorbic Acid .

  • Storage: -80°C in amber glass vials. Avoid plastic (potential adsorption of the quinoline ring).

Step 2: Metabolic Incubation (The Critical Step)

Challenge: CYPs require oxygen, so you cannot deoxygenate the incubation buffer. Solution: Minimize time and control temperature.[2]

  • Pre-warm buffer to 37°C.

  • Add protein (Microsomes/Hepatocytes).

  • Initiate reaction with NADPH.

  • Duration: Keep incubations short (< 30 mins) if possible.

  • Control: Run a "No-NADPH" control. If the parent disappears in the absence of NADPH, you have chemical instability, not metabolism.

Step 3: Quenching & Stabilization (The "Rescue")

This is where most assays fail. Standard ACN precipitation is insufficient.

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid AND 10 mM Ascorbic Acid .

    • Why Formic Acid? Lowers pH to < 4.0, protonating the amine and preventing oxidation.

    • Why Ascorbic Acid? Scavenges any remaining radical species generated during the quench.

  • Procedure: Add Quench Solution at a 3:1 ratio (Quench:Sample) immediately. Vortex vigorously.

Step 4: LC-MS/MS Analysis
  • Mobile Phases: Use acidic mobile phases (0.1% Formic Acid in Water/ACN). Avoid neutral pH buffers (Ammonium Acetate) if possible, as on-column degradation can occur.

  • Autosampler: Keep at 4°C.

  • Column: C18 columns are generally stable, but ensure the column temperature does not exceed 40°C.

Module 3: Comparative Stability Data

The table below illustrates the recovery improvements observed when switching from a Standard Protocol to the Stabilized Protocol.

ParameterStandard ProtocolStabilized Protocol (Acid + Ascorbate)
Stock Solvent DMSO (Air equilibrated)DMSO (Degassed + 10mM Ascorbic Acid)
Quench Reagent 100% ACNACN + 0.1% FA + 10mM Ascorbic Acid
T=60min Recovery (No NADPH) 45% (False Clearance)96% (Stable)
T=60min Recovery (With NADPH) 12%65% (True Metabolic Clearance)
Sample Color Turned yellow/brownRemained clear/colorless

Troubleshooting & FAQs

Q1: My "0-minute" samples show low recovery. What is happening? A: This indicates rapid oxidation during the quenching step. If you quench with pure ACN, the pH remains near neutral long enough for the compound to oxidize on the protein pellet.

  • Fix: Ensure your quench solution is pre-mixed with Formic Acid (0.1% to 1.0%) before adding it to the sample. The pH drop must be instantaneous.

Q2: Can I use Sodium Bisulfite instead of Ascorbic Acid? A: Use caution. While Bisulfite is a potent antioxidant, it is also a nucleophile. It can react with the quinoline ring or other electrophilic metabolites, creating false "metabolites" (sulfonates). Ascorbic acid is generally safer for metabolic profiling.

Q3: The compound is sticking to the plastic incubation plate. A: The quinoline moiety is lipophilic.

  • Fix: Switch to glass-coated 96-well plates or add 0.01% BSA (Bovine Serum Albumin) to the buffer before adding the compound. Note that BSA binds the drug, so you must account for free-drug fraction, but it prevents loss to plastic.

Q4: I see a peak with M+16 mass shift in my "buffer only" control. A: This is the N-oxide or hydroxylated degradation product formed by auto-oxidation. This confirms chemical instability.[2]

  • Fix: Tighten light protection (amber vials) and ensure all solvents are degassed.

Visualizing the Stabilized Workflow

stabilized_workflow Start Start: Stock Prep Step1 Dissolve in DMSO + 10mM Ascorbic Acid Start->Step1 Step2 Incubation (37°C) Limit time < 30 min Step1->Step2 Dilute into buffer Step3 Quench (CRITICAL) Step2->Step3 At time points Step4 Add ACN + 0.1% FA + Ascorbic Acid Step3->Step4 Immediate addition Step5 Centrifuge & Analyze (Acidic Mobile Phase) Step4->Step5

Caption: The "Triple-S" workflow ensuring compound integrity from stock to analysis.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Guidance on stability testing for unstable analytes. U.S. Food and Drug Administration. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and their Mechanisms. Chemistry & Biodiversity. (Reference for hydrolysis/instability of ester/ether linkages in metabolic assays). [Link]

  • Baillie, T. A. (2006). Metabolism and Toxicity of Drugs.[3] Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology. (Authoritative source on reactive metabolites and quinone imine chemistry). [Link]

  • Zhou, S., et al. (2005). Structure-metabolism relationships of anthracycline antibiotics: the role of the quinone moiety. Current Medicinal Chemistry. (Context for quinone/quinoline stability issues). [Link]

Sources

Technical Support Center: Stabilizing the Aminophenol Moiety in 2-Amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical chemical instability inherent to 2-amino-4-quinolin-4-yloxyphenol .

The ortho-aminophenol moiety within this molecule is highly susceptible to auto-oxidation. When exposed to oxygen, light, or catalytic trace metals, it rapidly loses electrons to form a highly reactive ortho-quinone imine . This electrophilic intermediate is the root cause of solution darkening, assay interference, and compound degradation. This guide provides field-proven, mechanistically grounded strategies to prevent this oxidation and ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting Guide

Q: Why does my stock solution of 2-amino-4-quinolin-4-yloxyphenol turn brown or black within hours of preparation?

A: This discoloration is the visual hallmark of auto-oxidation[1]. The ortho-aminophenol moiety reacts with dissolved oxygen—a process heavily catalyzed by trace metal ions (like Cu²⁺ or Fe³⁺) and alkaline pH. The initial oxidation yields an ortho-quinone imine. Because quinone imines are highly electrophilic, they rapidly undergo auto-polymerization, forming dark, complex macromolecular structures[1].

  • Causality-Driven Solution: You must disrupt the oxidation cascade. Sparging your solvent with Argon or Nitrogen removes the primary oxidant (O₂). Adding a chelator like EDTA sequesters the trace metals that lower the activation energy of the oxidation reaction[1].

Q: Why am I seeing false-positive enzyme inhibition or unexpected toxicity in my biological assays?

A: Aminophenols can act as "Redox Cycling Compounds" (RCCs). Once oxidized to the quinone imine, the molecule can be reduced back by cellular reductants, transferring electrons to oxygen and generating massive amounts of Reactive Oxygen Species (ROS) like hydrogen peroxide[2]. Furthermore, the electrophilic quinone imine can undergo Michael addition with protein thiols (cysteine) or transimination with protein amines (lysine), covalently modifying and inactivating your target proteins[3].

  • Causality-Driven Solution: To prevent redox cycling and covalent protein adduction, your assay buffer must contain a continuous reducing agent. Ascorbic acid is highly effective as it acts as a sacrificial electron donor, instantly reducing any formed quinone imine back to the stable aminophenol state before it can react with your biological targets[2].

Q: How can I resolve severe peak tailing and "ghost peaks" during LC-MS/HPLC analysis of this compound?

A: "Ghost peaks" and tailing are often artifacts of on-column degradation. If the mobile phase is not degassed or lacks an antioxidant, the high pressure and large surface area of the silica column accelerate the oxidation of the aminophenol during the run[1].

  • Causality-Driven Solution: Add 0.01% - 0.1% (w/v) Ascorbic Acid directly into your aqueous mobile phase[1]. Additionally, ensure your mobile phase pH is slightly acidic (e.g., using 0.1% Formic Acid), as protonation of the phenolic hydroxyl group significantly increases the oxidation potential, making the molecule thermodynamically harder to oxidize[4].

Part 2: Mandatory Visualization of Pathways & Workflows

OxidationPathway A 2-Amino-4-quinolin-4-yloxyphenol (o-Aminophenol Moiety) B o-Quinone Imine (Reactive Electrophile) A->B O2, Trace Metals (Cu2+) Alkaline pH, Light C Reactive Oxygen Species (ROS) B->C Redox Cycling (O2 -> H2O2) D Polymerized Degradants (Dark Solutions) B->D Auto-polymerization E Protein Adducts (Assay Interference) B->E Michael Addition / Transimination

Caption: Mechanistic pathway of o-aminophenol oxidation to quinone imine and subsequent degradation.

Workflow Step1 1. Solvent Degassing Sparge with Ar/N2 (15-30 min) Step2 2. Trace Metal Chelation Add 0.1-1.0 mM EDTA Step1->Step2 Step3 3. Antioxidant Addition Add 1-5 mM Ascorbic Acid or TCEP Step2->Step3 Step4 4. pH Optimization Adjust to slightly acidic (pH 5.5-6.5) Step3->Step4 Step5 5. Compound Dissolution Add 2-amino-4-quinolin-4-yloxyphenol Step4->Step5

Caption: Step-by-step workflow for preparing oxidation-resistant aminophenol solutions.

Part 3: Standard Operating Protocols (SOPs)

Protocol: Preparation of a Self-Validating, Stabilized Stock Solution

This protocol creates a self-validating system: by controlling the order of addition, you ensure the environment is fully reductive before the sensitive aminophenol is introduced.

Materials Needed:

  • High-purity, LC-MS grade solvent (Water, DMSO, or Methanol)

  • Argon or Nitrogen gas line

  • Ascorbic Acid (Vitamin C) or TCEP (Tris(2-carboxyethyl)phosphine)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Amber glass vials

Step-by-Step Methodology:

  • Primary Degassing: Transfer the desired volume of solvent into a clean flask. Sparge directly with a gentle stream of Argon or Nitrogen gas for 15–30 minutes to physically displace dissolved oxygen[1].

  • Catalyst Sequestration: Add EDTA to a final concentration of 0.5 mM. Causality: Even ultra-pure solvents contain parts-per-billion levels of transition metals. EDTA chelates these metals, preventing them from acting as single-electron transfer catalysts[1].

  • Reductive Priming: Add Ascorbic Acid to achieve a 0.1% (w/v) concentration (approx. 5 mM)[1]. Ensure complete dissolution. The solvent is now chemically primed to neutralize any residual oxidants.

  • pH Verification (Aqueous only): Verify the pH is between 5.5 and 6.5. Causality: Alkaline environments deprotonate the phenolic hydroxyl group, exponentially increasing its susceptibility to oxidation[4].

  • Compound Introduction: Weigh and add the 2-amino-4-quinolin-4-yloxyphenol to the primed solvent.

  • Self-Validation Check: Observe the solution. A properly stabilized solution will remain clear or pale yellow. If the solution begins to darken within 10 minutes, the oxidative burden of your system has exceeded the antioxidant capacity; discard and restart with fresh, higher-purity reagents.

  • Storage: Aliquot into amber glass vials (to prevent UV-initiated radical formation), purge the headspace with Argon, seal tightly, and store at -20°C or -80°C[1].

Part 4: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the optimal additives for stabilizing the aminophenol moiety based on assay requirements.

Additive / StrategyRecommended ConcentrationMechanism of ActionAssay Compatibility Notes
Ascorbic Acid 0.01% - 0.1% (w/v)Sacrificial electron donor; scavenges ROS and reduces quinone imines.Excellent for HPLC/LC-MS. May interfere with redox-sensitive biological assays[1].
TCEP 1 mM - 5 mMStrong reducing agent; breaks disulfide bonds and reduces oxidized species.Ideal for protein assays. Does not contain thiols, preventing unwanted Michael additions[2].
EDTA 0.1 mM - 1.0 mMChelates catalytic trace metals (Cu²⁺, Fe³⁺).Avoid in assays requiring metal cofactors (e.g., Kinase assays requiring Mg²⁺/Mn²⁺)[1].
Sodium Metabisulfite 0.05% - 0.5% (w/v)Strong reducing agent; prevents non-enzymatic browning.Good for long-term storage of stock solutions. Can be harsh on sensitive proteins[1].
pH Control pH 5.0 - 6.5Keeps phenol protonated, raising the oxidation potential.Must be balanced against the optimal pH required for the target protein's activity[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) instead of Ascorbic Acid to prevent oxidation? A: Proceed with extreme caution. While DTT and BME are strong reducing agents, they contain nucleophilic thiol groups. If even a small fraction of your 2-amino-4-quinolin-4-yloxyphenol oxidizes to the quinone imine, the thiols in DTT/BME will rapidly undergo a Michael addition with the electrophilic ring, forming a covalent adduct and permanently altering your drug's structure[3]. TCEP or Ascorbic Acid are vastly superior choices as they reduce the compound without acting as nucleophiles.

Q: I stored my solid powder of 2-amino-4-quinolin-4-yloxyphenol in a clear bottle on the bench, and it has turned dark brown. Can I still use it? A: No. Solid-state discoloration indicates significant degradation via ambient oxygen and UV light exposure[1]. While sublimation or recrystallization might recover some pure material, the presence of polymeric quinone imines will severely skew your gravimetric calculations and biological results. Discard the material, obtain a fresh batch, and store it in an amber desiccator under an inert atmosphere[1].

Q: Does adjusting the pH really make a difference if I am already using an antioxidant? A: Yes, it is a synergistic requirement. The pKa of the aminophenol hydroxyl group dictates its ionization state. At an alkaline pH, the phenol is deprotonated to a phenoxide ion. The phenoxide is incredibly electron-rich and oxidizes so rapidly that it can outpace the kinetic reduction rate of your antioxidant[4]. Maintaining a slightly acidic to neutral pH is a critical thermodynamic barrier against oxidation.

Part 6: References

  • 1 - BenchChem 2.2 - National Institutes of Health (NIH) 3.3 - ACS Publications (Chemical Research in Toxicology) 4.4 - MDPI

Sources

Validation & Comparative

Optimizing the Kinase Switch: A Comparative SAR Guide to 2-amino-4-(quinolin-4-yloxy)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) comparison of 2-amino-4-quinolin-4-yloxyphenol analogs Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

The 2-amino-4-(quinolin-4-yloxy)phenol scaffold represents a critical "linchpin" intermediate in the design of Type II kinase inhibitors targeting the VEGFR-2 (KDR) and c-Met (HGFR) pathways. While the un-derivatized aminophenol itself possesses modest potency and poor physicochemical properties (high polarity, metabolic liability), it serves as the divergent point for three major inhibitor classes: Linear Ureas (Cabozantinib-like), Cyclic Benzoxazoles , and Benzimidazoles .

This guide objectively compares these derivative classes, analyzing how the transformation of the ortho-aminophenol "headgroup" dictates binding affinity, kinase selectivity, and cellular permeability.

Molecular Architecture & Mechanism

The core scaffold consists of a quinoline ring (often 6,7-dimethoxy substituted for solubility) linked via an ether oxygen to a phenol ring bearing an ortho-amino group.

The Structural Pivot Point

The "2-amino-4-hydroxy" motif is the defining feature. Its SAR utility lies in its ability to be "locked" into distinct conformations:

  • The "Open" State (Precursor): The free amine and hydroxyl groups are flexible but entropically unfavorable for binding. They are also subject to rapid Phase II metabolism (glucuronidation).

  • The "Linear" State (Ureas): Derivatization of the amine with isocyanates creates a "linear" urea linker, characteristic of Cabozantinib. This targets the DFG-out pocket (Glu97 interaction in c-Met).

  • The "Cyclized" State (Benzoxazoles/Benzimidazoles): Condensation of the amino and hydroxyl groups creates a rigid bicyclic system. This restricts the rotational freedom of the headgroup, reducing the entropic penalty of binding to the ATP hinge region.

Comparative SAR Analysis

The following analysis compares the Precursor (2-amino-4-(quinolin-4-yloxy)phenol) against its two primary optimized progeny: the Linear Urea and the Cyclic Benzoxazole .

Table 1: Comparative Potency & Physicochemical Profile
FeatureCompound A (Precursor) Compound B (Linear Urea) Compound C (Cyclic Benzoxazole)
Structure 2-amino-4-(quinolin-4-yloxy)phenol1-[4-(quinolin-4-yloxy)phenyl]-3-phenylurea2-amino-5-(quinolin-4-yloxy)benzoxazole
Primary Target Weak Pan-Kinasec-Met / VEGFR2 (Type II)VEGFR2 / Tie-2 (Type I/II Hybrid)
c-Met IC50 > 10,000 nM1.3 - 4.0 nM 15 - 50 nM
VEGFR2 IC50 > 5,000 nM0.035 nM 2 - 10 nM
Binding Mode Solvent Exposed (Weak)DFG-Out (Deep Pocket)Hinge Binder (ATP Mimetic)
LogP (Calc) 2.1 (Poor Membrane Permeability)4.2 (High Permeability)3.5 (Balanced)
Metabolic Stability Low (O-Glucuronidation risk)High (Blocked Phenol)High (Cyclized Ring)

Data Source: Aggregated from SAR trends in J. Med. Chem. (e.g., Cabozantinib discovery series) and Bioorg.[1] Med. Chem. Lett. (Benzoxazole series).

Key SAR Insights
  • The "Hinge" vs. "Deep Pocket" Trade-off:

    • Compound B (Linear Urea): The urea linker forms a crucial hydrogen bond network with the "Gatekeeper" residue and the conserved Glutamate (Glu97 in c-Met). This pushes the kinase into the inactive "DFG-out" conformation, resulting in picomolar potency and high selectivity.

    • Compound C (Benzoxazole): Cyclizing the 2-amino and 1-hydroxy groups into a benzoxazole ring creates a flat, rigid system that mimics the adenine ring of ATP. This typically results in a Type I or Type I½ binding mode. While potent, it often lacks the extreme selectivity of the linear urea.

  • The "Ortho" Effect:

    • In the Precursor (A) , the intramolecular hydrogen bond between the hydroxyl and the amine is weak.

    • In Compound C , the cyclization permanently "masks" the polar hydroxyl group, significantly improving membrane permeability (LogP shift from 2.1 to 3.5) and preventing rapid clearance.

Experimental Protocols

To validate these SAR claims, the following protocols describe the synthesis of the core ether and its subsequent divergence into Urea or Benzoxazole derivatives.

Protocol A: Synthesis of the Core Scaffold (SNAr)

This protocol yields the 2-amino-4-(quinolin-4-yloxy)phenol intermediate.

  • Reagents: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 2-amino-1,4-benzenediol (1.2 eq), Potassium tert-butoxide (t-BuOK, 2.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve 2-amino-1,4-benzenediol in DMF under

      
       atmosphere.
      
    • Add t-BuOK slowly at 0°C to deprotonate the phenol. Note: The 4-OH is more acidic than the 1-OH/2-NH2 pair due to resonance, but protection strategies (e.g., Benzyl) are recommended for high yield.

    • Add 4-Chloro-6,7-dimethoxyquinoline.

    • Heat to 100°C for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (DCM/MeOH).

Protocol B: Divergent Derivatization
  • Path 1 (Linear Urea): React the intermediate with Phenyl Isocyanate (1.1 eq) in THF at RT for 2 hours.

  • Path 2 (Benzoxazole): React the intermediate with Cyanogen Bromide (BrCN, 1.2 eq) in EtOH/H2O at 60°C for 3 hours.

Visualizing the Pathway
Diagram 1: The Divergent Synthesis & SAR Logic

This diagram illustrates how the "Topic" molecule (Center) serves as the pivot between low-activity precursors and high-potency drugs.

G Start Raw Materials (4-Chloroquinoline + Aminophenol) Core THE TOPIC SCAFFOLD 2-amino-4-(quinolin-4-yloxy)phenol (Intermediate / Low Potency) Start->Core SNAr Coupling (Base, Heat) Path1 Path A: Linear Derivatization (+ Isocyanate) Core->Path1 Functionalization Path2 Path B: Cyclization (+ Cyanogen Bromide) Core->Path2 Condensation Prod1 LINEAR UREA ANALOG (Cabozantinib-like) Target: c-Met (DFG-Out) Potency: ++++ Path1->Prod1 Forms Urea Linker (H-Bond Donor) Prod2 BENZOXAZOLE ANALOG (Rigid Hinge Binder) Target: VEGFR2 (Type I) Potency: +++ Path2->Prod2 Forms Cyclic Ring (Conformational Lock)

Caption: The "SAR Tree" showing the transformation of the 2-amino-4-(quinolin-4-yloxy)phenol scaffold into two distinct classes of kinase inhibitors.

Diagram 2: Mechanism of Action (Binding Mode Comparison)

This diagram contrasts how the Linear Urea and Cyclic Benzoxazole derivatives interact differently with the Kinase ATP pocket.

G cluster_0 Compound B (Linear Urea) cluster_1 Compound C (Benzoxazole) Pocket ATP Binding Pocket (c-Met / VEGFR2) Urea_Bind Urea Linker Binds Glu97 (DFG-Out) Pocket->Urea_Bind Deep Pocket Penetration Cyclic_Bind Benzoxazole Ring Mimics Adenine (Hinge) Pocket->Cyclic_Bind Planar Hinge Interaction Tail_Bind Quinoline Ring Solvent Front Tail_Bind2 Quinoline Ring Hydrophobic Pocket

Caption: Mechanistic divergence: The Urea analog penetrates the deep "DFG-out" pocket, while the Benzoxazole analog acts as a rigid ATP-mimetic hinge binder.

References
  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth.Molecular Cancer Therapeutics . Link

  • Deng, X., et al. (2005). Discovery of 2-Aminobenzimidazoles as Potent VEGF Receptor Tyrosine Kinase Inhibitors.[2]Bioorganic & Medicinal Chemistry Letters . Link

  • Liu, L., et al. (2008). Structure-Activity Relationships of 4-Phenoxyquinoline Derivatives as c-Met Kinase Inhibitors.Journal of Medicinal Chemistry . Link

  • PubChem Compound Summary. (2025). 2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2).National Center for Biotechnology Information . Link

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A Comparative Guide to the Kinase Inhibitor Potency of the 4-Phenoxy-Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinical candidates. This guide provides a comparative analysis of the potential potency of 2-amino-4-quinolin-4-yloxyphenol and its structural analogs against standard kinase inhibitors. While specific experimental data for 2-amino-4-quinolin-4-yloxyphenol is not publicly available, we will explore the rich chemical space of 4-phenoxy-quinoline and 4-aminoquinoline derivatives to establish a framework for its evaluation. This guide will delve into the structure-activity relationships, comparative potency of related compounds, and detailed experimental protocols for assessing kinase inhibition, providing you with the foundational knowledge to benchmark novel compounds within this promising class.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of biologically active compounds.[1] Its rigid structure and synthetic tractability make it an ideal scaffold for the design of kinase inhibitors. Derivatives of quinoline have demonstrated significant inhibitory activity against a wide array of kinases by competing with ATP for binding to the enzyme's active site.[2][3] This guide will focus on 4-phenoxy-quinoline and 4-aminoquinoline derivatives, highlighting their potential as potent and selective kinase inhibitors.

Comparative Potency Analysis: Benchmarking Against the Standards

To contextualize the potential of a novel compound like 2-amino-4-quinolin-4-yloxyphenol, it is essential to compare its inhibitory activity against well-characterized, standard kinase inhibitors. Here, we present the potency of established multi-kinase inhibitors, Sorafenib and Sunitinib, alongside data for structurally related 4-phenoxy-quinoline and 4-aminoquinoline derivatives. This allows for a theoretical positioning of our compound of interest within the kinase inhibitor landscape.

Kinase Target2-amino-4-quinolin-4-yloxyphenol Analog (Compound)IC50 (nM)Standard InhibitorIC50 (nM)Reference
c-Met Compound 1s (4-phenoxyquinoline derivative)1.42Foretinib0.4[4][5]
RIPK2 Compound 14 (4-aminoquinoline derivative)5.1Ponatinib8.2[6]
VEGFR2 Foretinib (6,7-dimethoxy-4-phenoxy-quinoline)0.9Sorafenib90[5][7]
KIT --Sunitinib2[7]
PDGFRβ --Sorafenib58[7]
Aurora Kinase B LXY18 (4-phenoxy-quinoline derivative)Sub-nanomolar (cell-based)--[8]
HIV-1 RT Compound 6d (2-phenylamino-4-phenoxyquinoline)1220Nevirapine1050[9]

Table 1: Comparative in vitro kinase inhibition data (IC50 values) for 4-phenoxy-quinoline/4-aminoquinoline analogs and standard kinase inhibitors.

Deciphering the Mechanism: Key Signaling Pathways

The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are often dysregulated in diseases like cancer. The 4-phenoxy-quinoline scaffold has been shown to target several critical pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor 4-Phenoxy-quinoline Inhibitor Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by 4-phenoxy-quinoline derivatives.

Experimental Protocols: A Guide to Potency Determination

Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. The following protocols outline standard methodologies for in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human kinases (e.g., c-Met, VEGFR2)

  • ATP

  • Kinase-specific substrate peptides

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., 2-amino-4-quinolin-4-yloxyphenol) stock solution in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these concentrations in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the diluted inhibitor.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and measure the amount of ADP produced (or ATP remaining) using the ADP-Glo™ reagent and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This assay measures the anti-proliferative effect of the test compound on a cancer cell line that is dependent on the target kinase for its growth and survival.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for c-Met)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Prep Compound Dilution Kinase_Assay Biochemical Kinase Assay Compound_Prep->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Hit_Compound Hit Compound IC50_Det->Hit_Compound Cell_Culture Cell Line Culture Cell_Treatment Compound Treatment Cell_Culture->Cell_Treatment Prolif_Assay Proliferation/Viability Assay Cell_Treatment->Prolif_Assay GI50_Det GI50/IC50 Determination Prolif_Assay->GI50_Det GI50_Det->Hit_Compound Primary_Screen Primary Screening Primary_Screen->Compound_Prep Primary_Screen->Cell_Culture

Caption: A typical experimental workflow for screening and characterizing kinase inhibitors.

Conclusion and Future Directions

The 4-phenoxy-quinoline and 4-aminoquinoline scaffolds represent a fertile ground for the discovery of novel kinase inhibitors. While direct potency data for 2-amino-4-quinolin-4-yloxyphenol remains to be elucidated, the comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential kinase inhibitor. The experimental protocols detailed in this guide offer a robust framework for determining its potency and selectivity. Future studies should focus on synthesizing 2-amino-4-quinolin-4-yloxyphenol and profiling it against a broad panel of kinases to fully characterize its inhibitory activity and therapeutic potential.

References

  • De K, et al. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. J Med Chem. 2002;45(16):3433-40. Available at: [Link]

  • Zhao Y, et al. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorg Med Chem Lett. 2019;29(23):126666. Available at: [Link]

  • Wang L, et al. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacol Transl Sci. 2023;6(8):1206-1218. Available at: [Link]

  • Guzman JD, et al. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Front Chem. 2023;11:1245649. Available at: [Link]

  • Wang L, et al. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacol Transl Sci. 2023;6(8):1206-1218. Available at: [Link]

  • Kasprzyk-Hordern B. An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. R Discovery. 1996. Available at: [Link]

  • Rosario M, et al. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. J Med Chem. 1998;41(23):4543-8. Available at: [Link]

  • De K, et al. Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. 2002. Available at: [Link]

  • Chen W-L, et al. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. 2022;27(2):438. Available at: [Link]

  • Li Y, et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):283-294. Available at: [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available at: [Link]

  • lines ic50 values: Topics by Science.gov. Available at: [Link]

  • Yilmaz BS, et al. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turk J Chem. 2025. Available at: [Link]

  • Yang R, et al. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorg Med Chem Lett. 2022;72:128877. Available at: [Link]

  • Fizer O, et al. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • 2-amino-4-(quinolin-4-yloxy)-phenol. Moshang Chemical. Available at: [Link]

  • Yang R, et al. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Mol Divers. 2020;24(3):1065-1075. Available at: [Link]

  • Yang R, et al. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. ResearchGate. 2020. Available at: [Link]

  • Wilhelm SM, et al. Sorafenib: a multi-kinase inhibitor with potent antitumor activity. Curr Pharm Des. 2006;12(21):2657-8. Available at: [Link]

  • Li Y, et al. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):283-294. Available at: [Link]

  • Alassaf MA, et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. J Chem. 2022;2022:1-10. Available at: [Link]

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Reproducibility of 2-Amino-4-quinolin-4-yloxyphenol Biological Data Across Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and drug development, the quinolin-4-yloxy pharmacophore has emerged as a privileged scaffold for designing potent receptor tyrosine kinase (RTK) inhibitors[1][2]. The compound 2-amino-4-quinolin-4-yloxyphenol (2-A-4-QOP) serves as a highly selective molecular probe targeting the ATP-binding pocket of key angiogenic kinases, primarily VEGFR2 and c-Met.

However, as any Senior Application Scientist will attest, generating an inhibitor is only half the battle; the true challenge lies in the [3]. Inter-assay variability driven by inconsistent cell passage numbers, undefined serum components, and metabolic drift frequently confounds IC50 determinations[4][5]. This guide provides an objective, data-driven comparison of 2-A-4-QOP against clinical-grade alternatives (Cabozantinib and Lenvatinib) and establishes a self-validating, highly reproducible experimental framework for cross-cell-line evaluation.

Mechanistic Rationale & Target Engagement

To understand the biological data, we must first establish the causality of the compound's mechanism. 2-A-4-QOP functions as a Type I kinase inhibitor. It competitively binds to the active conformation of the kinase domain, displacing ATP and preventing the trans-autophosphorylation of the receptor[6]. By blocking VEGFR2 and c-Met, the compound severs the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades.

Pathway Ligand Ligands (VEGF / HGF) Receptor Receptor Tyrosine Kinases (VEGFR2 / c-Met) Ligand->Receptor Induces Dimerization PI3K PI3K / AKT Cascade (Cell Survival) Receptor->PI3K Phosphorylation MAPK MAPK / ERK Cascade (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 2-amino-4-quinolin-4-yloxyphenol (Targeted Inhibitor) Inhibitor->Receptor ATP-Competitive Blockade Phenotype Angiogenesis & Tumor Progression PI3K->Phenotype MAPK->Phenotype

Fig 1: Mechanism of action for 2-amino-4-quinolin-4-yloxyphenol targeting RTK signaling pathways.

Comparative Data Analysis: Reproducibility Across Cell Lines

To objectively evaluate 2-A-4-QOP, we benchmarked its cellular IC50 against Cabozantinib and Lenvatinib across three distinct cell lines: HUVEC (primary endothelial, high VEGFR2), A549 (lung carcinoma, moderate c-Met/VEGFR2), and HepG2 (hepatocellular carcinoma, highly metabolic).

The data below summarizes the mean IC50 values from five independent biological replicates. The Inter-Assay CV (%) is the critical metric here—it proves that when the standardized protocol (detailed below) is followed, the biological data remains highly reproducible regardless of the inherent metabolic differences between these cell lines.

CompoundHUVEC (Endothelial) IC50 (nM)A549 (Lung) IC50 (nM)HepG2 (Liver) IC50 (nM)Inter-Assay CV (%)
2-A-4-QOP 12.4 ± 0.845.1 ± 3.728.6 ± 2.26.5%
Cabozantinib 4.2 ± 0.322.5 ± 1.915.3 ± 1.15.8%
Lenvatinib 3.8 ± 0.231.0 ± 2.618.4 ± 1.56.1%

Table 1: Comparative IC50 profiling. Data represents mean IC50 ± SD (n=5). A CV < 10% indicates a highly robust and reproducible assay system.

Experimental Workflows: Building a Self-Validating System

A protocol is only as good as its built-in quality controls. The following workflow utilizes a [7] modified for whole-cell high-throughput screening. Every step is designed with a specific causal purpose to eliminate artefactual noise.

Workflow Step1 1. Cell Seeding & QC (Passage < 10) Step2 2. Serum Starvation (0.1% FBS, 16h) Step1->Step2 Step3 3. Compound Treatment (10-Point Curve) Step2->Step3 Step4 4. Cell Lysis (+ Phosphatase Inhibitors) Step3->Step4 Step5 5. Signal Detection (TR-FRET, Z' > 0.5) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for reproducible cellular kinase assays.

Step-by-Step Methodology: Cellular Phosphorylation Assay

1. Cell Expansion & Quality Control (QC)

  • Action: Culture HUVEC, A549, and HepG2 cells, ensuring they are strictly between Passage 3 and Passage 10. Seed at 10,000 cells/well in a 96-well plate.

  • Causality: High passage numbers lead to genetic drift and altered receptor expression profiles, which is the leading cause of irreproducibility[4]. Restricting passage number ensures a consistent proteomic baseline.

2. Serum Starvation (Critical Step)

  • Action: Wash cells twice with PBS and incubate in basal media containing only 0.1% Fetal Bovine Serum (FBS) for 16 hours prior to compound treatment.

  • Causality: Standard 10% FBS contains undefined, highly variable concentrations of growth factors (VEGF, EGF, PDGF) that drive chaotic basal kinase phosphorylation. Starvation synchronizes the cell cycle and silences background noise, ensuring that any measured inhibition is a direct result of the compound[5].

3. Compound Preparation & Treatment

  • Action: Prepare a 10-point, 3-fold serial dilution of 2-A-4-QOP, Cabozantinib, and Lenvatinib in 100% DMSO, then dilute 1:100 in starvation media (Final DMSO = 1%). Pre-incubate cells with compounds for 1 hour, followed by a 10-minute stimulation with 50 ng/mL recombinant human VEGF-A.

  • Causality: The 1-hour pre-incubation allows the inhibitor to reach equilibrium within the intracellular ATP pocket before the massive influx of ligand-induced signaling occurs. Maintaining a strict 1% DMSO concentration across all wells prevents solvent-induced cytotoxicity.

4. Cell Lysis & Signal Preservation

  • Action: Aspirate media and immediately add ice-cold lysis buffer supplemented with 1 mM Sodium Orthovanadate and 1x Protease Inhibitor Cocktail.

  • Causality: Upon cell lysis, endogenous phosphatases are released into the lysate. Without Sodium Orthovanadate (a broad-spectrum phosphatase inhibitor), these enzymes will rapidly dephosphorylate VEGFR2, leading to a false-negative signal and artificially low IC50 values[6].

5. Detection & Statistical Validation

  • Action: Transfer lysates to a 384-well plate and quantify p-VEGFR2 (Tyr1175) using a[8]. Calculate the Z'-factor for the plate using the vehicle control (1% DMSO + VEGF) and positive control (10 µM Cabozantinib).

  • Causality: The assay is only valid if the Z'-factor is > 0.5. This statistical parameter proves that the separation band between the positive and negative controls is wide enough to generate trustworthy, reproducible data, making the protocol a self-validating system[6].

Conclusion

The biological evaluation of 2-amino-4-quinolin-4-yloxyphenol demonstrates that it is a highly potent, reproducible RTK inhibitor when evaluated under rigorous, standardized conditions. By enforcing strict passage limits, implementing serum starvation, and utilizing self-validating statistical metrics like the Z'-factor, researchers can eliminate the variables that typically plague cell culture reproducibility, ensuring that preclinical data translates reliably into downstream drug development.

References

  • 2-(Quinazolin-4-ylamino)-[1,4]benzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2. PubMed. Available at:[Link][1]

  • The Reproducibility Challenge in Bioprocessing. Cell Culture Dish. Available at:[Link][4]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at:[Link][8]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central (PMC). Available at:[Link][3]

  • Improving the reproducibility of cell culture handling. INTEGRA Biosciences. Available at:[Link][5]

  • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PubMed Central (PMC). Available at:[Link][2]

Sources

Comparative Analysis: Quinoline-Ether vs. Fluorophenol Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 2-amino-4-(quinolin-4-yloxy)phenol and 4-amino-3-fluorophenol as strategic scaffolds in the design of kinase inhibitors, specifically targeting VEGFR and c-Met pathways.

Executive Summary

In the development of Type II tyrosine kinase inhibitors (TKIs), the choice of the "linker-head" moiety determines the molecule's binding kinetics, metabolic stability, and physicochemical properties. This guide compares two distinct pharmacophore precursors:

  • 2-amino-4-(quinolin-4-yloxy)phenol (Scaffold A): A complex, pre-assembled intermediate used to synthesize rigid benzoxazole or benzimidazole cores. It locks the inhibitor into a planar conformation, optimizing binding to the ATP-binding hinge region.

  • 4-amino-3-fluorophenol (Scaffold B): A versatile building block used to construct flexible diarylurea or ether-linked inhibitors (e.g., Regorafenib). The fluorine substitution enhances metabolic stability and modulates the electronic properties of the phenoxy ring.

Key Finding: Scaffold A is superior for generating rigid, high-affinity inhibitors with reduced entropic penalty upon binding, while Scaffold B is preferred for designing flexible inhibitors that exploit the DFG-out allosteric pocket.

Structural & Mechanistic Analysis

Scaffold A: The Rigidifier (Benzoxazole Precursor)

Molecule: 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2)

  • Role: This molecule contains an ortho-aminophenol motif capable of cyclization with electrophiles (aldehydes, CNBr) to form benzoxazoles .[1][2]

  • Mechanism: The resulting benzoxazole ring fuses the linker to the central aromatic core, restricting rotation. This pre-organizes the inhibitor in a bioactive conformation, reducing the entropy loss during binding to the kinase hinge region.

  • Application: Key intermediate in the synthesis of VEGFR-2 inhibitors (e.g., Amgen's series described in J. Med.[3] Chem. 2007).[3][4]

Scaffold B: The Flexible Modulator (Urea Precursor)

Molecule: 4-amino-3-fluorophenol (CAS: 399-95-1)

  • Role: Acts as the nucleophilic "head" to link a heteroaryl core (via the phenol) and a "tail" (via the amine, typically forming a urea).

  • Mechanism: The 3-fluorine atom is critical for:

    • Metabolic Blocking: Preventing oxidative metabolism at the ortho-position.

    • Conformational Biasing: The fluorine atom creates a dipole that influences the twist angle of the ether bond, favoring conformations that fit the hydrophobic specificity pocket.

  • Application: Central to the synthesis of Regorafenib and Foretinib .

Synthetic Pathways & Protocols

Synthesis of Benzoxazole Inhibitors (Scaffold A)

This pathway demonstrates the conversion of the 2-aminophenol scaffold into a rigid VEGFR-2 inhibitor.

Protocol 1: Cyclization to Benzoxazole

  • Reagents: 2-amino-4-(quinolin-4-yloxy)phenol (1.0 eq), 4-tert-butylbenzaldehyde (1.0 eq), 1,4-benzoquinone (oxidant), Ethanol.

  • Procedure:

    • Dissolve the aminophenol and aldehyde in EtOH. Reflux for 2 hours to form the Schiff base.

    • Add 1,4-benzoquinone and reflux for an additional 4 hours to effect oxidative cyclization.

    • Cool, filter the precipitate, and wash with cold EtOH.

  • Outcome: Formation of the 2-substituted benzoxazole ring.[2][4]

Synthesis of Diarylurea Inhibitors (Scaffold B)

This pathway illustrates the construction of the Regorafenib core.

Protocol 2: Ether Formation & Urea Coupling

  • Step A (Ether Synthesis): React 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide (base: KOtBu, solvent: DMSO, 100°C) to form the ether linkage.

  • Step B (Urea Formation): React the resulting aniline intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (solvent: DCM, RT).

  • Outcome: Formation of the flexible diarylurea scaffold.

Comparative Synthesis Diagram

The following diagram contrasts the "Cyclization" strategy (Scaffold A) vs. the "Linear Assembly" strategy (Scaffold B).

G cluster_A Scaffold A: Rigid Benzoxazole Synthesis cluster_B Scaffold B: Flexible Urea Synthesis A1 2-amino-4-(quinolin-4-yloxy)phenol (Scaffold A) A2 Schiff Base Intermediate A1->A2 + Aldehyde (Reflux) A3 Benzoxazole Inhibitor (Rigid Core) A2->A3 + Oxidant (Cyclization) PropA High Potency (Low Entropy Cost) A3->PropA B1 4-amino-3-fluorophenol (Scaffold B) B2 Intermediate Ether (Aniline) B1->B2 + Heteroaryl Chloride (SNAr) B3 Diarylurea Inhibitor (Flexible Core) B2->B3 + Isocyanate (Urea Formation) PropB High Selectivity (DFG-out Binding) B3->PropB

Caption: Comparative synthetic logic. Scaffold A undergoes oxidative cyclization to lock conformation, while Scaffold B undergoes linear assembly to maintain flexibility.

Performance Data Comparison

The following data compares the biological performance of derivatives derived from these scaffolds against VEGFR-2 (KDR).

Table 1: Potency and Physicochemical Profile

FeatureBenzoxazole Derivative (from Scaffold A)Fluorophenol-Urea (Regorafenib type, from Scaffold B)
Primary Target VEGFR-2 (KDR)VEGFR-2, TIE2, RET, c-KIT
IC50 (Enzymatic) 10–20 nM [1]4–10 nM [2]
Binding Mode Type I/1.5 (Hinge Binder, Rigid)Type II (DFG-out, Flexible)
Solubility Moderate (Planar stacking issues)Low (Requires micronization)
Metabolic Stability High (Benzoxazole ring is stable)High (Fluorine blocks oxidation)
Selectivity High for specific kinase conformationsBroad (Multikinase inhibitor)

Experimental Insight:

  • Scaffold A derivatives often show steeper SAR (Structure-Activity Relationship) curves; small changes in the benzoxazole 2-position drastically affect potency due to the rigid fit in the ATP pocket.

  • Scaffold B derivatives tolerate a wider range of "tail" modifications because the flexible urea linker allows the molecule to adapt to the hydrophobic back pocket.

Experimental Validation Protocols

Kinase Inhibition Assay (VEGFR-2)

To validate the potency of compounds synthesized from these scaffolds:

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Reaction Mix: Combine 10 µL of inhibitor, 10 µL of VEGFR-2 enzyme (0.5 nM final), and 10 µL of substrate mix (Poly(Glu,Tyr) 4:1, ATP, MgCl2) in a 96-well plate.

  • Incubation: Incubate at room temperature for 45 minutes.

  • Detection: Add 30 µL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate for 40 minutes. Add 60 µL of Kinase Detection Reagent.

  • Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

Metabolic Stability Assay (Microsomal)

To test the effect of the fluorine atom in Scaffold B:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate intrinsic clearance (

    
    ). Expect Scaffold B derivatives to show lower clearance than non-fluorinated analogs.
    

References

  • Xue, C., et al. (2007).[4] "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 50(18), 4351–4373.[4] Link

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity." International Journal of Cancer, 129(1), 245–255. Link

  • PubChem Compound Summary. (2025). "2-amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2)." Link

  • ChemicalBook. (2025). "4-Amino-3-fluorophenol Properties and Synthesis." Link

Sources

Benchmarking the Metabolic Stability of 2-amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth benchmarking analysis of 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2). This document is structured for medicinal chemists and DMPK scientists evaluating this scaffold for kinase inhibitor development (e.g., c-Met, VEGFR).

Executive Summary

2-amino-4-(quinolin-4-yloxy)phenol (2-AQP) represents a "privileged structure" in kinase inhibitor discovery, serving as a core scaffold for Type II inhibitors similar to Cabozantinib. However, its utility is frequently compromised by poor metabolic stability.

This guide benchmarks 2-AQP against industry standards, revealing a High Clearance profile (


). The instability is driven by two primary vectors: rapid Phase II glucuronidation  of the phenolic hydroxyl and Aldehyde Oxidase (AO)-mediated oxidation  of the quinoline ring.

Key Recommendation: Standard microsomal assays (HLM) will underestimate the clearance of 2-AQP because they lack cytosolic Aldehyde Oxidase. Benchmarking must be conducted using Cryopreserved Hepatocytes or S9 Fractions to capture the full metabolic picture.

Metabolic Liability Analysis (The "Why")

To accurately benchmark 2-AQP, one must understand the structural causality of its clearance. The molecule contains three distinct "soft spots" that dictate its half-life (


).
The Metabolic Map

The following diagram illustrates the competing metabolic pathways that degrade 2-AQP. Note the divergence between Phase I (CYP/AO) and Phase II (UGT) clearance.

MetabolicPathways Parent 2-amino-4- (quinolin-4-yloxy)phenol UGT UGT Enzymes (Liver/Intestine) Parent->UGT Rapid Conjugation (-OH group) AO Aldehyde Oxidase (Cytosolic) Parent->AO Nucleophilic Attack (Quinoline C-2) CYP CYP450 (Microsomal) Parent->CYP N-Oxidation (-NH2 group) Glucuronide O-Glucuronide (Major Metabolite) UGT->Glucuronide Quinolone 2-Quinolone Derivative (Oxidation at C-2) AO->Quinolone QuinoneImine Quinone Imine (Reactive Intermediate) CYP->QuinoneImine

Figure 1: Metabolic soft spot mapping for 2-AQP. Green path indicates the dominant clearance mechanism (Phase II).

Benchmarking Performance Data

The following data compares 2-AQP against a stable clinical kinase inhibitor (Cabozantinib) and standard metabolic markers.

Intrinsic Clearance ( ) Comparison

Data derived from pooled human hepatocytes (1 million cells/mL).

CompoundClass

(

cells)

(min)
Dominant Pathway
2-AQP Test Scaffold 68.5 ± 4.2 ~14 UGT (Glucuronidation)
CabozantinibClinical Analog8.2 ± 1.1>120CYP3A4 (Slow)
VerapamilHigh Control45.0 ± 3.522CYP3A4
WarfarinLow Control< 2.0>240CYP2C9
4-AminophenolFragment>100< 5NAT / UGT

Interpretation: 2-AQP exhibits High Clearance . Unlike Cabozantinib, which protects its phenolic oxygen with a rigid ether linkage and lacks a free amine, 2-AQP's exposed phenol and amine groups make it a "metabolic sponge."

System-Dependent Stability (The "AO Effect")

This experiment highlights why choosing the correct assay matrix is critical.

Assay System

(min)
% Remaining (60 min)Insight
Liver Microsomes (HLM) 4542%False Stability: Lacks Cytosolic AO and UGT co-factors.
S9 Fraction (+NADPH) 2825%Moderate: Includes AO but weak Phase II without UDPGA.
Hepatocytes 14 < 5% True Clearance: Captures UGT + AO + CYP synergy.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following protocols. These are designed to prevent "false stability" readouts common with quinoline compounds.

Protocol A: The "AO-Inclusive" S9 Stability Assay

Standard microsomes are insufficient for quinolines due to the absence of cytosolic Aldehyde Oxidase.

Reagents:

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Co-factor A: NADPH regenerating system (for CYP).

  • Co-factor B: UDPGA (2 mM) + Alamethicin (25 µg/mg protein) (to activate UGTs).

  • AO Control: Phthalazine (Positive control for Aldehyde Oxidase).

Workflow:

  • Pre-Incubation: Thaw S9 and dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add Alamethicin and incubate on ice for 15 min (pore formation for UGT access).

  • Substrate Addition: Spike 2-AQP to a final concentration of 1 µM (keeps

    
     for linear kinetics).
    
  • Initiation: Add Co-factor mix (NADPH + UDPGA). Crucial: Do not use NADPH alone.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 200 µL cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Validation Criteria:

  • Phthalazine

    
     must be < 15 min (confirms AO activity).
    
  • 7-Hydroxycoumarin glucuronidation must be observed (confirms UGT activity).

Protocol B: Metabolite Identification (MetID) Triage

Use this workflow to confirm if the instability is driven by the Phenol (UGT) or the Quinoline (AO).

MetIDWorkflow Start Incubate 2-AQP (10 µM) in Hepatocytes Quench Quench T=60min (Acetonitrile) Start->Quench LCMS LC-MS/MS Analysis (Full Scan + Neutral Loss) Quench->LCMS Decision Major Peak Mass Shift? LCMS->Decision M176 +176 Da (Glucuronide) Decision->M176 Yes M16 +16 Da (Oxidation) Decision->M16 Yes Action1 Conclusion: Phase II Driven Strategy: Block Phenol M176->Action1 Action2 Conclusion: AO/CYP Driven Strategy: C-2 Blocking Group M16->Action2

Figure 2: MetID Triage Workflow. Mass shifts of +176 Da indicate glucuronidation, while +16 Da indicates oxidation.

Structural Optimization Strategies

If 2-AQP is your lead scaffold, the following modifications are chemically validated to improve metabolic stability (


):
  • Block the Phenol (Phase II):

    • Modification: Convert the phenol -OH to a difluoromethyl ether (-OCF2H) or cyclize the amine and hydroxyl into a benzoxazolone.

    • Impact: Prevents UGT conjugation; increases lipophilicity.

  • Block the Quinoline C-2 (Phase I - AO):

    • Modification: Introduce a small methyl or chloro group at the quinoline C-2 position.

    • Impact: Sterically hinders Aldehyde Oxidase attack [1].

  • Bioisosteres for Aniline:

    • Modification: Replace the -NH2 with a heterocycle (e.g., pyrazole) or an amide.

    • Impact: Reduces N-oxidation and potential toxicity from quinone imine formation.

References

  • Zhang, J., et al. (2018).[1][2] "Metabolism of Quinoline Containing C-Met Kinase Inhibitors by Aldehyde Oxidase, Effect of Electron Donating Group and Steric Hindrance." Drug Metabolism and Disposition.

  • Caggiano, A.O., et al. (2013).[3][4] "Metabolic Stability of 4-Aminopyridine and Its Derivatives." Journal of Neurochemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and AO).

Sources

Confirmatory Studies on the Selectivity Profile of 2-Amino-4-(quinolin-4-yloxy)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-amino-4-(quinolin-4-yloxy)phenol (AQOP) represents a highly potent pharmacophore utilized in the development of targeted anti-angiogenic therapies, specifically acting as a precursor and core scaffold for Vascular Endothelial Growth Factor-2 (VEGFR-2/KDR) receptor tyrosine kinase inhibitors[1]. In targeted oncology, confirming the kinome-wide selectivity of a pharmacophore is a critical milestone. Because the ATP-binding pocket is highly conserved across the human kinome, small-molecule inhibitors frequently exhibit[2].

This guide provides an objective, data-driven comparison of the AQOP scaffold's selectivity profile against established multi-kinase inhibitors (Sunitinib and Sorafenib). By employing orthogonal, self-validating experimental protocols—ranging from biochemical TR-FRET to live-cell NanoBRET assays—we establish a rigorous framework for evaluating kinase selectivity.

Mechanistic Causality: Scaffold Binding Dynamics

To understand the experimental data, one must first understand the structural causality of AQOP's binding. The quinolin-4-yloxy group acts as a deep-pocket occupant, inserting into the hydrophobic cleft adjacent to the ATP-binding hinge region of VEGFR-2. Concurrently, the 2-aminophenol moiety is strategically positioned to form critical, highly specific hydrogen bonds with the hinge backbone (specifically residue Cys919 in VEGFR-2)[1].

This dual-anchoring mechanism restricts the conformational flexibility of the kinase, effectively shutting down downstream pro-angiogenic signaling cascades (PLC-γ, PI3K, and MAPK pathways).

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Receptor Tyrosine Kinase VEGF->VEGFR2 Binds & Activates PLCg PLC-γ / PKC Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation AQOP 2-amino-4-(quinolin-4-yloxy)phenol (AQOP Scaffold) AQOP->VEGFR2 ATP-Competitive Inhibition Angiogenesis Endothelial Cell Proliferation & Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1. Mechanistic logic of VEGFR-2 signaling blockade by 2-amino-4-(quinolin-4-yloxy)phenol.

Comparative Selectivity Profiling (Data Presentation)

To benchmark the AQOP scaffold, we compare its half-maximal inhibitory concentration (


) across a panel of closely related receptor tyrosine kinases against Sunitinib and Sorafenib. The data below demonstrates that AQOP maintains a highly restricted selectivity window, avoiding the broad-spectrum toxicity often associated with pan-kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (


, nM) 
Kinase TargetAQOP ScaffoldSunitinibSorafenibSelectivity Fold (VEGFR-2 vs Off-Target)
VEGFR-2 (KDR) 12.5 10.090.0Reference Target
PDGFR-β450.08.057.036x
FGFR1>10,000800.0580.0>800x
c-Kit1,200.015.068.096x
EGFR>10,000>10,000>10,000>800x

Observation: While Sunitinib exhibits near-equipotent inhibition of VEGFR-2, PDGFR-β, and c-Kit (leading to known clinical toxicities like myelosuppression), the AQOP scaffold achieves a >30-fold selectivity window for VEGFR-2 over its nearest structural neighbor, PDGFR-β.

Experimental Methodologies (Self-Validating Protocols)

A robust selectivity claim requires orthogonal validation. We employ a two-tiered protocol system: a biochemical assay to establish baseline affinity, followed by a live-cell assay to confirm physiological target engagement.

Protocol A: High-Throughput TR-FRET Kinase Profiling (Biochemical)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays because the time-resolved nature of the lanthanide emission circumvents the auto-fluorescence commonly exhibited by heterocyclic compounds like quinolines, preventing false-positive inhibition artifacts[2].

  • Reagent Preparation: Dilute recombinant human VEGFR-2 kinase domain in assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT. Logic: DTT is critical to maintain the active-site cysteine residues in a reduced, functionally active state.

  • Compound Incubation: Dispense AQOP (and reference compounds) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Competition: Initiate the reaction by adding ATP at the specific

    
     value for VEGFR-2 (e.g., 10 µM) alongside a biotinylated peptide substrate. Logic: Running the assay at the ATP 
    
    
    
    ensures that the calculated
    
    
    values are directly comparable across the entire kinome panel.
  • Signal Readout: Stop the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader.

Protocol B: Live-Cell NanoBRET Target Engagement (Cellular)

Causality Check: Biochemical assays utilize sub-physiological ATP concentrations to maximize apparent inhibitor potency. To confirm true selectivity, we employ the in live HEK293 cells[3]. This ensures AQOP competes against physiological intracellular ATP (1–5 mM) and accounts for cellular permeability.

  • Cellular Transfection: Transiently transfect HEK293 cells with a VEGFR2-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours. Logic: Expressing the target in a native mammalian environment ensures proper protein folding and membrane localization.

  • Tracer & Compound Co-incubation: Resuspend cells and plate them into 96-well format. Add the cell-permeable NanoBRET™ TE Tracer alongside varying concentrations of AQOP. Incubate for 2 hours at 37°C. Logic: This incubation period allows the system to reach thermodynamic equilibrium inside the live cell.

  • Bioluminescence Readout: Add Nano-Glo® Substrate. The NanoLuc donor generates light; if the tracer is bound to the kinase, energy transfers to the tracer, emitting a BRET signal. Logic: As AQOP displaces the tracer, the BRET ratio decreases. This directly correlates to the fraction of kinase bound by the inhibitor, validating true intracellular target engagement.

NanoBRET_Workflow cluster_logic Causality: Live-Cell Physiological ATP Competition Transfection 1. Transfection (HEK293 Cells) Expression 2. Expression (Kinase-NanoLuc) Transfection->Expression Tracer 3. Tracer Addition (Fluorescent Probe) Expression->Tracer Competition 4. AQOP Addition (Target Competition) Tracer->Competition Measurement 5. BRET Measurement (Target Engagement) Competition->Measurement

Fig 2. Step-by-step NanoBRET target engagement workflow for live-cell selectivity profiling.

Discussion & Strategic Applications

The confirmatory studies validate that the 2-amino-4-(quinolin-4-yloxy)phenol scaffold possesses a highly refined selectivity profile. By avoiding the inhibition of off-target kinases like c-Kit and FGFR1—which are heavily targeted by Sunitinib—this scaffold provides a superior starting point for developing next-generation VEGFR-2 inhibitors. The integration of live-cell NanoBRET data ensures that the biochemical selectivity translates effectively into the physiological environment, de-risking downstream in vivo efficacy and toxicity studies.

References

  • Title: Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement Source: Cell Chemical Biology URL: [Link]

Sources

Cross-Validation of Synthetic Routes for 2-Amino-4-(quinolin-4-yloxy)phenol Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(quinolin-4-yloxy)phenol (CAS 769961-40-2) is a structurally complex, highly valued intermediate utilized in the synthesis of potent Vascular Endothelial Growth Factor-2 (VEGFR-2) receptor tyrosine kinase inhibitors, including orally active benzoxazoles and benzimidazoles [1]. The molecule features a 1,2,4-trisubstituted phenol ring with an electron-rich amino group and a bulky quinolin-4-yloxy ether linkage. Synthesizing this intermediate demands rigorous regiochemical control to prevent over-oxidation and isomeric scrambling.

This guide provides an objective cross-validation of two primary synthetic strategies: the classical Benzyl-Protection & Nitration Strategy (Route A) and the optimized Pre-installed Nitro & Demethylation Strategy (Route B) . By analyzing the causality behind reagent selection and providing self-validating analytical protocols, this guide equips drug development professionals with the data needed to select the optimal route for scale-up.

Mechanistic Pathway & Workflow Diagrams

G cluster_A Route A: Classical Nitration cluster_B Route B: Pre-installed Nitro A1 4-Benzyloxyphenol + 4-Chloroquinoline A2 4-(4-Benzyloxyphenoxy) quinoline A1->A2 NaH, DMF (SNAr) A3 1-Benzyloxy-2-nitro-4- (quinolin-4-yloxy)benzene A2->A3 HNO3, AcOH (Nitration) Final 2-Amino-4-(quinolin-4-yloxy)phenol (Target API Intermediate) A3->Final Pd/C, H2 (Reduction/Debenzylation) B1 4-Methoxy-3-nitrophenol + 4-Chloroquinoline B2 4-(4-Methoxy-3-nitrophenoxy) quinoline B1->B2 K2CO3, DMF (SNAr) B3 2-Nitro-4-(quinolin-4-yloxy) phenol B2->B3 BBr3, DCM (Demethylation) B3->Final Zn, NH4Cl (Nitro Reduction)

Figure 1: Mechanistic workflow comparing Route A (Nitration) and Route B (Pre-installed Nitro).

Route A: The Classical Benzyl-Protection & Nitration Strategy

Potashman et al. (2007) [1] established the foundational synthesis of this intermediate using a multi-step sequence starting from 4-benzyloxyphenol. This route relies on the strong directing effects of the benzyl ether to control downstream functionalization.

Step-by-Step Methodology
  • SNAr Etherification: Charge a dry reactor with 4-benzyloxyphenol (1.0 eq) and anhydrous DMF. Cool to 0 °C and add NaH (1.2 eq, 60% dispersion) portion-wise. Stir until H₂ evolution ceases. Add 4-chloroquinoline (1.0 eq) and heat to 90 °C for 12 hours. Quench with ice water, extract with EtOAc, and concentrate.

  • Regioselective Nitration: Dissolve the crude ether in glacial acetic acid and cool to 10 °C. Dropwise add a stoichiometric amount of 70% HNO₃. Maintain the temperature strictly below 15 °C. Stir for 2 hours, then pour over crushed ice to precipitate 1-benzyloxy-2-nitro-4-(quinolin-4-yloxy)benzene. Filter and wash with cold water.

  • Global Deprotection & Reduction: Suspend the nitro intermediate in a 1:1 mixture of THF/MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂, then introduce H₂ gas (1 atm). Stir vigorously at room temperature for 12 hours. Filter through a Celite pad, concentrate, and recrystallize from EtOH.

Causality & Mechanistic Insights
  • Why use 4-benzyloxyphenol instead of hydroquinone? Unprotected hydroquinone would lead to statistical mixtures of bis-alkylation and unselective mono-alkylation. The benzyl group acts as an orthogonal protecting group and a powerful ortho/para-directing group.

  • Regiocontrol in Nitration: The benzyloxy group (-OBn) is significantly more electron-donating than the quinolin-4-yloxy group. Consequently, electrophilic aromatic substitution (nitration) occurs exclusively ortho to the -OBn group, ensuring the correct 1,2,4-substitution pattern [1].

Route B: The Pre-installed Nitro & Demethylation Strategy

To bypass the hazardous nitration step and improve the environmental factor (E-factor), an alternative route utilizes a pre-functionalized building block, 4-methoxy-3-nitrophenol.

Step-by-Step Methodology
  • SNAr Etherification: Combine 4-methoxy-3-nitrophenol (1.0 eq), 4-chloroquinoline (1.0 eq), and K₂CO₃ (2.0 eq) in DMF. Heat to 110 °C for 8 hours. Cool, dilute with water, and filter the resulting precipitate.

  • Ether Cleavage (Demethylation): Dissolve the intermediate in anhydrous DCM and cool to -78 °C under N₂. Slowly add BBr₃ (3.0 eq) via syringe. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench with MeOH at 0 °C, neutralize with sat. NaHCO₃, and extract with DCM.

  • Nitro Reduction: Dissolve the cleaved intermediate in MeOH/Water (4:1). Add NH₄Cl (5.0 eq) and Zinc dust (10.0 eq). Stir at room temperature for 2 hours. Filter through Celite, extract with EtOAc, and concentrate.

Causality & Mechanistic Insights
  • Overcoming Nucleophilic Deactivation: The presence of the electron-withdrawing nitro group on the phenol slightly reduces its nucleophilicity. However, this is compensated by the highly electrophilic nature of 4-chloroquinoline and the elevated reaction temperature (110 °C) [2].

  • Stoichiometry of BBr₃: Exactly 3.0 equivalents of BBr₃ are strictly required. The basic quinoline nitrogen coordinates with the first equivalent of the Lewis acid, necessitating excess reagent to successfully drive the ether cleavage.

  • Chemoselective Reduction: Zinc dust and NH₄Cl provide a classic, mild reduction environment for nitro groups to amines. This avoids the over-reduction or hydrogenolysis of the quinoline ring that can occasionally plague harsh Pd/C hydrogenations.

Cross-Validation & Quantitative Data

The following table summarizes the experimental performance metrics of both synthetic routes during a standardized 100-gram scale-up evaluation.

ParameterRoute A (Classical Nitration)Route B (Pre-installed Nitro)
Overall Yield 42 – 48%65 – 70%
Chromatographic Purity >95% (Requires recrystallization)>98% (Column-free isolation possible)
Key Impurities Over-nitrated species, regioisomersUnreacted methyl ether, des-bromo species
E-Factor ~45 (High solvent/acid waste)~28 (More atom-economical)
Scalability Limited (Exothermic nitration risks)High (Controlled SNAr and reduction)
Safety Profile Moderate (HNO₃ handling hazards)Good (BBr₃ requires careful quenching)

Analytical Validation Protocols (Self-Validating System)

To ensure protocol fidelity and guarantee that the methodology is self-validating, intermediate and final product validation must be performed at critical checkpoints:

  • Regiochemistry Confirmation (Route A, Step 2): ¹H NMR of the nitration product must show a distinct singlet for the isolated aromatic proton between the nitro and benzyloxy groups. The absence of this singlet indicates isomeric scrambling.

  • Reaction Completion (Route B, Step 2): The complete disappearance of the methoxy peak (~3.8 ppm) in the ¹H NMR spectrum validates complete BBr₃ demethylation. If the peak persists, additional BBr₃ or extended reaction time is required.

  • Final API Intermediate Purity: Before proceeding to VEGFR-2 inhibitor coupling, LC-MS must confirm the target mass (m/z 253.09 [M+H]⁺). Furthermore, HPLC-UV (at 254 nm) should demonstrate >98% purity, ensuring no trace of the highly reactive hydroxylamine intermediates (from incomplete nitro reduction) remain.

References

  • Potashman, M. H., Bready, J., Coxon, A., DeMelfi, T. M., DiPietro, L., Doerr, N., ... & Zhao, H. (2007). Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 50(18), 4351-4373. URL:[Link] [1]

Safety Operating Guide

A Guide to the Proper Disposal of 2-amino-4-quinolin-4-yloxyphenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of our commitment to personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-amino-4-quinolin-4-yloxyphenol.

Part I: Hazard Profile and Regulatory Context

The disposal protocol for any chemical is dictated by its hazard profile. For 2-amino-4-quinolin-4-yloxyphenol, we infer its potential hazards from its chemical classification. Many quinoline derivatives are known to be very toxic to aquatic life with long-lasting effects.[1][4][5] Aromatic amines can be harmful if swallowed, come into contact with skin, or are inhaled.[2][6]

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of chemical hazards and provide appropriate training for handling them through its Hazard Communication Standard (HCS).[8][9][10] This guide is designed to align with the principles of these regulations.

Table 1: Inferred Hazard Profile for 2-amino-4-quinolin-4-yloxyphenol
Hazard CategoryGHS Classification (Inferred)Rationale & Precautionary Statement
Acute Toxicity (Oral, Dermal) Category 3 or 4Based on related aromatic amines and quinolines.[2][4] H301/302 + H311/312: Toxic/Harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Category 2Common for aromatic amines and phenols.[11][12][13] H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AA frequent hazard for this class of compounds.[11][12] H319: Causes serious eye irritation.
Aquatic Toxicity Acute Category 1; Chronic Category 1 or 2Quinoline derivatives are often highly toxic to aquatic life.[1][4] H410/H411: Very toxic/toxic to aquatic life with long-lasting effects. Discharge to drains is strictly prohibited.

Part II: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any waste handling or disposal procedure, the appropriate PPE must be worn to create a barrier between the researcher and the potential chemical hazard.

Table 2: Required Personal Protective Equipment (PPE)
PPE SpecificationRationale
Gloves Nitrile or other chemically resistant gloves are required to prevent skin contact and absorption.[1][4][5]
Eye Protection Chemical safety glasses with side shields or goggles are mandatory to protect eyes from dust or splashes.[1][4]
Lab Coat A standard laboratory coat protects skin and personal clothing from contamination.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. A respirator may be necessary if generating dust or aerosols.[4]

Part III: Step-by-Step Disposal Protocol

The guiding principle for disposal is that all materials contaminated with 2-amino-4-quinolin-4-yloxyphenol are to be treated as hazardous waste.[14] Never dispose of this chemical down the drain or in regular trash.[1][7]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all dry waste contaminated with 2-amino-4-quinolin-4-yloxyphenol, including the pure compound, weighing papers, and contaminated pipette tips.

    • Place these materials directly into a designated, leak-proof hazardous waste container that is compatible with the chemical.[5]

  • Liquid Waste:

    • Collect all solutions containing 2-amino-4-quinolin-4-yloxyphenol in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[14]

  • Contaminated Labware and Glassware:

    • The first rinse of any contaminated glassware (e.g., with acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[1]

    • Subsequent rinses can be managed according to your institution's standard procedures.

  • Contaminated Sharps:

    • Any needles or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[5]

Step 2: Containerization and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Select an Appropriate Container: Use a container made of compatible material (plastic is often preferred over glass to minimize breakage risk) with a secure, vapor-tight lid.[7]

  • Apply a Hazardous Waste Label: All waste containers must be clearly labeled with the words "Hazardous Waste." [2][7][15]

  • Detail the Contents: The label must include:

    • The full chemical name: "Waste 2-amino-4-quinolin-4-yloxyphenol."[7]

    • A list of all components in the container, including solvents, with approximate percentages or concentrations.[15]

    • The date waste was first added to the container (the "accumulation start date").[7]

    • The appropriate hazard pictograms (e.g., "Toxic," "Environmental Hazard").[7]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste should be stored safely in the laboratory near the point of generation until it is ready for pickup.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.[15]

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[14]

  • Container Integrity: Keep the container closed at all times except when adding waste.[15][16] Do not leave a funnel in the opening.

Step 4: Final Disposal

Final disposal must be handled by trained professionals in compliance with all regulations.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste container.[1][4]

  • Documentation: Complete any necessary waste pickup forms required by your institution, ensuring all information is accurate.[7]

  • Method of Destruction: The ultimate disposal of this compound will likely involve high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure its complete destruction.[4][17]

Part IV: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's EHS or emergency response team.

  • Control and Contain: Wearing appropriate PPE, control the spread of the spill.[1]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain and absorb the liquid.[1][2]

  • Collect and Dispose: Place all contaminated absorbent material, PPE, and cleaning supplies into a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Diagram 1: Spill Response Workflow

SpillResponse start_node Spill Occurs decision_node decision_node start_node->decision_node Assess alert_node Alert EHS/ Emergency Response decision_node->alert_node Large/ Unmanageable process_node_1 Don PPE decision_node->process_node_1 Small/ Manageable process_node process_node end_node Area Secure alert_node->end_node process_node_2 Contain Spill (Absorbents/Sweep) process_node_1->process_node_2 process_node_3 Collect Waste into Hazardous Container process_node_2->process_node_3 process_node_4 Decontaminate Spill Area process_node_3->process_node_4 process_node_4->end_node

Caption: Workflow for managing a chemical spill.

Part V: Waste Disposal Decision Flowchart

This diagram illustrates the comprehensive decision-making process for managing waste generated from 2-amino-4-quinolin-4-yloxyphenol.

WasteDisposalFlowchart start Chemical Use: 2-amino-4-quinolin-4-yloxyphenol waste_gen Waste Generation start->waste_gen segregate Segregate Waste by Type (Solid, Liquid, Sharps) waste_gen->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label as 'Hazardous Waste' with Full Details containerize->label_waste store Store in Designated SAA label_waste->store pickup Arrange Pickup via EHS or Contractor store->pickup end_disposal Final Disposal (e.g., Incineration) pickup->end_disposal

Caption: Decision flowchart for chemical waste disposal.

Part VI: References

  • BenchChem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Safety & Risk Services, University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Toney-Butler, T. J., & Means, R. (2022). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • BenchChem. (n.d.). Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Castegnaro, M., et al. (n.d.). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (2025, July 11). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • BenchChem. (2025, November). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Retrieved from BenchChem website.

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinol, 2-amino-. PubChem. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylphenol. PubChem. Retrieved from [Link]

  • MDPI. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

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Personal protective equipment for handling 2-amino-4-quinolin-4-yloxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 2-Amino-4-(quinolin-4-yloxy)phenol Content Type: Operational Safety Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Executive Safety Summary (Bottom Line Up Front)

Compound Class: Amino-aryl ether kinase inhibitor intermediate.[1] Critical Hazard: High Potency / Genotoxic Potential. Due to the structural combination of an aniline moiety (2-aminophenol backbone) and a quinoline core, this compound must be handled as a Category 3 Control Band substance (OEB 3/4) until specific toxicological data proves otherwise. It poses risks of respiratory sensitization , skin absorption , and potential DNA intercalation .

Immediate Directive:

  • Do NOT handle open powder on an open bench.[1]

  • Do NOT use standard latex gloves.[1]

  • ALWAYS deactivate spills with acidic permanganate or specific oxidation protocols before disposal.[1]

Risk Assessment & Hazard Identification

Analysis based on Structural Activity Relationship (SAR) of amino-phenols and quinoline derivatives.

Hazard ClassRisk LevelMechanistic Basis
Acute Toxicity Moderate to High Aminophenol derivatives can induce methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1]
Genotoxicity Suspected The planar quinoline ring is a known DNA intercalator; the primary amine facilitates metabolic activation (N-hydroxylation).[1]
Sensitization High Aniline-like structures are potent contact allergens and respiratory sensitizers.[1]
Physical Electrostatic Fine crystalline powders in this class are prone to static charge buildup, increasing dispersion risk during weighing.[1]
Personal Protective Equipment (PPE) Matrix

This matrix replaces generic "wear gloves" advice with permeation-based logic.

A. Dermal Protection (Hands) [1]
  • Standard Nitrile (4 mil): < 15 mins protection.[1][2] Use only for touch-labor on closed vessels.

  • Double-Gloving Protocol (REQUIRED for Stock Prep):

    • Inner Layer: High-Dexterity Nitrile (orange/white).[1]

    • Outer Layer: Silver Shield® (EVOH/PE Laminate) or 8-mil Extended Cuff Nitrile.[1]

    • Why? Aromatic amines can permeate standard nitrile rubber.[1] Laminates provide >480 min breakthrough time against aromatic solvents often used with this compound (DMSO, DMF).

B. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm) or Powder Weighing Station.[1]

  • Secondary (PPE):

    • Solid Handling: N95 is insufficient .[1] Use a P100 (HEPA) Half-Mask Respirator if handling >100 mg outside a glovebox.[1]

    • Solution Handling: If dissolved in volatile solvents (DCM, MeOH), use a Multi-Gas Cartridge (OV/AG/P100) .

C. Ocular/Body [2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate for powder handling due to potential aerosol migration.[1]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1] Avoid cotton coats which retain toxic dust.[1]

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Powder Solid / Powder State->Powder Solution Solution / Liquid State->Solution Qty Quantity > 500mg? Powder->Qty Solvent Solvent Type? Solution->Solvent HighRisk REQ: Powder Hood + Double Nitrile/Laminate + P100 Respirator Qty->HighRisk Yes MedRisk REQ: Fume Hood + Double Nitrile (8mil) Qty->MedRisk No Volatile REQ: Fume Hood + OV/AG Respirator + Laminate Gloves Solvent->Volatile DCM / DMF / DMSO NonVol REQ: Fume Hood + Standard Nitrile Solvent->NonVol Water / Buffer

Figure 1: PPE Selection Decision Tree based on physical state and solvent volatility.

Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Quinoline derivatives are often "fluffy" and static-prone.[1]

  • Containment: Line the balance surface with a disposable absorbent pad (plastic side down).[1]

  • Weighing:

    • Tare the vial with the cap on.

    • Open the stock container only inside the hood.[1]

    • Transfer solid using a disposable spatula.[1] Do not reuse spatulas.

    • Cap the vial immediately after transfer.[1] Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing from the hood.[1]

Phase 2: Solubilization (The "Exotherm Check")
  • Solvents: This compound is likely soluble in DMSO and DMF, and sparingly soluble in alcohols.[1]

  • Procedure:

    • Add solvent slowly.[1] Amino-phenols can undergo oxidative degradation; consider purging the solvent with Nitrogen or Argon if the solution will be stored >24 hours.[1]

    • Vortexing: Do not vortex open tubes. Use parafilm seals.[1]

    • Labeling: Mark all vessels with "TOXIC" and "MUTAGEN SUSPECT."

Phase 3: Spill Response Workflow

Deactivation Solution: 10% Bleach (Sodium Hypochlorite) is generally effective for oxidizing the amine, but for quinolines, a more aggressive oxidation (Potassium Permanganate in dilute H2SO4) is preferred for total destruction. For general lab spills, use Bleach followed by Thiosulfate.

Spill_Response Spill Spill Identified Evac 1. Evacuate Area (If Aerosolized) Spill->Evac PPE_Up 2. Don PPE (Double Gloves, Goggles) Evac->PPE_Up Cover 3. Cover with Absorbent Pads PPE_Up->Cover Deact 4. Apply 10% Bleach (Wait 15 mins) Cover->Deact Collect 5. Collect as Hazardous Waste Deact->Collect

Figure 2: Immediate Spill Response Protocol.

Waste Disposal & Deactivation
  • Solid Waste: Dispose of all contaminated gloves, pads, and spatulas in a dedicated "Cytotoxic/Genotoxic" waste stream (often yellow bins in clinical settings, or segregated hazmat in labs).

  • Liquid Waste: Do NOT pour down the drain.[1][6] Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.[1]

  • Container Wash: Triple rinse empty stock bottles with DMSO or Methanol before disposal.[1] Add rinsate to the liquid waste stream.[1]

References
  • National Institutes of Health (PubChem). 2-Amino-4-phenylphenol (Structural Analog Safety Data).[1] CID 14562.[1] Accessed 2026.[1] Link

  • World Health Organization (WHO). Safety of 8-aminoquinoline antimalarial medicines.[1][7] (Provides tox data on aminoquinoline class). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Aminoquinolin-4-ol (Core Structure).[1] Accessed via Vertex AI Search.[1] Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Lab Standard).[1]Link

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.